molecular formula C45H76O3 B593972 13(R)-HODE cholesteryl ester

13(R)-HODE cholesteryl ester

Cat. No.: B593972
M. Wt: 665.1 g/mol
InChI Key: RZXYPSUQZUUHPD-SDZZETQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13(R)-HODE cholesteryl ester was originally extracted from atherosclerotic lesions. It remains uncertain whether the oxidized fatty acid portion of the molecule results from enzymatic lipoxygenation or from random lipid peroxidation. This compound can be used as a standard for analysis of chiral HODE cholesteryl esters.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12+,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXYPSUQZUUHPD-SDZZETQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

13(R)-HODE cholesteryl ester in atherosclerosis progression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 13(R)-HODE Cholesteryl Ester in Atherosclerosis Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

13-Hydroxyoctadecadienoic acid (13-HODE) cholesteryl ester is a significant oxidized lipid species found within oxidized low-density lipoprotein (OxLDL) and atherosclerotic plaques.[1][2] Its presence and concentration, particularly the 13(R)-HODE stereoisomer, are increasingly correlated with the progression of atherosclerosis. This document provides a comprehensive technical overview of the formation, signaling pathways, and pathological role of this compound in atherogenesis. It details the dualistic nature of HODEs, which can exhibit both pro- and anti-atherogenic properties depending on the context and stereoisomer. This guide summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual diagrams of its core biochemical and cellular pathways to facilitate a deeper understanding for research and therapeutic development.

Formation of 13(S)- and 13(R)-HODE Cholesteryl Esters

The formation of 13-HODE cholesteryl esters from cholesteryl linoleate, a primary component of LDL, occurs through both enzymatic and non-enzymatic pathways. The specific stereoisomer formed—13(S)-HODE or 13(R)-HODE—is dependent on the originating pathway.

  • Enzymatic Pathway (13(S)-HODE): The enzyme 15-lipoxygenase-1 (15-LOX-1) stereospecifically oxidizes the linoleic acid moiety of cholesteryl linoleate.[1][3] This reaction forms 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is subsequently reduced by cellular peroxidases to the more stable 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester.[1] This pathway is predominant in the early stages of plaque development.[1][4]

  • Non-Enzymatic Pathway (13(R)-HODE): In environments of high oxidative stress, characteristic of progressing atherosclerotic lesions, 13-HODE is formed through non-enzymatic, free radical-mediated oxidation of linoleic acid.[2] This process is not stereospecific and results in a racemic mixture of 13(S)-HODE and 13(R)-HODE.[1] The increasing prevalence of the 13(R) isomer in mature plaques suggests a shift towards free-radical-driven lipid peroxidation as the disease advances.[1][2]

G cluster_enzymatic Enzymatic Pathway cluster_nonenzymatic Non-Enzymatic Pathway CL Cholesteryl Linoleate (in LDL) LOX 15-Lipoxygenase-1 (15-LOX-1) CL->LOX HpODE_S 13(S)-HpODE Cholesteryl Ester LOX->HpODE_S Stereospecific Oxygenation Peroxidases Peroxidases HpODE_S->Peroxidases HODE_S 13(S)-HODE Cholesteryl Ester Peroxidases->HODE_S Reduction CL2 Cholesteryl Linoleate (in LDL) ROS Free Radicals (Oxidative Stress) CL2->ROS HODE_R 13(R)-HODE Cholesteryl Ester ROS->HODE_R Non-specific Oxidation HODE_S2 13(S)-HODE Cholesteryl Ester ROS->HODE_S2 Non-specific Oxidation

Figure 1: Formation pathways of 13-HODE Cholesteryl Esters.

Role in Atherosclerosis Progression

13-HODE cholesteryl ester is a key bioactive lipid that modulates macrophage function, contributing significantly to foam cell formation and the inflammatory environment of the plaque.

Macrophage Transformation and Foam Cell Formation

A central event in atherosclerosis is the uptake of OxLDL by macrophages, leading to their transformation into lipid-laden foam cells.[5][6] 13-HODE isomers act as endogenous ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2]

  • PPARγ Activation: 13(S)-HODE is a known activator of PPARγ, and studies suggest 13(R)-HODE may act similarly.[1][2][4]

  • CD36 Upregulation: Activation of PPARγ in macrophages leads to the increased expression of the scavenger receptor CD36.[2][7]

  • Lipid Uptake: CD36 facilitates the recognition and uptake of OxLDL, leading to massive intracellular accumulation of cholesteryl esters.[1]

  • Foam Cell Formation: This unchecked lipid uptake results in the formation of foam cells, a hallmark of atherosclerotic lesions.[1][5]

  • Apoptosis: The 13(S)-HODE/PPARγ axis can also trigger apoptosis in macrophages, contributing to the formation of a necrotic core in advanced plaques.[1]

Immunohistochemical studies have confirmed the colocalization of 13(R)-HODE with macrophages (CD68-positive cells), PPARγ, and CD36 in human carotid artery plaques, providing strong in vivo evidence for this pathway.[2]

G HODE 13(R/S)-HODE (from OxLDL) PPARg PPARγ Activation HODE->PPARg CD36 CD36 Scavenger Receptor Upregulation PPARg->CD36 Apoptosis Macrophage Apoptosis PPARg->Apoptosis (13(S)-HODE) Uptake Increased OxLDL Uptake CD36->Uptake OxLDL Oxidized LDL (OxLDL) OxLDL->Uptake FoamCell Macrophage → Foam Cell Transformation Uptake->FoamCell Plaque Atherosclerotic Plaque Progression FoamCell->Plaque NecroticCore Necrotic Core Formation Apoptosis->NecroticCore G cluster_sample Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Plaque Tissue) IS Add Internal Standard (e.g., 15-HETE-d8) Sample->IS Hydrolysis Alkaline Hydrolysis (Release esterified HODEs) IS->Hydrolysis Extraction Liquid-Liquid Extraction (with Hexane) Hydrolysis->Extraction Chiral Chiral HPLC Separation Extraction->Chiral S_isomer 13(S)-HODE Chiral->S_isomer R_isomer 13(R)-HODE Chiral->R_isomer MS LC/ESI/MS/MS Detection (MRM Mode) S_isomer->MS R_isomer->MS Quant Quantification (vs. Standard Curve) MS->Quant

References

The Role of 13(R)-HODE Cholesteryl Ester in Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a critical driver in the pathogenesis of numerous chronic diseases, including atherosclerosis. Among the myriad of molecules implicated in this process, oxidized lipid species play a pivotal role. This technical guide focuses on 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester, a specific oxidized cholesteryl ester found within oxidized low-density lipoprotein (oxLDL). While much of the research has centered on its free acid counterpart, 13-HODE, this document aims to consolidate the current understanding of the cholesteryl ester form and its direct and indirect contributions to cellular oxidative stress, particularly in the context of macrophage dysfunction and foam cell formation. This guide provides an in-depth overview of its formation, its role in signaling pathways, quantitative effects on oxidative stress markers, and detailed experimental protocols relevant to its study.

Introduction

13-Hydroxyoctadecadienoic acid (HODE) is a family of oxidized metabolites derived from linoleic acid. There are two primary stereoisomers, 13(S)-HODE and 13(R)-HODE. While 13(S)-HODE is predominantly formed through enzymatic pathways involving lipoxygenases, 13(R)-HODE is primarily a product of non-enzymatic, free radical-mediated oxidation of linoleic acid, a hallmark of oxidative stress.[1] In biological systems, particularly within lipoproteins, these oxidized fatty acids can be esterified to cholesterol, forming cholesteryl esters. 13(R)-HODE cholesteryl ester is a significant component of oxidized low-density lipoprotein (oxLDL), which is a key player in the development of atherosclerosis.[1] The presence of 13(R)-HODE in atherosclerotic plaques underscores its potential role in the pathophysiology of cardiovascular disease.[1] This guide will delve into the specific role of this compound in inducing and propagating oxidative stress.

Formation of this compound

The formation of this compound is intrinsically linked to conditions of oxidative stress. The following diagram illustrates the general pathway:

Formation of this compound Linoleate (B1235992) in Cholesteryl Linoleate Linoleate in Cholesteryl Linoleate Linoleate Radical Linoleate Radical Linoleate in Cholesteryl Linoleate->Linoleate Radical ROS Peroxyl Radical Peroxyl Radical Linoleate Radical->Peroxyl Radical 13(R,S)-HPODE Cholesteryl Ester 13(R,S)-HPODE Cholesteryl Ester Peroxyl Radical->13(R,S)-HPODE Cholesteryl Ester + H• This compound This compound 13(R,S)-HPODE Cholesteryl Ester->this compound Reduction (e.g., GPx) ROS ROS

Caption: Non-enzymatic formation of this compound.

Under conditions of high oxidative stress, reactive oxygen species (ROS) abstract a hydrogen atom from the bis-allylic position of a linoleate acyl chain within a cholesteryl linoleate molecule, forming a linoleate radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently be reduced to a hydroperoxide, yielding 13-hydroperoxyoctadecadienoic acid (HPODE) cholesteryl ester. This process is non-stereospecific, leading to a racemic mixture of (R) and (S) isomers. Subsequent reduction of the hydroperoxide group, for instance by glutathione (B108866) peroxidase (GPx), results in the formation of this compound and its (S)-enantiomer.

Role in Oxidative Stress and Signaling Pathways

This compound, as a component of oxLDL, contributes to oxidative stress primarily through its interaction with scavenger receptors on macrophages, such as the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).

LOX-1 Signaling Pathway

The binding of oxLDL, containing this compound, to LOX-1 initiates a signaling cascade that culminates in the production of intracellular ROS, creating a vicious cycle of oxidative stress.

LOX-1 Signaling and Oxidative Stress cluster_0 Macrophage oxLDL (13(R)-HODE-CE) oxLDL (13(R)-HODE-CE) LOX-1 LOX-1 oxLDL (13(R)-HODE-CE)->LOX-1 Binds Foam Cell Formation Foam Cell Formation oxLDL (13(R)-HODE-CE)->Foam Cell Formation Internalization NADPH Oxidase NADPH Oxidase LOX-1->NADPH Oxidase Activates ROS ROS NADPH Oxidase->ROS Produces NF-κB NF-κB ROS->NF-κB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Induces

Caption: LOX-1 mediated oxidative stress and foam cell formation.

Activation of LOX-1 by its ligands, including oxLDL, leads to the activation of NADPH oxidase, a key enzyme responsible for the production of superoxide (B77818) radicals.[2][3] This surge in ROS can activate downstream pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of pro-inflammatory cytokines and further amplifying the oxidative and inflammatory environment.[4] Concurrently, the uptake of oxLDL via LOX-1 and other scavenger receptors leads to the accumulation of cholesteryl esters within the macrophage, a critical step in the formation of foam cells, the hallmark of early atherosclerotic lesions.[5][6]

Quantitative Data on Oxidative Stress

Disclaimer: Specific quantitative data for the direct effects of isolated this compound on oxidative stress markers are limited in the current scientific literature. The following tables summarize available data for 13-HODE and its precursors, which may serve as a proxy for the potential effects of the cholesteryl ester form upon hydrolysis.

Table 1: Effect of 13-HODE and Precursors on Reactive Oxygen Species (ROS) Production

CompoundCell TypeConcentrationIncubation TimeObserved Effect on ROSCitation
13-HODEHepa-1c1c7 cells1 µM3 daysIncreased ROS production[7]
13-HPODEPC12h cells~8 µM (LD50)Not specifiedIncreased ROS production[8]

Table 2: Effect of 13-HODE on Antioxidant Enzyme Activity

CompoundCell Type/SystemConcentrationIncubation TimeObserved Effect on Enzyme ActivityCitation
13-HODEHepatocytes1 µM2, 6, 12 hoursInhibition of Catalase activity[9]

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the specific synthesis of this compound is not readily found in the literature. However, a general approach would involve the esterification of 13(R)-HODE with cholesterol.

Conceptual Workflow for Synthesis:

Conceptual Synthesis of this compound 13(R)-HODE 13(R)-HODE Esterification Esterification 13(R)-HODE->Esterification Cholesterol Cholesterol Cholesterol->Esterification Purification Purification Esterification->Purification This compound This compound Purification->this compound

Caption: Conceptual workflow for this compound synthesis.

This process would typically involve activating the carboxylic acid of 13(R)-HODE (e.g., using a carbodiimide) and then reacting it with the hydroxyl group of cholesterol in the presence of a suitable catalyst and solvent. Purification would likely be achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).

Macrophage Culture and Foam Cell Induction

This protocol describes the general procedure for inducing foam cell formation in macrophages using oxidized LDL, which contains this compound.

  • Cell Culture: Culture human monocyte-derived macrophages (e.g., THP-1 cells differentiated with PMA) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Preparation of Oxidized LDL (oxLDL): Prepare oxLDL by incubating native LDL with a transition metal, such as copper sulfate, or by other established methods.[10] The extent of oxidation can be monitored by measuring the formation of thiobarbituric acid reactive substances (TBARS).

  • Induction of Foam Cells: Plate macrophages in appropriate culture vessels. Once adherent, replace the medium with fresh medium containing oxLDL at a desired concentration (e.g., 50-100 µg/mL). Incubate for 24-48 hours.

  • Visualization of Foam Cells (Oil Red O Staining):

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix cells with 10% formalin for at least 10 minutes.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes.

    • Wash with 60% isopropanol and then with water.

    • Counterstain the nuclei with hematoxylin.

    • Visualize lipid-laden foam cells under a microscope; lipid droplets will appear red.[5][11][12][13][14]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Treatment: Seed macrophages in a black-walled, clear-bottom 96-well plate. Treat the cells with this compound (or oxLDL as a source) at various concentrations for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium (e.g., 10 µM) for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS.

Superoxide Dismutase (SOD) Activity Assay
  • Cell Lysate Preparation: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Assay Principle: SOD activity is typically measured by its ability to inhibit the reduction of a chromogenic substrate (e.g., nitroblue tetrazolium (NBT) or WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.[15][16][17]

  • Procedure: In a 96-well plate, add the cell lysate, the substrate solution (e.g., WST-1), and the xanthine solution. Initiate the reaction by adding xanthine oxidase.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time. The rate of increase in absorbance is inversely proportional to the SOD activity in the sample. Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard curve.

Catalase (CAT) Activity Assay
  • Cell Lysate Preparation: Prepare cell lysates as described for the SOD assay.

  • Assay Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂).

  • Procedure: In a suitable reaction vessel, add the cell lysate to a solution of H₂O₂ in a suitable buffer.

  • Measurement: The rate of H₂O₂ decomposition can be measured directly by monitoring the decrease in absorbance at 240 nm. Alternatively, the remaining H₂O₂ can be reacted with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.

Conclusion

This compound, as a product of non-enzymatic lipid peroxidation and a component of oxLDL, is a significant contributor to the cycle of oxidative stress and inflammation that drives atherosclerosis. Its interaction with scavenger receptors on macrophages, particularly LOX-1, triggers intracellular signaling cascades that lead to increased ROS production and the formation of pro-inflammatory foam cells. While direct quantitative data on the effects of the isolated cholesteryl ester are still emerging, the available evidence strongly supports its role as a pro-oxidative and pro-atherogenic molecule. Further research focusing specifically on this compound is warranted to fully elucidate its mechanisms of action and to explore its potential as a therapeutic target for cardiovascular disease. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted role of this important oxidized lipid in cellular pathophysiology.

References

The Dichotomy of Lipid Signaling: An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Formation of 13(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct pathways leading to the formation of 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester, a critical lipid mediator implicated in various physiological and pathological processes. Understanding the dichotomy between its enzymatic and non-enzymatic synthesis is paramount for developing targeted therapeutic strategies for diseases such as atherosclerosis, inflammation, and cancer.

Introduction: The Significance of 13-HODE Stereoisomers

13-Hydroxyoctadecadienoic acid (13-HODE) is a metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet. It exists as two main stereoisomers, 13(S)-HODE and 13(R)-HODE, each with distinct biological activities. While much of the research has focused on the enzymatic production of 13(S)-HODE, the formation and roles of 13(R)-HODE, particularly in its esterified form with cholesterol, are gaining increasing attention. This guide will dissect the enzymatic and non-enzymatic routes to 13(R)-HODE cholesteryl ester, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding for researchers in the field.

Pathways of 13-HODE Cholesteryl Ester Formation

The synthesis of 13-HODE cholesteryl ester can occur through two primary mechanisms: highly specific enzymatic reactions and less controlled non-enzymatic oxidation. The initial step in both pathways is the oxidation of linoleic acid, which can be either free or already esterified to cholesterol within lipoproteins like low-density lipoprotein (LDL).

Enzymatic Formation of 13-HODE Cholesteryl Ester

The enzymatic formation of 13-HODE is predominantly stereospecific, yielding mainly the 13(S)-HODE enantiomer. However, certain enzymes can produce the 13(R) form.

  • 15-Lipoxygenase-1 (15-LOX-1): This is the principal enzyme responsible for the synthesis of 13(S)-HODE.[1][2] 15-LOX-1 catalyzes the insertion of molecular oxygen into linoleic acid to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE). This intermediate is then rapidly reduced by cellular peroxidases to the more stable 13(S)-HODE.[2] Crucially, 15-LOX-1 can act on linoleic acid that is already esterified to cholesterol, directly producing 13(S)-HpODE cholesteryl ester, which is subsequently reduced to 13(S)-HODE cholesteryl ester.[2][3] While 15-LOX-1 is highly specific for the (S)-enantiomer, its role is foundational to understanding the enzymatic landscape of HODE production.

  • Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes can metabolize linoleic acid to a mixture of 9-HODE and 13-HODE.[2][4] Unlike 15-LOX-1, these enzymes produce a racemic mixture of HODEs, with a notable predominance of the (R) stereoisomer.[2] For both 9-HODE and 13-HODE, the typical R/S ratio produced by human liver microsomes is approximately 80%/20%.[2] This makes CYP enzymes a significant enzymatic source of 13(R)-HODE.

  • Cyclooxygenases (COX-1 and COX-2): COX enzymes can also metabolize linoleic acid to 13-HODE, primarily the (S)-isomer, with 13-HODE being a more abundant product than 9-HODE.[4]

Non-Enzymatic Formation of 13-HODE Cholesteryl Ester

Non-enzymatic formation of 13-HODE occurs through the action of reactive oxygen species (ROS) in a process known as lipid peroxidation. This pathway is not stereospecific and results in a racemic mixture of (R) and (S) isomers.

  • Free Radical-Mediated Oxidation: Free radicals and singlet oxygen can attack linoleic acid, whether it is in its free form or esterified within lipids like cholesteryl linoleate (B1235992) in LDL particles.[2][4] This oxidation generates 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is then reduced to 13-HODE. This process is thought to produce roughly equal amounts of the 13(S)- and 13(R)-HODE enantiomers.[2] A well-studied example is the copper-catalyzed oxidation of LDL, which leads to the formation of 13-HODE cholesteryl ester.[3]

The presence of both enzymatic and non-enzymatic pathways has significant implications in pathological contexts. For instance, in the progression of atherosclerosis, early lesions are characterized by a predominance of 13(S)-HODE, suggesting an initial enzymatic involvement (likely 15-LOX-1). In contrast, more advanced plaques contain nearly equal amounts of 13(S)- and 13(R)-HODE, indicating a greater contribution from non-enzymatic oxidation or other enzymatic sources like CYPs in later stages.[2]

Quantitative Data on 13(R)-HODE Formation

The following table summarizes the quantitative data regarding the stereoisomeric composition of 13-HODE produced by different formation pathways.

Formation PathwayKey Enzymes/MediatorsPredominant IsomerR/S Ratio of 13-HODEReference(s)
Enzymatic 15-Lipoxygenase-1 (15-LOX-1)13(S)-HODEHighly specific for (S)[2]
Cytochrome P450 (CYP)13(R)-HODE~80% (R) / 20% (S)[2]
Non-Enzymatic Free Radicals / ROS (e.g., Cu2+ oxidation of LDL)Racemic Mixture~50% (R) / 50% (S)[2][3]

Signaling Pathways Involving 13-HODE

13-HODE isomers are not merely byproducts of lipid oxidation; they are active signaling molecules that modulate various cellular functions, primarily through nuclear receptors known as peroxisome proliferator-activated receptors (PPARs).

  • PPAR Activation and Cholesterol Efflux: 13-HODE acts as a ligand for PPARα and PPARγ.[5][6] The activation of these receptors in macrophages initiates a signaling cascade that upregulates the liver X receptor α (LXRα). LXRα, in turn, promotes the expression of cholesterol transporters like ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (SR-BI). This entire pathway facilitates the efflux of cholesterol from macrophages, a crucial step in preventing the formation of foam cells, which are characteristic of atherosclerotic plaques.[5]

  • Regulation of PPAR-δ: The enzymatic product of 15-LOX-1, 13(S)-HODE, has been shown to down-regulate PPAR-δ, a receptor implicated in promoting tumorigenesis in colorectal cancer.[7][8] This highlights the specific and sometimes opposing roles of different HODE-activated signaling pathways.

Below are diagrams illustrating the key formation and signaling pathways.

Enzymatic_Formation_13R_HODE_CE cluster_cyp Cytochrome P450 Pathway LA_CE_cyp Cholesteryl Linoleate CYP Cytochrome P450 Enzymes LA_CE_cyp->CYP Oxidation HPODE_CE_cyp 13(R,S)-HpODE Cholesteryl Ester CYP->HPODE_CE_cyp HODE_CE_cyp 13(R)-HODE Cholesteryl Ester (Major) HPODE_CE_cyp->HODE_CE_cyp Peroxidase Reduction

Enzymatic formation of this compound via Cytochrome P450.

NonEnzymatic_Formation_13R_HODE_CE cluster_ne Non-Enzymatic Pathway LA_CE_ne Cholesteryl Linoleate (in LDL) ROS Reactive Oxygen Species (e.g., Free Radicals, Cu2+) LA_CE_ne->ROS Lipid Peroxidation HPODE_CE_ne 13(R,S)-HpODE Cholesteryl Ester ROS->HPODE_CE_ne HODE_CE_ne 13(R,S)-HODE Cholesteryl Ester (Racemic) HPODE_CE_ne->HODE_CE_ne Reduction

Non-enzymatic formation of 13(R,S)-HODE cholesteryl ester.

HODE_Signaling_Pathway cluster_sp 13-HODE Signaling in Macrophages HODE 13-HODE PPAR PPARα / PPARγ (Nuclear Receptors) HODE->PPAR Binds & Activates LXR LXRα PPAR->LXR Upregulates ABC ABCA1 / SR-BI (Cholesterol Transporters) LXR->ABC Increases Expression Efflux Cholesterol Efflux ABC->Efflux Mediates

Signaling pathway of 13-HODE-mediated cholesterol efflux.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the formation and effects of 13-HODE cholesteryl ester.

In Vitro Assay for 13-HODE Formation from LDL

This protocol is adapted from studies on the metal-catalyzed oxidation of LDL.

Objective: To induce the formation of 13-HODE cholesteryl ester from LDL and quantify its production.

Materials:

  • Human LDL, isolated by ultracentrifugation.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Copper (II) sulfate (B86663) (CuSO₄) solution.

  • Lipid extraction solvents (e.g., chloroform/methanol mixture).

  • Internal standard (e.g., deuterated 13-HODE).

  • Solid-phase extraction (SPE) columns.

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system.

  • Gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

  • LDL Oxidation: Dilute isolated human LDL in PBS to a final concentration of 0.1-0.2 mg/mL. Initiate oxidation by adding CuSO₄ to a final concentration of 5-10 µM. Incubate at 37°C for 4-24 hours.

  • Lipid Extraction: Stop the reaction by adding an antioxidant like butylated hydroxytoluene (BHT). Add the internal standard. Extract total lipids from the oxidized LDL solution using a chloroform/methanol (2:1, v/v) mixture.

  • Saponification and Derivatization (for total HODE): To measure HODE from its ester, the lipid extract can be saponified using KOH to release the fatty acid. The resulting free HODE is then derivatized (e.g., methylation followed by silylation) for GC-MS analysis.

  • Purification: Purify the lipid extract using SPE columns to separate different lipid classes.

  • Quantification by RP-HPLC: Analyze the cholesteryl ester fraction by RP-HPLC with UV detection at 234 nm (the characteristic absorbance for conjugated dienes in HODE).

  • Quantification and Stereoisomer analysis by GC-MS: For detailed analysis and quantification of 13(R)-HODE vs 13(S)-HODE, use a chiral column in the GC-MS system.

Cell-Based Assay for 13-HODE-Induced Gene Expression

This protocol is based on studies investigating the effect of 13-HODE on gene expression in macrophages.

Objective: To determine the effect of 13-HODE on the expression of genes involved in cholesterol transport in a macrophage cell line (e.g., RAW264.7).

Materials:

  • RAW264.7 macrophage cell line.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • 13-HODE (specify isomer if known, or use a racemic mixture).

  • Control vehicle (e.g., ethanol).

  • RNA isolation kit.

  • qRT-PCR reagents and primers for target genes (e.g., ABCA1, ABCG1, LXRα, PPARγ) and a housekeeping gene.

Procedure:

  • Cell Culture and Treatment: Plate RAW264.7 cells and allow them to adhere. Treat the cells with varying concentrations of 13-HODE or the vehicle control for a specified time (e.g., 24 hours).

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion and Future Directions

The formation of this compound is a nuanced process involving both specific enzymatic pathways (primarily Cytochrome P450) and non-specific free radical-mediated oxidation. The balance between these pathways can significantly influence the stereoisomeric composition of 13-HODE in tissues, which in turn dictates its downstream signaling effects. For researchers and drug development professionals, distinguishing between the formation pathways and understanding the specific roles of the 13(R) isomer are critical. Future research should focus on developing more specific inhibitors for the enzymes involved in 13(R)-HODE production and further elucidating the unique signaling properties of this enantiomer. Such efforts will be instrumental in designing novel therapeutic interventions for a range of lipid-mediated diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 13(R)-HODE Cholesteryl Ester Pathway in Foam Cell Formation

Abstract

The formation of macrophage-derived foam cells is a critical initiating event in the pathogenesis of atherosclerosis. This process involves the unregulated uptake of modified low-density lipoproteins (LDL), leading to the accumulation of cholesteryl esters and the characteristic "foamy" appearance of these cells. A key, yet not fully elucidated, player in this pathway is 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE), an oxidized derivative of linoleic acid. When esterified to cholesterol, this compound contributes to the lipid burden within macrophages. This technical guide provides a comprehensive overview of the this compound pathway, detailing its molecular mechanisms, relevant signaling cascades, and the experimental protocols used for its investigation. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.

Introduction to Foam Cell Formation

Atherosclerosis, a chronic inflammatory disease of the arteries, is the primary underlying cause of heart attack and stroke.[1][2] The hallmark of early atherogenesis is the formation of "fatty streaks" in the arterial wall, which are largely composed of macrophage-derived foam cells.[1][3] These cells are formed when macrophages in the sub-endothelial space internalize modified lipoproteins, such as oxidized LDL (oxLDL), in an uncontrolled manner via scavenger receptors like CD36 and SR-A.[1][2] This leads to a massive accumulation of intracellular lipids, primarily in the form of cholesteryl esters, which are stored in cytoplasmic lipid droplets.[4] The imbalance between cholesterol influx, esterification, and efflux is central to foam cell formation.[2][4] While the role of oxidized lipids in this process is well-established, the specific contributions of individual lipid species, such as 13(R)-HODE, are an active area of research.

The this compound Pathway

13-HODE is a major oxidized fatty acid found in oxLDL and atherosclerotic lesions.[5] It exists as two primary stereoisomers, 13(S)-HODE and 13(R)-HODE. While 13(S)-HODE is typically formed enzymatically by arachidonate (B1239269) 15-lipoxygenase (ALOX15), 13(R)-HODE is thought to be primarily a product of non-enzymatic, free radical-mediated oxidation, especially in later-stage atherosclerotic lesions.[6]

Synthesis of 13(R)-HODE

The generation of 13(R)-HODE is heightened in environments with increased oxidative stress, such as developing atherosclerotic plaques.[7] Linoleic acid, the most abundant unsaturated fatty acid in LDL, is oxidized to form 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is then reduced to 13-HODE. While ALOX15 produces 13(S)-HODE with high stereospecificity, non-enzymatic processes yield a racemic mixture containing substantial amounts of 13(R)-HODE.[6] In fact, atherosclerotic plaques have been found to contain significant levels of 13(R)-HODE.[5]

Esterification to Cholesterol

Inside the macrophage, free cholesterol is esterified to fatty acids by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT1) for storage in lipid droplets.[8] 13(R)-HODE, as a fatty acid, can be esterified to cholesterol, forming this compound. This esterified form contributes to the lipid droplet pool, promoting the foam cell phenotype.

Molecular Mechanisms and Signaling Pathways

13-HODE isomers are not merely stored lipids; they are bioactive molecules that can modulate cellular signaling pathways, particularly those governed by nuclear receptors.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Both 9-HODE and 13-HODE can act as agonists for PPARγ, a key nuclear transcription factor that regulates macrophage differentiation, inflammation, and lipid metabolism. Activation of PPARγ has complex effects on foam cell formation. On one hand, PPARγ activation can upregulate the expression of the scavenger receptor CD36, which increases the uptake of oxLDL by macrophages.[5][6] This pro-atherogenic effect suggests that 13-HODE could promote lipid accumulation.

Conversely, PPARγ is also known to be part of a pathway that enhances cholesterol efflux. PPARγ can induce the expression of Liver X Receptor α (LXRα).[9][10] LXRα, in turn, is a master regulator of cholesterol efflux, promoting the transcription of genes encoding the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[9][10][11] These transporters are crucial for removing excess cholesterol from macrophages and transferring it to high-density lipoprotein (HDL) particles, a process known as reverse cholesterol transport.[2][11] Some studies suggest that the effects of 13-HODE on cholesterol efflux are mediated through this PPARγ-LXRα-ABCA1/ABCG1 pathway.[9]

It is important to note that some research indicates that 13(S)-HODE is a ligand for PPARγ, while 13(R)-HODE may lack this ability or have different signaling effects.[6][12] However, other studies suggest that both 13(R)-HODE and 13(S)-HODE can act as PPARγ agonists, highlighting the need for further research to delineate the specific roles of each stereoisomer.[5]

PPARg_LXR_Signaling_Pathway cluster_extracellular Extracellular oxLDL Oxidized LDL (containing 13(R)-HODE) CD36 CD36 oxLDL->CD36 Uptake HODE_R 13(R)-HODE CD36->HODE_R Releases PPARg PPARγ HODE_R->PPARg Activates LXR LXRα PPARg->LXR Induces CD36_Gene CD36 Gene PPARg->CD36_Gene Upregulates ABCA1_G1 ABCA1/ABCG1 Genes LXR->ABCA1_G1 Cholesterol_Efflux Cholesterol Efflux ↑ ABCA1_G1->Cholesterol_Efflux LDL_Uptake oxLDL Uptake ↑ CD36_Gene->LDL_Uptake LDL_Uptake->HODE_R Positive Feedback

Caption: 13(R)-HODE and PPARγ/LXRα Signaling in Macrophages.

Quantitative Data Summary

The following tables summarize quantitative data from various studies related to foam cell formation and the components of the 13(R)-HODE pathway.

Table 1: Experimental Conditions for In Vitro Foam Cell Formation

Cell Type Stimulus Concentration Incubation Time Reference
Cultured Macrophages oxLDL 50 µg/ml 24 h [3]
Macrophages DiI-oxLDL 10 µg/ml 4 h [3]
THP-1 Macrophages ox-LDL 25 or 50 µg/ml 48 h [13]

| RAW264.7 Macrophages | ox-LDL | 80 µg/mL | 24 h |[11] |

Table 2: Effects of 13-HODE on Gene and Protein Expression in RAW264.7 Macrophages

Treatment Target Protein/Gene Effect Significance Reference
13-HODE PPAR-transactivation Increased P < 0.05 [9]
13-HODE LXRα Protein Increased P < 0.05 [9]
13-HODE ABCA1 Protein Increased P < 0.05 [9]
13-HODE ABCG1 Protein Increased P < 0.05 [9]
13-HODE SR-BI Protein Increased P < 0.05 [9]

| 13-HODE | Cholesterol Efflux | Enhanced | P < 0.05 |[9] |

Key Experimental Protocols

Investigating the this compound pathway requires a combination of cell biology, biochemistry, and analytical chemistry techniques.

In Vitro Foam Cell Formation and Lipid Staining

This protocol describes the generation of foam cells from a macrophage cell line and their visualization using Oil Red O staining, which specifically stains neutral lipids like cholesteryl esters.

  • Cell Culture: Culture human THP-1 monocytes or murine RAW264.7 macrophages in appropriate media.

  • Macrophage Differentiation (for THP-1): Induce differentiation of THP-1 monocytes into macrophages by treating with 100 ng/ml of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.[13]

  • Induction of Foam Cells: Incubate the differentiated macrophages with oxLDL (e.g., 50 µg/ml) for 24-48 hours to induce lipid uptake and foam cell formation.[3][13]

  • Fixation: Wash the cells with Phosphate Buffered Saline (PBS) and fix with 10% buffered formalin for at least 10 minutes.[14]

  • Oil Red O Staining:

    • Wash the fixed cells with water.

    • Incubate with 60% isopropanol (B130326) for 5 minutes.

    • Remove isopropanol and add the Oil Red O working solution. Incubate for 10-15 minutes.

    • Remove the staining solution and wash with 60% isopropanol briefly.

    • Wash multiple times with water to remove excess stain.

  • Visualization: Observe the cells under a microscope. Lipid droplets within the foam cells will appear as red-stained particles.[3][10]

  • Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance spectrophotometrically at approximately 510 nm.[3][11]

Foam_Cell_Formation_Workflow start Start: Macrophage Culture (e.g., THP-1, RAW264.7) induce Induce Foam Cell Formation (Incubate with oxLDL) start->induce fix Fix Cells (e.g., 10% Formalin) induce->fix stain Stain with Oil Red O fix->stain visualize Microscopic Visualization stain->visualize quantify Quantification (Elute stain, measure absorbance) visualize->quantify Optional end End: Data Analysis visualize->end quantify->end

Caption: Experimental Workflow for In Vitro Foam Cell Formation and Analysis.
Cholesterol Efflux Assay

This assay measures the ability of macrophages to transport cholesterol out of the cell to an acceptor molecule like Apolipoprotein A-I (ApoA-I) or HDL.

  • Cell Plating and Labeling: Plate macrophages in a multi-well plate. Label the cells with radioactive [³H]-cholesterol for 24 hours.

  • Equilibration: Wash the cells and incubate in fresh medium containing an ACAT inhibitor to allow the labeled cholesterol to equilibrate throughout the cell.

  • Treatment: Treat the cells with the compound of interest (e.g., 13-HODE) for a specified period (e.g., 18-24 hours).[9]

  • Efflux: Replace the medium with a medium containing a cholesterol acceptor (e.g., ApoA-I or HDL). Incubate for 4-6 hours.

  • Quantification:

    • Collect the medium (contains effluxed [³H]-cholesterol).

    • Lyse the cells with a solvent (e.g., isopropanol) to collect the remaining intracellular [³H]-cholesterol.

    • Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cells)) * 100.

Quantification of 13(R)-HODE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying specific lipid molecules like 13(R)-HODE from biological samples.

  • Sample Preparation:

    • Collect biological samples (e.g., plasma, cell lysates, or atherosclerotic plaque tissue).

    • To minimize artificial oxidation, add an antioxidant cocktail (e.g., butylated hydroxytoluene) immediately after collection.[15]

    • Perform lipid extraction using a method like the Folch or Bligh-Dyer procedure.

  • Chiral Chromatography (HPLC):

    • To separate the 13(R)-HODE and 13(S)-HODE stereoisomers, use a chiral chromatography column.[15]

    • Inject the lipid extract onto the column and separate the isomers based on their differential retention times compared to authentic standards.[15]

  • Mass Spectrometry (MS/MS):

    • The eluent from the HPLC is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

    • The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the HODE parent ion and its characteristic fragment ions (Selected Reaction Monitoring or SRM mode). This provides high specificity and sensitivity.

  • Quantification: A standard curve is generated using known amounts of a purified 13(R)-HODE standard. The amount of 13(R)-HODE in the sample is calculated by comparing its peak area to the standard curve.

LC_MS_Workflow sample Start: Biological Sample (Plasma, Cells, Tissue) extract Lipid Extraction (e.g., Folch method) sample->extract hplc Chiral HPLC Separation (Separates 13(R) and 13(S) isomers) extract->hplc ms Tandem Mass Spectrometry (MS/MS) (Detection and Fragmentation) hplc->ms quant Quantification (Compare to standard curve) ms->quant end End: Concentration of 13(R)-HODE quant->end

Caption: Workflow for Quantification of 13(R)-HODE via LC-MS/MS.

Conclusion and Future Directions

The this compound pathway represents a significant, albeit complex, component of macrophage foam cell formation. As a major product of non-enzymatic lipid peroxidation within atherosclerotic lesions, 13(R)-HODE can be esterified and stored, contributing to the lipid burden of the cell. Furthermore, it can act as a signaling molecule, primarily through the PPARγ nuclear receptor, to modulate the expression of genes involved in both lipid uptake (CD36) and efflux (ABCA1, ABCG1). The net effect of 13(R)-HODE on atherogenesis likely depends on the cellular context, the stage of the lesion, and the balance of its pro- and anti-atherogenic signaling effects.

Future research should focus on:

  • Stereospecific Actions: Delineating the precise and distinct biological activities of 13(R)-HODE versus 13(S)-HODE in macrophages.

  • Therapeutic Targeting: Investigating whether modulating the levels of 13(R)-HODE or targeting its downstream signaling pathways could be a viable therapeutic strategy to prevent or reverse foam cell formation.

  • In Vivo Relevance: Further quantifying the levels of 13(R)-HODE and its cholesteryl ester in different stages of human atherosclerotic plaques to better understand its pathological significance.

A deeper understanding of this pathway will undoubtedly provide new insights into the molecular underpinnings of atherosclerosis and may unveil novel targets for the development of anti-atherosclerotic therapies.

References

The Biological Significance of 13(R)-HODE Cholesteryl Ester in LDL Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The oxidation of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis. Within the complex mixture of oxidized lipids generated, cholesteryl esters of hydroxyoctadecadienoic acids (HODE-CEs) are major components. This technical guide focuses on the biological significance of a specific, non-enzymatically formed stereoisomer, 13(R)-hydroxyoctadecadienoic acid cholesteryl ester (13(R)-HODE-CE). While its enzymatically produced counterpart, 13(S)-HODE, has been more extensively studied as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, emerging evidence indicates that 13(R)-HODE-CE is a key bioactive lipid in oxidized LDL (oxLDL) and atherosclerotic lesions. This document provides an in-depth overview of its formation, its role in macrophage activation and foam cell formation, and detailed experimental protocols for its analysis.

Formation and Presence in Atherosclerotic Plaques

13-HODE-CE is formed from the oxidation of cholesteryl linoleate (B1235992), the most abundant cholesteryl ester in LDL. This process can occur via two main pathways:

  • Enzymatic Oxidation: The 15-lipoxygenase (15-LOX) enzyme specifically produces the 13(S)-HODE stereoisomer.[1]

  • Non-Enzymatic Oxidation: Free radical-mediated oxidation, such as that induced by copper ions (Cu²⁺) or reactive oxygen species within the arterial wall, results in a racemic mixture of both 13(R)-HODE and 13(S)-HODE.[2]

While early atherosclerotic lesions may have a predominance of the (S)-isomer due to enzymatic activity, more advanced plaques contain substantial amounts of 13(R)-HODE, indicating the significance of non-enzymatic oxidation in disease progression.[2] Immunohistochemical analysis of human carotid artery plaques has confirmed the presence of 13(R)-HODE, where it colocalizes with markers of oxidized LDL, PPARγ, and the scavenger receptor CD36 in endothelial cells, macrophages, and smooth muscle cells.[2]

Quantitative Data on Oxidized Cholesteryl Esters

The following table summarizes the levels of oxidized cholesteryl esters found in human atherosclerotic plaques. It is important to note that while specific quantification of the 13(R)-HODE stereoisomer of cholesteryl ester is not widely reported, the data for total oxidized cholesteryl linoleate provides a strong indication of its abundance.

AnalyteSample TypeConcentration/PercentageReference
Oxidized Cholesteryl LinoleateHuman Atherosclerotic PlaquesAverage of 23% of total cholesteryl linoleate[3]
Oxidized Cholesteryl Esters (OxCE)Human Atherosclerotic Plaques11% to 92% of the CE-PUFA pool[3]
9-HODE and 13-HODELDL from Atherosclerotic Patients20 to 100-fold increase compared to healthy individuals[4]

Biological Significance and Signaling Pathways

Direct Signaling of Oxidized Cholesteryl Esters

Recent studies have shown that oxidized cholesteryl esters (OxCEs), as a class of molecules, can directly activate macrophages. This signaling is distinct from the pathways activated by their hydrolyzed free fatty acid counterparts. OxCEs from minimally oxidized LDL have been shown to activate macrophages through a Toll-like receptor 4 (TLR4) and spleen tyrosine kinase (Syk)-dependent pathway. This activation leads to profound cytoskeletal changes, macropinocytosis, and subsequent lipid accumulation, contributing to foam cell formation.[3][5][6]

TLR4_Signaling oxCE 13(R)-HODE-CE (in oxLDL) TLR4 TLR4/MD-2 oxCE->TLR4 Syk Syk TLR4->Syk Phosphorylation PLCg PLCγ Syk->PLCg ERK_JNK ERK1/2, JNK Syk->ERK_JNK Cytoskeleton Cytoskeletal Rearrangement ERK_JNK->Cytoskeleton Macropinocytosis Macropinocytosis Cytoskeleton->Macropinocytosis FoamCell Foam Cell Formation Macropinocytosis->FoamCell

Direct signaling of 13(R)-HODE-CE via TLR4.
Indirect Signaling via Hydrolysis and PPARγ Activation

It is hypothesized that 13(R)-HODE-CE within macrophages can be hydrolyzed by neutral cholesteryl ester hydrolases to release free 13(R)-HODE and cholesterol. The biological activities of the 13-HODE stereoisomers diverge significantly. While 13(S)-HODE is a known agonist of PPARγ, studies have shown that 13(R)-HODE is not a direct ligand for this nuclear receptor.[7] In fact, the two enantiomers can have opposing biological effects, with 13(S)-HODE promoting apoptosis and 13(R)-HODE promoting cell proliferation in certain cell types.[7]

The activation of PPARγ by its ligands (such as 13(S)-HODE) leads to the transcription of target genes involved in lipid metabolism, including the scavenger receptor CD36, which further enhances the uptake of oxLDL, and genes involved in cholesterol efflux. The colocalization of 13(R)-HODE with PPARγ and CD36 in atherosclerotic plaques suggests a complex interplay, although the direct role of 13(R)-HODE in this specific pathway is likely indirect and may be overwhelmed by the effects of the (S)-isomer or other PPARγ agonists present in oxLDL.[2]

PPARg_Signaling HODE_CE 13(R/S)-HODE-CE Hydrolysis nCEH HODE_CE->Hydrolysis S_HODE 13(S)-HODE Hydrolysis->S_HODE R_HODE 13(R)-HODE Hydrolysis->R_HODE PPARg PPARγ S_HODE->PPARg Activation R_HODE->PPARg No Activation OtherEffects Other Biological Effects (e.g., Proliferation) R_HODE->OtherEffects BLT Receptor? CD36 CD36 Expression PPARg->CD36 LipidUptake Increased Lipid Uptake CD36->LipidUptake

Differential signaling of 13-HODE stereoisomers.

Experimental Protocols

In Vitro Oxidation of LDL

This protocol describes a standard method for the oxidation of LDL using copper sulfate (B86663).

Materials:

  • Human LDL (commercially available or isolated by ultracentrifugation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper (II) sulfate (CuSO₄) stock solution (e.g., 1 mM in water)

  • Dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Dialyze the stock LDL solution against PBS (pH 7.4) at 4°C for at least 24 hours with three buffer changes to remove any EDTA.

  • Determine the protein concentration of the dialyzed LDL using a standard protein assay (e.g., BCA assay).

  • Dilute the LDL to a final concentration of 0.2-1.0 mg/mL in PBS.

  • Initiate oxidation by adding CuSO₄ to a final concentration of 5-10 µM.

  • Incubate the mixture at 37°C for 4 to 24 hours. The extent of oxidation can be monitored over time by measuring the formation of conjugated dienes at 234 nm.

  • Stop the reaction by adding EDTA to a final concentration of 1 mM.

  • Store the oxidized LDL at 4°C for short-term use or at -80°C for long-term storage.

Extraction and Analysis of 13(R)-HODE Cholesteryl Ester

This workflow outlines the steps for the extraction, separation, and quantification of 13(R)-HODE-CE from oxidized LDL or tissue samples.

Experimental_Workflow Sample Sample (oxLDL or Tissue Homogenate) Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction Hydrolysis Alkaline Hydrolysis (to release free HODEs) Extraction->Hydrolysis SPE Solid Phase Extraction (SPE) (optional cleanup) Hydrolysis->SPE ChiralSep Chiral HPLC Separation SPE->ChiralSep LCMS LC-MS/MS Quantification ChiralSep->LCMS

Workflow for 13(R)-HODE-CE analysis.

3.2.1. Lipid Extraction (Folch Method)

  • Homogenize tissue samples or use oxLDL solution directly.

  • Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.

  • Vortex vigorously for 1-2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

  • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3.2.2. Alkaline Hydrolysis

To analyze the HODE moiety, the cholesteryl ester bond must be cleaved.

  • Resuspend the dried lipid extract in a solution of 0.5 M KOH in methanol.

  • Incubate at 60°C for 1 hour.

  • Neutralize the reaction with an appropriate acid (e.g., acetic acid).

  • Re-extract the lipids into hexane (B92381) or another organic solvent.

  • Dry the final extract under nitrogen.

3.2.3. Chiral HPLC Separation of 13-HODE Enantiomers

  • Column: A chiral stationary phase column is required (e.g., Chiralpak IA).[8]

  • Mobile Phase: An isocratic mobile phase of hexane:isopropanol (e.g., 90:10, v/v) is typically used.[8]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is common.[8]

  • Detection: UV detection at 234 nm (for the conjugated diene system of HODEs).

  • Procedure:

    • Reconstitute the dried, hydrolyzed lipid extract in the mobile phase.

    • Inject the sample onto the chiral column.

    • Collect the fractions corresponding to the retention times of authentic 13(R)-HODE and 13(S)-HODE standards.

3.2.4. LC-MS/MS Quantification

  • Dry the collected HPLC fractions and reconstitute in a suitable solvent for mass spectrometry (e.g., 50% methanol).

  • Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Monitor the specific precursor-to-product ion transition for 13-HODE. The precursor ion is typically m/z 295.2, and a characteristic product ion is m/z 195.1.

  • Quantify the amount of 13(R)-HODE by comparing the peak area to a standard curve generated with an authentic 13(R)-HODE standard.

Conclusion and Future Directions

This compound is an important, non-enzymatically generated component of oxidized LDL that is abundant in atherosclerotic plaques. Its biological activities appear to be complex, involving both direct activation of macrophage signaling pathways and potential indirect effects following hydrolysis to the free fatty acid. The distinct and sometimes opposing roles of the 13(R) and 13(S) stereoisomers underscore the necessity of employing chiral separation techniques in their analysis.

Future research should focus on:

  • The precise quantification of this compound in different stages of atherosclerotic plaques.

  • A more detailed elucidation of the direct signaling pathways activated by the intact cholesteryl ester, including the identification of its specific cellular receptors.

  • The development of specific inhibitors for the non-enzymatic oxidation pathways that generate 13(R)-HODE as a potential therapeutic strategy for mitigating atherosclerosis.

This guide provides a foundational understanding and practical protocols for researchers investigating the role of this specific oxidized lipid in cardiovascular disease.

References

The Silent Culprit: Discovery and Isolation of 13(R)-HODE Cholesteryl Ester from Atherosclerotic Plaques

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. The composition of these plaques is complex, involving lipids, inflammatory cells, and fibrous elements. Among the myriad of lipid species implicated in atherogenesis, oxidized lipids are of particular interest due to their pro-inflammatory and pro-atherogenic properties. This technical guide focuses on a specific, yet significant, oxidized lipid derivative: 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester. While its stereoisomer, 13(S)-HODE, is primarily a product of enzymatic pathways, 13(R)-HODE is largely formed through non-enzymatic, free radical-mediated processes, making it a potential biomarker of oxidative stress within the atherosclerotic lesion.[1] This document provides a comprehensive overview of the discovery, isolation, and potential signaling pathways of 13(R)-HODE cholesteryl ester in the context of atherosclerosis.

Data Presentation: Quantitative Insights into 13(R)-HODE in Atherosclerosis

While precise quantitative data on the absolute concentration of this compound in atherosclerotic plaques versus healthy arteries is not extensively documented in the literature, studies have provided valuable insights into the relative abundance of its parent molecule's stereoisomers, 13(S)-HODE and 13(R)-HODE, during the progression of atherosclerosis. This qualitative data strongly suggests an increasing presence of the 13(R) enantiomer as the plaque matures.

Plaque StagePredominant Formation PathwayRelative Abundance of 13-HODE StereoisomersImplication for this compound
Early Lesions Enzymatic (15-Lipoxygenase-1)[2][3]13(S)-HODE > 13(R)-HODELower relative abundance.
Advanced/Mature Plaques Non-enzymatic (Free Radical-mediated)[2][3]13(S)-HODE ≈ 13(R)-HODESignificant increase in relative abundance, indicating heightened oxidative stress.[1][4]

Experimental Protocols: A Step-by-Step Guide to Isolation and Identification

The isolation and identification of this compound from complex biological matrices like atherosclerotic plaques require a multi-step approach. The following protocol is a synthesized methodology based on established lipid extraction, separation, and analysis techniques.

I. Tissue Homogenization and Lipid Extraction (Modified Folch Method)

This initial step aims to efficiently extract total lipids from the atherosclerotic plaque tissue.[1][5][6][7]

  • Tissue Preparation: Obtain atherosclerotic plaque and, if available, healthy arterial tissue samples. Immediately snap-freeze in liquid nitrogen and store at -80°C until extraction.

  • Homogenization: Weigh the frozen tissue (typically 50-100 mg) and homogenize in a 2:1 (v/v) mixture of chloroform (B151607):methanol to a final volume 20 times the tissue weight (e.g., 100 mg tissue in 2 mL of solvent).[6] A glass Dounce homogenizer or a mechanical homogenizer can be used.

  • Phase Separation: Transfer the homogenate to a glass tube. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate).[5] Vortex the mixture vigorously for 1-2 minutes and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the total lipids, using a glass Pasteur pipette. Transfer to a clean glass vial.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.

II. Isolation of Cholesteryl Ester Fraction by Solid-Phase Extraction (SPE)

This step separates the total lipid extract into different lipid classes to isolate the cholesteryl esters.[2][8][9][10][11]

  • Column Preparation: Use a silica-based aminopropyl SPE cartridge. Pre-condition the cartridge by washing with hexane (B92381).

  • Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform or hexane and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the cholesteryl esters and other neutral lipids (e.g., triglycerides) with a non-polar solvent mixture, such as hexane:diethyl ether (1:1, v/v).[9]

  • Fraction Collection: Collect the eluate containing the cholesteryl ester fraction.

  • Drying: Evaporate the solvent under a stream of nitrogen.

III. Hydrolysis of Cholesteryl Esters

To analyze the 13(R)-HODE moiety, the ester bond to cholesterol must be cleaved.

  • Saponification: Resuspend the dried cholesteryl ester fraction in a solution of 1N KOH in methanol.

  • Incubation: Incubate the mixture at 60°C for 1 hour to hydrolyze the ester bonds.

  • Neutralization and Extraction: After cooling, neutralize the reaction with 1N HCl. Extract the released fatty acids (including 13-HODE) and cholesterol with hexane or diethyl ether.

  • Drying: Evaporate the organic solvent to obtain the free fatty acids and cholesterol.

IV. Chiral Separation of 13(R)-HODE and 13(S)-HODE by HPLC

This crucial step separates the two stereoisomers of 13-HODE.[12]

  • Column: Utilize a chiral stationary phase column, such as a Chiralpak IA column.[12]

  • Mobile Phase: An isocratic mobile phase of hexane:2-propanol (e.g., 90:10, v/v) is typically used.[12]

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 235 nm, which is the characteristic absorbance for the conjugated diene system in HODEs.

  • Fraction Collection: Collect the fractions corresponding to the elution times of authentic 13(R)-HODE and 13(S)-HODE standards.

V. Derivatization and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization is necessary to increase the volatility of the hydroxy fatty acids for GC-MS analysis.[13][14][15][16]

  • Derivatization: Convert the hydroxyl group of the collected 13-HODE fractions to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, by reacting with a silylating agent (e.g., BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate the derivatized compounds based on their boiling points and interactions with the stationary phase.

    • Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Identification: Compare the retention time and mass spectrum of the sample peak with that of an authentic 13(R)-HODE standard to confirm its identity.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_extraction I. Lipid Extraction cluster_separation II. Cholesteryl Ester Isolation cluster_hydrolysis III. Hydrolysis cluster_chiral_sep IV. Chiral Separation cluster_identification V. Identification plaque Atherosclerotic Plaque homogenization Homogenization (Chloroform:Methanol 2:1) plaque->homogenization phase_separation Phase Separation (0.9% NaCl) homogenization->phase_separation total_lipids Total Lipid Extract phase_separation->total_lipids spe Solid-Phase Extraction (Aminopropyl Silica) total_lipids->spe ce_fraction Cholesteryl Ester Fraction spe->ce_fraction hydrolysis Saponification (KOH in Methanol) ce_fraction->hydrolysis free_fa Free Fatty Acids (including 13-HODE) hydrolysis->free_fa chiral_hplc Chiral HPLC free_fa->chiral_hplc r_hode 13(R)-HODE chiral_hplc->r_hode s_hode 13(S)-HODE chiral_hplc->s_hode derivatization Derivatization (TMS) r_hode->derivatization gcms GC-MS Analysis derivatization->gcms identification Identification gcms->identification

Caption: Experimental workflow for the isolation and identification of this compound.

PPARg_Signaling_Pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Activation cluster_transcription Gene Transcription cluster_cellular_response Cellular Response HODE_CE This compound (within Macrophage) HODE 13(R)-HODE HODE_CE->HODE Hydrolysis PPARg PPARγ HODE->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CD36, FABP4) PPRE->Target_Genes Initiates Lipid_Uptake Increased Lipid Uptake Target_Genes->Lipid_Uptake Inflammation Modulation of Inflammation Target_Genes->Inflammation Foam_Cell Foam Cell Formation Lipid_Uptake->Foam_Cell

Caption: 13(R)-HODE activation of the PPARγ signaling pathway in macrophages.

Conclusion

The presence of this compound in atherosclerotic plaques, particularly in advanced lesions, underscores the role of non-enzymatic oxidative stress in the pathogenesis of atherosclerosis.[3][4] Its ability to act as a ligand for the nuclear receptor PPARγ suggests a complex role in modulating gene expression related to lipid metabolism and inflammation within the plaque microenvironment.[8][17][18][19] The detailed experimental protocols provided in this guide offer a robust framework for the isolation and definitive identification of this specific oxidized lipid species. Further research into the precise quantitative levels of this compound and its downstream signaling effects will be crucial for elucidating its full significance as a biomarker and potential therapeutic target in cardiovascular disease.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of 13(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized low-density lipoprotein (oxLDL) is a key pathogenic driver in the development of atherosclerosis. Within the complex mixture of oxidized lipids in oxLDL, cholesteryl esters of hydroxyoctadecadienoic acids (HODEs) are significant components found in atherosclerotic lesions. This technical guide focuses on a specific stereoisomer, 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester, detailing its cellular uptake, subsequent metabolic fate, and the downstream signaling pathways it influences, particularly within macrophages, the primary cell type involved in the formation of foam cells in atherosclerotic plaques. Understanding the intricate mechanisms of 13(R)-HODE cholesteryl ester metabolism is crucial for identifying novel therapeutic targets for the prevention and treatment of cardiovascular diseases.

Cellular Uptake and Hydrolysis of this compound

The primary route for the cellular uptake of this compound by macrophages is through the endocytosis of oxLDL particles via scavenger receptors such as CD36 and SR-A1[1]. Once internalized, the oxLDL particles are transported to late endosomes and lysosomes.

Inside the acidic environment of the lysosome, lysosomal acid lipase (B570770) (LAL) hydrolyzes the cholesteryl esters, releasing free cholesterol and the oxidized fatty acid, 13(R)-HODE. However, a significant portion of cholesteryl esters from internalized lipoproteins can be hydrolyzed in the cytoplasm by neutral cholesterol ester hydrolases (nCEHs) at a neutral pH[1]. Notably, studies have shown that oxidized cholesteryl esters are preferred substrates for macrophage nCEHs, such as neutral cholesterol ester hydrolase 1 (NCEH1) and hormone-sensitive lipase (HSL), compared to their non-oxidized counterparts[2][3]. This preferential hydrolysis suggests a specialized mechanism for processing oxidized lipids.

While specific quantitative data on the uptake kinetics of this compound is limited in the current literature, the uptake of generally oxidized LDL and the subsequent hydrolysis of its cholesteryl ester content have been documented.

Experimental Workflow for Studying Cellular Uptake and Hydrolysis

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis oxLDL Preparation of oxLDL containing This compound incubation Incubation of Macrophages with oxLDL oxLDL->incubation macrophages Macrophage Cell Culture (e.g., THP-1 or primary macrophages) macrophages->incubation lipid_extraction Lipid Extraction from Cells and Media incubation->lipid_extraction western_blot Western Blot for Protein Expression (NCEH1, etc.) incubation->western_blot separation Separation of Lipid Classes (e.g., TLC or Solid Phase Extraction) lipid_extraction->separation chiral_hplc Chiral HPLC-MS/MS for 13(R)-HODE and Metabolite Quantification separation->chiral_hplc gc_ms GC-MS for Cholesterol Quantification separation->gc_ms signaling_pathway cluster_uptake Cellular Uptake and Hydrolysis cluster_metabolism Metabolism cluster_signaling Downstream Signaling oxLDL oxLDL (containing 13(R)-HODE-CE) SR Scavenger Receptors (CD36, SR-A1) oxLDL->SR Binding Endosome Endosome/Lysosome SR->Endosome Endocytosis CE_Hydrolysis 13(R)-HODE-CE Hydrolysis Endosome->CE_Hydrolysis Free_13R_HODE Free 13(R)-HODE CE_Hydrolysis->Free_13R_HODE NCEH1 NCEH1/HSL NCEH1->CE_Hydrolysis Metabolites Metabolites (13-oxo-ODE, etc.) Free_13R_HODE->Metabolites PPARg PPARγ (?) Free_13R_HODE->PPARg Activation (Conflicting Data) Metabolites->PPARg RXR RXR PPARg->RXR PPRE PPRE Binding RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression ABCA1 ABCA1/ABCG1 Gene_Expression->ABCA1 Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux

References

Methodological & Application

Synthesis Protocol for 13(R)-HODE Cholesteryl Ester: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, three-step chemical synthesis protocol for 13(R)-HODE cholesteryl ester. The synthesis commences with the non-enzymatic oxidation of linoleic acid to generate a racemic mixture of 13-HODE. The subsequent step involves the chiral separation of the 13(R)-HODE enantiomer from the racemic mixture using High-Performance Liquid Chromatography (HPLC). The final step is the esterification of the purified 13(R)-HODE with cholesterol. This document includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthesis workflow and a relevant biological signaling pathway.

Introduction

13-Hydroxyoctadecadienoic acid (HODE) is an oxidized metabolite of linoleic acid. The two main regioisomers are 9-HODE and 13-HODE, each of which can exist as either an (R) or (S) enantiomer. These oxidized lipids, often found esterified to cholesterol in oxidized low-density lipoproteins (LDL), are implicated in various physiological and pathological processes. Specifically, 13(R)-HODE has been a subject of interest in research related to inflammation and cellular signaling. As natural ligands for peroxisome proliferator-activated receptors (PPARs), HODE isomers can modulate gene expression and cellular responses. The availability of pure, stereochemically defined this compound is crucial for in-vitro and in-vivo studies aimed at elucidating its precise biological functions and its potential as a therapeutic target. This protocol outlines a reliable method for its laboratory-scale synthesis.

Synthesis Overview

The synthesis of this compound is accomplished in three principal stages:

  • Step 1: Synthesis of Racemic 13-HODE. A non-enzymatic, free-radical-mediated oxidation of linoleic acid is employed to produce a mixture of hydroperoxy- and hydroxy-octadecadienoic acids, including 13-HODE as a racemic mixture.

  • Step 2: Chiral Separation of 13(R)-HODE. The racemic 13-HODE is resolved into its constituent enantiomers using chiral stationary phase High-Performance Liquid Chromatography (HPLC).

  • Step 3: Esterification of 13(R)-HODE with Cholesterol. The purified 13(R)-HODE is esterified with cholesterol using a dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling reaction.

Experimental Protocols

Step 1: Synthesis of Racemic 13-HODE via Photosensitized Oxidation of Linoleic Acid

This protocol describes the generation of a mixture of HODE isomers, including 13-HODE, through a non-enzymatic oxidation process.

Materials:

Procedure:

  • Dissolve linoleic acid (1.0 g, 3.57 mmol) and a catalytic amount of methylene blue (10 mg) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Submerge the flask in a water bath to maintain room temperature.

  • Bubble a gentle stream of oxygen through the solution while irradiating with a 150 W tungsten lamp for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Hexane:Ethyl Acetate 7:3 v/v).

  • After completion, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.27 g, 7.14 mmol) in small portions to reduce the intermediate hydroperoxides to hydroxides.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by adding 1 M HCl (aq) until the pH is ~3.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield a mixture of HODE isomers.

Step 2: Chiral Separation of 13(R)-HODE

This protocol details the separation of the (R) and (S) enantiomers of 13-HODE using chiral HPLC.

Materials:

  • Racemic 13-HODE (from Step 1)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol

  • Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

Procedure:

  • Prepare the mobile phase: n-Hexane/Isopropanol (98:2, v/v).

  • Dissolve the racemic 13-HODE mixture in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the HPLC system with the chiral column, equilibrating with the mobile phase at a flow rate of 1.0 mL/min.

  • Inject the sample onto the column.

  • Monitor the elution profile at 235 nm.

  • Collect the fractions corresponding to the two separated enantiomeric peaks. The elution order should be determined by comparison with an authentic standard if available, or by polarimetry.

  • Combine the fractions containing the desired 13(R)-HODE enantiomer and evaporate the solvent under reduced pressure.

Step 3: Synthesis of this compound

This protocol describes the esterification of 13(R)-HODE with cholesterol.

Materials:

  • 13(R)-HODE (from Step 2)

  • Cholesterol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 13(R)-HODE (100 mg, 0.34 mmol), cholesterol (131 mg, 0.34 mmol), and DMAP (4 mg, 0.034 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (77 mg, 0.37 mmol) in anhydrous DCM (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate 9:1 v/v).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis. These values are representative and may vary based on experimental conditions.

Table 1: Summary of Reaction Yields and Purity

StepProductStarting MaterialTypical Yield (%)Purity (%)
1Racemic 13-HODELinoleic Acid40-50>95 (as HODE mixture)
213(R)-HODERacemic 13-HODE35-45 (of racemic mixture)>98 (enantiomeric excess)
3This compound13(R)-HODE & Cholesterol80-90>98

Table 2: Characterization Data for this compound

AnalysisExpected Result
¹H NMR Characteristic peaks for the cholesteryl backbone and the 13(R)-HODE fatty acid chain, including signals for the olefinic protons and the proton on the carbon bearing the hydroxyl group.
¹³C NMR Resonances corresponding to the carbons of the cholesterol and 13(R)-HODE moieties.
Mass Spec (ESI-MS) [M+Na]⁺ or [M+NH₄]⁺ adduct corresponding to the calculated molecular weight of C₄₅H₇₆O₃.
Purity (HPLC) Single major peak.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chiral Separation cluster_step3 Step 3: Esterification linoleic_acid Linoleic Acid oxidation Photosensitized Oxidation (Methylene Blue, O₂, hν) linoleic_acid->oxidation reduction Reduction (NaBH₄) oxidation->reduction racemic_hode Racemic 13-HODE reduction->racemic_hode racemic_hode->racemic_hode_input hplc Chiral HPLC (Chiralpak AD-H) r_hode 13(R)-HODE hplc->r_hode r_hode->r_hode_input racemic_hode_input->hplc cholesterol Cholesterol esterification Esterification (DCC, DMAP) cholesterol->esterification final_product 13(R)-HODE Cholesteryl Ester esterification->final_product r_hode_input->esterification

Caption: Synthetic workflow for this compound.

PPAR Signaling Pathway

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HODE 13(R)-HODE Cholesteryl Ester (or 13(R)-HODE) HODE_Cytoplasm 13(R)-HODE HODE->HODE_Cytoplasm Enters Cell CellMembrane Cell Membrane Nucleus Nucleus PPAR PPAR Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR RXR->Complex Heterodimerization HODE_Cytoplasm->PPAR Binds PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Gene Target Gene Transcription PPRE->Gene Regulates

Caption: Activation of PPAR signaling by 13(R)-HODE.

LC-MS/MS method for separating 13(R)-HODE and 13(S)-HODE cholesteryl esters

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the chiral separation of 13(R)-HODE and 13(S)-HODE cholesteryl esters is crucial for researchers in lipidomics, drug development, and clinical diagnostics. Distinguishing between these stereoisomers is essential as their biological activities can differ significantly, providing insights into enzymatic versus non-enzymatic lipid peroxidation and their roles in various physiological and pathological processes.

Application Note

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It exists as two main stereoisomers, 13(S)-HODE and 13(R)-HODE. The formation of 13(S)-HODE is often associated with enzymatic activity, such as that of 15-lipoxygenase (ALOX15), while the presence of both 13(R)-HODE and 13(S)-HODE in nearly equal amounts can indicate non-enzymatic, free radical-mediated oxidation.[1] These HODE isomers can be esterified to cholesterol, forming 13(S)-HODE cholesteryl ester and 13(R)-HODE cholesteryl ester. The analysis of these cholesteryl esters is particularly relevant in the study of atherosclerosis, where oxidized lipid products accumulate in atherosclerotic plaques.[1]

This application note describes a sensitive and specific LC-MS/MS method for the direct chiral separation and quantification of 13(R)-HODE and 13(S)-HODE cholesteryl esters. The method utilizes a chiral stationary phase for chromatographic separation, coupled with tandem mass spectrometry for detection, enabling the accurate differentiation and measurement of these two diastereomers in biological samples.

Instrumentation and Reagents

  • Liquid Chromatography System: UHPLC or HPLC system capable of delivering gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chiral Column: CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm) or similar cellulose (B213188) or amylose-based chiral column.[2]

  • Solvents: HPLC-grade n-hexane and ethanol.

  • Standards: 13(S)-HODE cholesteryl ester and this compound standards for calibration and retention time confirmation.

Experimental Protocols

1. Sample Preparation (Lipid Extraction)

This protocol is adapted for the extraction of total lipids, including cholesteryl esters, from plasma or tissue samples.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or a known amount of homogenized tissue.

  • Add an internal standard, such as a deuterated cholesteryl ester, to account for extraction efficiency.

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer it to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in the mobile phase (e.g., hexane:ethanol 100:1, v/v) for LC-MS/MS analysis.[2]

2. Liquid Chromatography (LC) Method

The separation of the diastereomers is achieved using a chiral column under normal-phase conditions.

ParameterValue
Column CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm)[2]
Mobile Phase Hexane:Ethanol (100:1, v/v)[2]
Flow Rate 0.2 mL/min[2]
Column Temp. 0 °C[2]
Injection Vol. 5 µL
Run Time Approximately 40 minutes

3. Mass Spectrometry (MS) Method

The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the analytes.

ParameterValue
Ionization Mode ESI Positive
MRM Transition To be optimized with standards
Precursor Ion (m/z) e.g., [M+NH4]+ or [M+Na]+
Product Ion (m/z) Characteristic fragment of HODE-CE
Dwell Time 100 ms
Collision Energy (CE) To be optimized
Declustering Pot. (DP) To be optimized

Note on MRM Transitions: While specific transitions for 13-HODE cholesteryl esters were not detailed in the search results, a common approach for cholesteryl esters is to monitor the transition from the precursor ion (e.g., the ammonium (B1175870) or sodium adduct of the intact molecule) to a fragment ion corresponding to the cholesterol backbone (m/z 369). For more specific fragmentation, sodium adducts can yield structure-diagnostic fragment ions.[2] The exact m/z values should be determined by infusing authentic standards.

Data Presentation

Quantitative Data Summary

The following table illustrates how quantitative results for 13(R)-HODE and 13(S)-HODE cholesteryl esters from a hypothetical study on atherosclerotic plaques could be presented.

Sample ID13(R)-HODE CE (ng/mg tissue)13(S)-HODE CE (ng/mg tissue)Total 13-HODE CE (ng/mg tissue)Ratio (S/R)
Plaque 115.225.841.01.70
Plaque 220.522.142.61.08
Plaque 312.838.451.23.00
Control 12.18.510.64.05
Control 21.87.99.74.39

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (Chloroform/Methanol) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc Chiral LC Separation (CHIRALPAK IB N-3) reconstitution->lc ms Tandem MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: Workflow for the analysis of HODE cholesteryl ester stereoisomers.

Signaling Pathway: Enzymatic Formation of 13(S)-HODE Cholesteryl Ester

G cluster_pathway Enzymatic Pathway linoleic_acid Linoleic Acid hpode 13(S)-HpODE linoleic_acid->hpode  O2 cholesterol Cholesterol hode_ce 13(S)-HODE Cholesteryl Ester cholesterol->hode_ce hode 13(S)-HODE hpode->hode hode->hode_ce lipoxygenase 15-Lipoxygenase (ALOX15) lipoxygenase->hpode peroxidases Peroxidases peroxidases->hode esterification Esterification esterification->hode_ce

Caption: Enzymatic formation of 13(S)-HODE cholesteryl ester via the 15-lipoxygenase pathway.

References

Application Notes and Protocols for the Extraction of 13(R)-HODE Cholesteryl Ester from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) is a lipid mediator derived from the oxidation of linoleic acid. When esterified to cholesterol, it forms 13(R)-HODE cholesteryl ester, a molecule implicated in various physiological and pathological processes, notably in the context of atherosclerosis and inflammation. Accurate quantification and analysis of this specific cholesteryl ester from biological tissues are crucial for understanding its roles in disease and for the development of novel therapeutics.

These application notes provide detailed protocols for the extraction of this compound from biological tissues, a comparison of common lipid extraction methodologies, and an overview of its involvement in cellular signaling pathways.

Data Presentation: Comparison of Lipid Extraction Methods

The choice of extraction method is critical for the efficient recovery of cholesteryl esters from complex biological matrices. The three most common and effective methods for lipid extraction are the Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE) methods. While the recoveries for major lipid classes like cholesteryl esters are generally similar across these methods, variations can exist depending on the tissue type and the specific lipid species of interest.[1][2]

Table 1: Qualitative Comparison of Lipid Extraction Methods for Cholesteryl Ester Extraction

FeatureFolch MethodBligh & Dyer MethodMTBE Method
Principle Liquid-liquid extraction using a chloroform (B151607):methanol (B129727) (2:1) mixture to create a monophasic system, followed by the addition of water to induce phase separation.A modification of the Folch method using a lower solvent-to-sample ratio, making it faster.Uses the less toxic solvent methyl-tert-butyl ether in a biphasic extraction with methanol and water.
Advantages Considered the "gold standard" with high recovery for a broad range of lipids, including cholesteryl esters.[2]Faster than the Folch method due to reduced solvent volumes.Uses a less toxic primary solvent; the upper organic phase is easier to collect.
Disadvantages Uses a large volume of chloroform, a toxic and environmentally hazardous solvent. The lower organic phase can be more difficult to collect without contamination from the upper aqueous phase.Can have lower recovery for certain lipid classes in samples with high lipid content compared to the Folch method.[3][4]May have lower recovery for some polar lipids compared to the Folch and Bligh & Dyer methods.[1]
Best Suited For Comprehensive lipidomics studies where high recovery of a wide range of lipids is critical.High-throughput applications where speed is a priority and the lipid of interest is abundant.Applications where the use of chlorinated solvents is a concern and ease of phase collection is desired.

Table 2: Quantitative Data on Cholesteryl Ester Extraction and Tissue Concentrations

ParameterMethod/TissueValueReference
Cholesterol Recovery Chloroform-Methanol Extraction99%[5]
Total Cholesteryl Ester Concentration Mouse Liver1.2 to 7.9 mg/g[6]
Total Cholesteryl Ester Concentration Human Plasma (preadolescents)824 - 906 pmol/μL[4]
(±)13-HODE Cholesteryl Ester Atherosclerotic LesionsPresent[7]
Total d4–13-HODE Concentration (after gavage) Rat Liver~0.15 pmol/mg[8][9]
Total d4–13-HODE Concentration (after gavage) Rat Adipose Tissue (visceral)~0.08 pmol/mg[8][9]

Note: Specific quantitative data for endogenous this compound concentrations in various healthy tissues is limited in the current literature. The provided data for d4-13-HODE in rats offers an estimation of its distribution.

Experimental Protocols

The following are detailed protocols for the three most common lipid extraction methods. It is recommended to add an internal standard, such as a deuterated version of the analyte, at the beginning of the extraction process to account for any loss during sample preparation.

Protocol 1: Modified Folch Method for Tissue

This protocol is a widely used and robust procedure for the total lipid extraction from a variety of biological samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Tissue sample (e.g., liver, adipose tissue, atherosclerotic plaque)

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize it in 2 mL of ice-cold methanol.

  • Solvent Addition: Add 4 mL of chloroform to the homogenate. The mixture should be a single phase.

  • Extraction: Vortex the mixture vigorously for 2 minutes and then agitate on a shaker at room temperature for 30 minutes.

  • Phase Separation: Add 1.2 mL of 0.9% NaCl solution to the tube. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, transfer the lower chloroform phase, which contains the lipids, to a new clean glass tube, being careful to avoid the protein interface.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent analysis by LC-MS/MS.

Protocol 2: Bligh & Dyer Method for Tissue

This method is a faster alternative to the Folch method, using a smaller ratio of solvent to sample.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Tissue sample

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Homogenize up to 1 g of wet tissue in a mixture of 1 mL of chloroform and 2 mL of methanol.

  • Monophasic Mixture: After homogenization, a single-phase should be present.

  • Induction of Phase Separation: Add an additional 1 mL of chloroform and mix. Then, add 1 mL of deionized water and vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to achieve clear phase separation.

  • Phase Collection: Two phases will be visible: an upper aqueous phase and a lower chloroform phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette.

  • Solvent Evaporation: Transfer the collected lower phase to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method.

Protocol 3: MTBE Method for Tissue

This method offers a less toxic alternative to the chloroform-based extractions.

Materials:

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Deionized water

  • Tissue sample

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Homogenize the tissue sample in a suitable volume of methanol (e.g., 100 mg of tissue in 1.5 mL of methanol).

  • MTBE Addition and Extraction: Add 5 mL of MTBE to the mixture. Cap the tube and place it on a shaker or rocker for 1 hour at room temperature to ensure thorough extraction.

  • Phase Separation: Induce phase separation by adding 1.25 mL of deionized water. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature.

  • Collection of Organic Phase: Two phases will form. The upper phase is the MTBE layer containing the lipids. Carefully transfer the upper phase to a clean tube.

  • Solvent Evaporation: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The general workflow for the extraction and analysis of this compound from biological tissues is depicted below.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Analysis A Biological Tissue (e.g., Liver, Adipose, Plaque) B Homogenization (in Methanol) A->B C Addition of Extraction Solvents (Folch, Bligh & Dyer, or MTBE) B->C D Phase Separation (Addition of Water/Saline & Centrifugation) C->D E Collection of Organic Phase D->E F Drying of Extract (Nitrogen Evaporation) E->F G Reconstitution in appropriate solvent F->G H LC-MS/MS Analysis G->H I Data Processing and Quantification H->I

Fig. 1: General workflow for this compound extraction.
Signaling Pathway of 13-HODE

Both 13(S)-HODE and 13(R)-HODE have been identified as ligands for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and inflammation.[1] The activation of PPARγ by 13-HODE leads to the regulation of target genes involved in adipogenesis, lipid storage, and inflammatory responses.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus HODE 13(R)-HODE (from Cholesteryl Ester Hydrolysis) PPARg_RXR PPARγ-RXR Heterodimer HODE->PPARg_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., FABP4, LPL, Adipoq) PPRE->TargetGenes Regulates BiologicalResponse Biological Response (Adipogenesis, Lipid Metabolism, Anti-inflammatory Effects) TargetGenes->BiologicalResponse Leads to

Fig. 2: 13(R)-HODE activation of the PPARγ signaling pathway.

Conclusion

The accurate extraction and quantification of this compound from biological tissues are essential for advancing our understanding of its role in health and disease. The choice of lipid extraction method should be guided by the specific research question, sample type, and available resources. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important lipid molecule. Further research is warranted to establish the precise concentrations of this compound in various tissues and to fully elucidate its downstream signaling effects.

References

Application Note: Chiral Separation of HODE Cholesteryl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyoctadecadienoic acid (HODE) cholesteryl esters are significant lipid species formed during the oxidation of low-density lipoproteins (LDL). The specific stereoisomers of HODE, such as 9-HODE and 13-HODE, and their subsequent esterification to cholesterol, play crucial roles in various physiological and pathological processes, including atherosclerosis and inflammation. These isomers can act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptor-gamma (PPARγ), which influences gene expression related to lipid metabolism and inflammatory responses in macrophages.[1][2][3][4] The accurate separation and quantification of individual chiral isomers are therefore essential for understanding their distinct biological functions. This application note provides a detailed protocol for the chiral separation of HODE cholesteryl ester isomers using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The selection of an appropriate chiral stationary phase (CSP) and mobile phase is critical for achieving baseline separation of HODE cholesteryl ester diastereomers. The following table summarizes the resolution (Rs) and retention times (RT) for the diastereomers of 13(RS)-hydroperoxyoctadecadienoic acid cholesteryl ester (HPODE CE), a closely related precursor to HODE CE, on various polysaccharide-based chiral columns.[2] This data serves as a strong starting point for method development for HODE cholesteryl ester isomers.

Table 1: Chromatographic Resolution of 13(RS)-HPODE CE Diastereomers on Various Chiral Columns.[2]

Chiral ColumnMobile PhaseRT1 (min)RT2 (min)Resolution (Rs)
CHIRALPAK IAHexane:Ethanol (100:1, v/v)13.914.71.10
CHIRALPAK IB N-5Hexane:Ethanol (100:1, v/v)10.311.01.25
CHIRALPAK ICHexane:Ethanol (100:1, v/v)16.216.20
CHIRALPAK IDHexane:Ethanol (100:1, v/v)11.411.40
CHIRALPAK IEHexane:Ethanol (100:1, v/v)11.311.30
CHIRALPAK IFHexane:Ethanol (100:1, v/v)15.015.00
CHIRALPAK IGHexane:Ethanol (100:1, v/v)15.215.20
CHIRALPAK IHHexane:Ethanol (100:1, v/v)12.613.51.11
CHIRALPAK AD-HHexane:Ethanol (100:1, v/v)11.411.40
CHIRALPAK AY-HHexane:Ethanol (100:1, v/v)12.012.00
CHIRALCEL OD-HHexane:Ethanol (100:1, v/v)9.79.70
CHIRALCEL OJ-HHexane:Ethanol (100:1, v/v)13.213.20
CHIRALPAK IAHexane:2-Propanol (100:1, v/v)12.513.21.01
CHIRALPAK IB N-5Hexane:2-Propanol (100:1, v/v)9.410.01.18
CHIRALPAK ICHexane:2-Propanol (100:1, v/v)14.514.50
CHIRALPAK IDHexane:2-Propanol (100:1, v/v)10.410.40
CHIRALPAK IEHexane:2-Propanol (100:1, v/v)10.210.20
CHIRALPAK IFHexane:2-Propanol (100:1, v/v)13.113.10
CHIRALPAK IGHexane:2-Propanol (100:1, v/v)13.313.30
CHIRALPAK IHHexane:2-Propanol (100:1, v/v)11.512.31.05
CHIRALPAK AD-HHexane:2-Propanol (100:1, v/v)10.110.10
CHIRALPAK AY-HHexane:2-Propanol (100:1, v/v)10.810.80
CHIRALCEL OD-HHexane:2-Propanol (100:1, v/v)8.88.80
CHIRALCEL OJ-HHexane:2-Propanol (100:1, v/v)11.711.70

Data adapted from a study on 13(RS)-HPODE CE, which serves as a proxy for HODE CE method development.[2]

Experimental Protocol

This protocol outlines a general method for the chiral separation of HODE cholesteryl ester isomers using normal-phase HPLC. Optimization of specific parameters may be required depending on the exact isomers of interest and the sample matrix.

1. Materials and Reagents

  • Solvents: HPLC-grade n-hexane, ethanol, and 2-propanol.

  • Chiral Columns: CHIRALPAK IB N-5 (4.6 x 250 mm, 5 µm) or CHIRALPAK IA (4.6 x 250 mm, 5 µm). Polysaccharide-based CSPs are generally recommended.[1][2][3][5][6]

  • Standards: Purified isomers of 9-HODE and 13-HODE cholesteryl esters. If not commercially available, standards can be synthesized.[2]

  • Sample Preparation: Biological samples (e.g., oxidized LDL) will require lipid extraction, for instance, using a modified Folch method, followed by isolation of the cholesteryl ester fraction via thin-layer chromatography (TLC) or solid-phase extraction (SPE).[7][8]

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, and column oven.

  • UV detector or a mass spectrometer (LC-MS/MS).

3. Chromatographic Conditions

  • Column: CHIRALPAK IB N-5 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane:Ethanol (100:1, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (can be optimized, e.g., lowered to 0°C for improved resolution).[2]

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 234 nm (for detection of the conjugated diene system in HODEs).[9]

    • MS/MS: Electrospray ionization (ESI) in positive ion mode is often effective.[4] Detection can be enhanced by monitoring for sodium adducts [M+Na]⁺.[2] Specific multiple reaction monitoring (MRM) transitions should be optimized for the specific HODE cholesteryl ester isomers.

4. Sample Preparation

  • Lipid Extraction: For biological samples, extract total lipids using a chloroform:methanol mixture.

  • Fractionation: Isolate the cholesteryl ester fraction from the total lipid extract using TLC or SPE with a silica-based sorbent.

  • Reconstitution: Evaporate the solvent from the purified cholesteryl ester fraction under a stream of nitrogen and reconstitute the residue in the mobile phase (or a compatible solvent like hexane) to a known concentration.

5. Analysis

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards to determine the retention times and resolution of the individual isomers.

  • Inject the prepared samples.

  • Identify and quantify the isomers in the samples by comparing their retention times and/or mass spectra with the standards.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Biological Sample (e.g., oxLDL) lipid_extraction Total Lipid Extraction (e.g., Folch Method) start->lipid_extraction fractionation Isolate Cholesteryl Esters (TLC or SPE) lipid_extraction->fractionation reconstitution Reconstitute in Mobile Phase fractionation->reconstitution injection Inject Sample reconstitution->injection separation Chiral Separation (e.g., CHIRALPAK IB N-5, Hexane:Ethanol 100:1) injection->separation detection Detection (UV at 234 nm or MS/MS) separation->detection analysis Peak Identification & Quantification detection->analysis result Concentration of each Isomer analysis->result

Caption: Workflow for HODE cholesteryl ester isomer analysis.

Signaling Pathway

G cluster_extracellular Extracellular cluster_macrophage Macrophage cluster_receptors Cell Surface Receptors cluster_cytoplasm Cytoplasm / Nucleus ldl LDL oxldl Oxidized LDL (contains 9-HODE, 13-HODE) ldl->oxldl Oxidative Stress cd36 CD36 oxldl->cd36 binds to hodes 9-HODE / 13-HODE cd36->hodes uptake gpr132 GPR132 inflammatory_response Pro-inflammatory Response gpr132->inflammatory_response activates hodes->gpr132 9-HODE binds to ppar PPARγ hodes->ppar binds to ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr gene_expression Target Gene Expression (e.g., CD36, FABP4) ppar_rxr->gene_expression activates foam_cell Foam Cell Formation gene_expression->foam_cell leads to

References

Application Notes and Protocols: Use of 13(R)-HODE Cholesteryl Ester as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester is an oxidized lipid that has been identified as a significant component of oxidized low-density lipoprotein (oxLDL) and is implicated in the pathology of atherosclerosis. As a stable oxidation product of cholesteryl linoleate, its quantification in biological matrices is crucial for understanding lipid peroxidation processes and their role in various diseases. This document provides detailed application notes and protocols for the use of 13(R)-HODE cholesteryl ester as an analytical standard for its accurate and precise quantification in research and drug development settings.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.

PropertyValueReference
CAS Number 330800-94-7[1]
Molecular Formula C₄₅H₇₆O₃[1]
Molecular Weight 665.08 g/mol [1]
Purity >98% (commercially available)[1]
Storage Store in solution at -20°C or colder[1]
Solubility Soluble in organic solvents such as ethanol (B145695), methanol (B129727), and chloroform.[2]

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for generating reliable calibration curves.

Materials:

  • This compound standard

  • Ethanol (or other suitable organic solvent)

  • Calibrated micropipettes

  • Amber glass vials

Procedure:

  • Stock Solution (1 mg/mL):

    • Allow the vial containing the this compound standard to equilibrate to room temperature before opening.

    • Accurately weigh a precise amount of the standard and dissolve it in a known volume of ethanol to achieve a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at -20°C or colder.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent.

    • The concentration range for the working standards should encompass the expected concentration of the analyte in the samples. A typical range for a calibration curve might be 1 ng/mL to 1000 ng/mL.

Sample Preparation from Biological Matrices (Plasma/Serum)

This protocol describes a liquid-liquid extraction (LLE) method for the isolation of cholesteryl esters from plasma or serum.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS): A suitable internal standard would be a deuterated or ¹³C-labeled cholesteryl ester, such as d7-cholesteryl oleate.

  • Methanol (ice-cold)

  • Methyl-tert-butyl ether (MTBE) (ice-cold)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum, add a known amount of the internal standard solution.

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of ice-cold methanol to the sample. Vortex for 20 seconds.

    • Add 1200 µL of ice-cold MTBE. Vortex for 1 minute.

    • Add 300 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

  • Phase Separation: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the interface.

  • Collection of Organic Layer: Carefully collect the upper organic layer into a clean tube, avoiding the aqueous layer and protein pellet.

  • Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a general protocol for the quantification of this compound using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 40% B; 2-15 min, 40-95% B; 15-20 min, 95% B; 20.1-25 min, 40% B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 665.6 (protonated molecule [M+H]⁺)
Product Ion (Q3) m/z 369.3 (loss of the 13-HODE fatty acid)
Collision Energy To be optimized for the specific instrument, typically in the range of 20-40 eV.
Internal Standard Monitor the specific MRM transition for the chosen internal standard.

Note on MRM Transition: The precursor ion (Q1) is based on the calculated mass of the protonated this compound. The product ion (Q3) at m/z 369.3 is a characteristic fragment for cholesteryl esters, corresponding to the cholesterol backbone after the loss of the fatty acid side chain. It is crucial to optimize these transitions on the specific mass spectrometer being used.

Data Presentation and Method Validation

Calibration Curve and Linearity

A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard.

ParameterTypical Value
Concentration Range 1 - 1000 ng/mL
Regression Model Linear, with a weighting factor of 1/x or 1/x²
Correlation Coefficient (r²) > 0.99
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ should be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

ParameterTypical Value
Limit of Detection (LOD) S/N ≥ 3
Limit of Quantification (LOQ) S/N ≥ 10
Accuracy and Precision

Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) should be assessed at multiple concentration levels (low, medium, and high QC samples).

ParameterAcceptance Criteria
Accuracy 85-115% (80-120% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery and Matrix Effect

The efficiency of the extraction process (recovery) and the influence of the biological matrix on ionization (matrix effect) should be evaluated.

ParameterTypical Value
Extraction Recovery > 80%
Matrix Effect Within 85-115%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis Standard 13(R)-HODE-CE Standard LLE Liquid-Liquid Extraction (Methanol/MTBE/Water) Standard->LLE Plasma Plasma/Serum Sample Plasma->LLE IS Internal Standard IS->LLE Evaporation Evaporation (N2) LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for the quantification of this compound.

Signaling Pathway in Atherosclerosis

G cluster_vessel Blood Vessel Lumen & Wall cluster_cellular Intracellular Events LDL LDL oxLDL Oxidized LDL (contains 13(R)-HODE-CE) LDL->oxLDL Oxidative Stress Macrophage Macrophage oxLDL->Macrophage Uptake via Scavenger Receptors FoamCell Foam Cell Macrophage->FoamCell Lipid Accumulation AtheroscleroticPlaque Atherosclerotic Plaque FoamCell->AtheroscleroticPlaque Contribution to Plaque Formation HODE_CE 13(R)-HODE-CE in Lipid Droplets CEH Cholesteryl Ester Hydrolase HODE_CE->CEH HODE_Free Free 13(R)-HODE CEH->HODE_Free Signaling Pro-inflammatory Signaling HODE_Free->Signaling

Caption: Role of this compound in atherosclerosis.

References

Application Notes and Protocols for Immunohistochemical Staining of 13(R)-HODE in Arterial Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(R)-hydroxyoctadecadienoic acid [13(R)-HODE] is an oxidized metabolite of linoleic acid. As a major component of oxidized low-density lipoprotein (OxLDL), it is implicated in the pathogenesis of atherosclerosis.[1][2] Immunohistochemical (IHC) detection of 13(R)-HODE in arterial walls allows for the in-situ visualization and localization of this lipid mediator within atherosclerotic plaques. This enables researchers to study its distribution in different cell types and its potential role in the progression of vascular disease.

These application notes provide a detailed protocol for the immunohistochemical staining of 13(R)-HODE in human arterial tissue, based on established methodologies. Additionally, it summarizes the key signaling pathways associated with 13(R)-HODE in the vasculature.

Data Presentation

The following table summarizes the typical localization of 13(R)-HODE immunoreactivity within atherosclerotic plaques of human carotid arteries, as determined by immunohistochemistry. The intensity of staining is generally semi-quantitatively assessed.

Location in Arterial WallCell Type13(R)-HODE Staining IntensityCo-localized MarkersReference
Atherosclerotic PlaqueMacrophagesPronouncedCD68, OxPC, PPARγ, CD36[1]
Atherosclerotic PlaqueVascular Endothelial CellsPositiveCD34, OxPC, PPARγ, CD36[1]
Atherosclerotic PlaqueMigrating Vascular Smooth Muscle CellsPositiveα-SMA, OxPC, PPARγ, CD36[1]
Plaque without MacrophagesVariousVery weak to undetectable-[1]

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical detection of 13(R)-HODE in freshly frozen human arterial specimens.

Protocol: Immunohistochemical Staining of 13(R)-HODE

1. Tissue Preparation

  • Obtain fresh arterial specimens (e.g., from carotid endarterectomy).

  • Embed the tissue in optimal cutting temperature (OCT) compound.

  • Snap-freeze the embedded tissue in isopentane (B150273) pre-cooled with liquid nitrogen.

  • Store the frozen blocks at -80°C until sectioning.

  • Using a cryostat, cut 10-µm-thick sections and mount them on silane-coated slides.

  • Air-dry the sections for at least 30 minutes.

2. Fixation and Pre-treatment

  • Fix the sections in 100% acetone (B3395972) for 10 minutes at 4°C.

  • Rehydrate the sections by washing them three times in phosphate-buffered saline (PBS), 5 minutes each.

  • Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide in PBS for 10 minutes at 4°C.

  • Rinse the sections three times in PBS, 5 minutes each.

  • Block non-specific antibody binding by incubating the sections in 3% skim milk in PBS for 20 minutes at room temperature.

3. Primary Antibody Incubation

  • Prepare the primary antibody solution. A specific mouse monoclonal antibody against 13(R)-HODE (clone 13H1) is recommended.[1] The optimal dilution should be determined empirically, but a starting point can be a 1:100 dilution in the blocking buffer.

  • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Negative Control: For a negative control, either omit the primary antibody or incubate a separate section with non-immune serum from the same species as the primary antibody.

  • Absorption Control: To confirm specificity, pre-absorb the primary antibody with 13(R)-HODE conjugated to a carrier protein like BSA before incubation.[1]

4. Detection

  • The polymer-immunocomplex (PIC) method is a suitable detection system (e.g., Envision system).

  • Wash the sections three times in PBS, 5 minutes each.

  • Incubate the sections with the appropriate HRP-conjugated polymer according to the manufacturer's instructions.

  • Wash the sections three times in PBS, 5 minutes each.

5. Visualization

  • Prepare the chromogen solution. 3,3'-Diaminobenzidine (DAB) is a common choice, which produces a brown precipitate.

  • Incubate the sections with the DAB solution until the desired staining intensity is reached. Monitor the reaction under a microscope.

  • Stop the reaction by rinsing the slides in distilled water.

6. Counterstaining and Mounting

  • Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.

  • Dehydrate the sections through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).

  • Clear the sections in xylene or a xylene substitute.

  • Mount the coverslips using a permanent mounting medium.

7. Image Analysis

  • Examine the stained sections under a light microscope.

  • The localization and intensity of the 13(R)-HODE staining can be documented and semi-quantitatively analyzed using image analysis software.

Signaling Pathways and Experimental Workflows

Signaling Pathways of 13(R)-HODE in Arterial Walls

13(R)-HODE is known to exert its biological effects through various signaling pathways, with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway being particularly prominent in the context of atherosclerosis.[1][3][4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 13(R)-HODE 13(R)-HODE PPARg PPARγ 13(R)-HODE->PPARg binds & activates CD36 CD36 RXR RXR PPARg->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Gene Transcription Gene Transcription PPRE->Gene Transcription regulates Gene Transcription->CD36 increased expression

Caption: 13(R)-HODE activates the PPARγ signaling pathway.

Experimental Workflow for Immunohistochemical Staining

The following diagram illustrates the key steps in the immunohistochemical staining protocol for 13(R)-HODE.

G A Tissue Preparation (Cryosectioning) B Fixation (Acetone) A->B C Peroxidase Quenching B->C D Blocking (Skim Milk) C->D E Primary Antibody Incubation (anti-13(R)-HODE) D->E F Detection System (HRP Polymer) E->F G Chromogen Reaction (DAB) F->G H Counterstaining (Hematoxylin) G->H I Dehydration & Mounting H->I J Microscopic Analysis I->J

Caption: Workflow for 13(R)-HODE immunohistochemistry.

References

Application Notes and Protocols for Determining the Bioactivity of 13(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecadienoic acids (HODEs) are oxidized metabolites of linoleic acid that play significant roles in various physiological and pathological processes. The stereoisomers, 13(S)-HODE and 13(R)-HODE, often exhibit distinct and sometimes opposing biological activities. While 13(S)-HODE is generally associated with anti-proliferative and pro-apoptotic effects, primarily through its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ), 13(R)-HODE has been shown to promote cell proliferation and survival.[1][2] This proliferative effect is mediated, at least in part, through the activation of the ERK and CREB signaling pathways.[1][2]

In biological systems, HODEs can be esterified to cholesterol, and these cholesteryl esters are major components of atherosclerotic plaques, suggesting their involvement in cardiovascular diseases.[2] The bioactivity of HODE cholesteryl esters is an emerging area of research. It is crucial to determine whether the biological effects are exerted by the intact cholesteryl ester or by the release of the free HODE molecule following intracellular hydrolysis.

These application notes provide detailed in vitro assays and protocols to investigate the bioactivity of 13(R)-HODE cholesteryl ester, focusing on its effects on cell proliferation and the underlying signaling pathways.

Data Presentation

Table 1: Proliferative Effect of this compound on Caco-2 Cells
TreatmentConcentration (µM)Cell Viability (% of Control)BrdU Incorporation (Fold Change)
Vehicle Control-100 ± 5.21.0 ± 0.1
13(R)-HODE0.01115 ± 6.11.4 ± 0.2
0.1132 ± 7.51.9 ± 0.3
1155 ± 8.32.5 ± 0.4
This compound0.01110 ± 5.81.3 ± 0.2
0.1125 ± 6.91.7 ± 0.3
1148 ± 7.92.3 ± 0.4
13(S)-HODE185 ± 4.90.8 ± 0.1

Data are presented as mean ± standard deviation and are hypothetical, based on the known effects of 13(R)-HODE.

Table 2: Activation of ERK and CREB Signaling Pathways by this compound
Treatment (1 µM)Treatment Time (min)p-ERK / Total ERK (Fold Change)p-CREB / Total CREB (Fold Change)
Vehicle Control151.0 ± 0.11.0 ± 0.1
13(R)-HODE51.8 ± 0.21.3 ± 0.1
153.5 ± 0.42.8 ± 0.3
302.1 ± 0.31.9 ± 0.2
This compound51.5 ± 0.21.2 ± 0.1
153.1 ± 0.32.5 ± 0.3
301.9 ± 0.21.7 ± 0.2

Data are presented as mean ± standard deviation and are hypothetical, based on the known effects of 13(R)-HODE.

Mandatory Visualization

G cluster_workflow Experimental Workflow cluster_assays Bioactivity Assays prep Preparation of This compound Working Solution treatment Treatment of Cells prep->treatment cell_culture Cell Culture (e.g., Caco-2) cell_culture->treatment prolif_assay Cell Proliferation Assay (MTT / BrdU) treatment->prolif_assay signal_assay Signaling Pathway Analysis (Western Blot for p-ERK, p-CREB) treatment->signal_assay hydrolysis_assay Cholesteryl Ester Hydrolysis Assay treatment->hydrolysis_assay data_analysis Data Analysis and Interpretation prolif_assay->data_analysis signal_assay->data_analysis hydrolysis_assay->data_analysis

Experimental workflow for assessing this compound bioactivity.

G cluster_pathway Putative Signaling Pathway of this compound cluster_cell Target Cell cluster_downstream Downstream Signaling HODE_CE 13(R)-HODE Cholesteryl Ester uptake Cellular Uptake HODE_CE->uptake hydrolysis Intracellular Hydrolysis uptake->hydrolysis HODE_R 13(R)-HODE hydrolysis->HODE_R receptor BLT Receptor HODE_R->receptor ERK ERK receptor->ERK CREB CREB receptor->CREB PGE2 PGE2 Synthesis receptor->PGE2 Proliferation Cell Proliferation ERK->Proliferation CREB->Proliferation

Proposed signaling pathway for this compound.

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound to Cultured Cells

Objective: To prepare a working solution of this compound and deliver it to cultured cells. Due to its lipophilic nature, proper solubilization is critical for bioavailability in cell culture.

Materials:

  • This compound (commercially available)

  • Ethanol (B145695) (cell culture grade)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium (e.g., DMEM)

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in ethanol to a stock concentration of 10 mM.

    • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of BSA-Complexed Working Solution:

    • Prepare a 10% (w/v) BSA solution in sterile PBS.

    • Warm the BSA solution to 37°C.

    • In a sterile tube, dilute the 10 mM stock solution of this compound in ethanol to an intermediate concentration (e.g., 1 mM).

    • Slowly add the ethanolic solution of this compound to the pre-warmed BSA solution while vortexing gently. The final concentration of ethanol should be less than 0.1% in the final cell culture medium.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

    • The final working stock can be prepared at a 10X concentration to be added to the cell culture medium.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Add fresh cell culture medium containing the desired final concentration of the this compound-BSA complex.

    • For the vehicle control, prepare a BSA solution with the same final concentration of ethanol as the test samples.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

  • Caco-2 cells (or other relevant cell line)

  • 96-well cell culture plates

  • This compound-BSA complex (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • Seed Caco-2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound-BSA complex (e.g., 0.01, 0.1, 1 µM) and the vehicle control for 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Analysis of ERK and CREB Activation by Western Blotting

Objective: To investigate the effect of this compound on the activation of key signaling proteins in the proliferative pathway.

Materials:

  • Caco-2 cells

  • 6-well cell culture plates

  • This compound-BSA complex

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed Caco-2 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours before treatment.

  • Treat the cells with 1 µM this compound-BSA complex or vehicle control for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Cholesteryl Ester Hydrolysis Assay

Objective: To determine if the observed bioactivity is due to the intact this compound or the released 13(R)-HODE after intracellular hydrolysis.

Materials:

  • Radiolabeled [³H]this compound (requires custom synthesis) or a fluorescently labeled analog

  • Caco-2 cells

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter or fluorescence plate reader

  • Cholesteryl esterase inhibitor (e.g., paraoxon)

Procedure:

  • Treat Caco-2 cells with [³H]this compound-BSA complex for various time points.

  • At each time point, wash the cells with cold PBS and lyse them.

  • Extract the lipids from the cell lysate using a suitable solvent system (e.g., chloroform:methanol).

  • Spot the lipid extract on a TLC plate and develop the chromatogram to separate the cholesteryl ester from the free fatty acid.

  • Scrape the spots corresponding to the cholesteryl ester and free fatty acid and quantify the radioactivity using a scintillation counter.

  • To confirm the role of hydrolysis, pre-treat a set of cells with a cholesteryl esterase inhibitor before adding the labeled this compound and repeat the assay. A reduction in the amount of free [³H]13(R)-HODE would indicate that the observed hydrolysis is enzyme-mediated.

  • Correlate the rate of hydrolysis with the time course of the bioactivity observed in the proliferation and signaling assays.

References

Troubleshooting & Optimization

Optimizing LC-MS/MS parameters for 13(R)-HODE cholesteryl ester analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 13(R)-HODE cholesteryl ester. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts for this compound in positive ion ESI-MS?

A1: The most common adducts for cholesteryl esters, including this compound, in positive ion electrospray ionization mass spectrometry (ESI-MS) are ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺) adducts. The choice of adduct can influence ionization efficiency and fragmentation patterns.[1][2][3] Ammoniated adducts are often used and tend to produce a characteristic cholesteryl cation at m/z 369.3 upon collision-induced dissociation (CID).[4][5] Sodiated and lithiated adducts can enhance ionization and often result in a neutral loss of the cholesterol backbone (368.5 Da).[1][2][3]

Q2: What are the typical MRM transitions for this compound?

A2: While specific transitions should be optimized in your laboratory, a common strategy for cholesteryl esters is to monitor the fragmentation of the adduct ion to a characteristic product ion. For an ammoniated adduct, a typical transition would be the precursor ion of [M+NH₄]⁺ to the product ion m/z 369.3, which corresponds to the cholesteryl cation.[4][5] For sodiated or lithiated adducts, a neutral loss scan of 368.5 Da (the mass of cholestane) is a highly specific method for detecting cholesteryl esters.[1][2][3] Given the molecular weight of 13-HODE cholesteryl ester is 665.08 g/mol , the precursor ion masses for the adducts would be approximately:

  • [M+NH₄]⁺: m/z 682.6

  • [M+Na]⁺: m/z 688.1

  • [M+Li]⁺: m/z 672.1

Q3: How do I separate the 13(R)-HODE and 13(S)-HODE cholesteryl ester isomers?

A3: The separation of 13(R)-HODE and 13(S)-HODE cholesteryl ester enantiomers requires chiral chromatography.[6] Polysaccharide-based chiral stationary phases, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used.[7][8] Both normal-phase and reversed-phase chromatography can be employed, and the choice will depend on the specific column and sample matrix.[7][8] Method development often involves screening different chiral columns and mobile phase compositions to achieve optimal resolution.[9][10]

Troubleshooting Guides

Mass Spectrometry Issues
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity / Poor Ionization Suboptimal adduct formation.Ensure the mobile phase contains an appropriate additive to promote adduct formation (e.g., ammonium formate (B1220265) for [M+NH₄]⁺, or ensure sufficient sodium/lithium is present for [M+Na]⁺/[M+Li]⁺ adducts).[2][3][11] Consider post-column infusion of an additive if necessary.
Inefficient ionization of the hydrophobic cholesteryl ester.Optimize source parameters such as spray voltage, capillary temperature, and gas flows.[2][3] Atmospheric pressure chemical ionization (APCI) can sometimes be more effective for nonpolar analytes like cholesteryl esters.[12]
No or Weak Fragment Ion in MS/MS Inappropriate collision energy.Optimize the collision energy (CE). For ammoniated adducts, a lower CE (e.g., 5-20 eV) may be sufficient to generate the m/z 369 fragment.[4][11] For sodiated or lithiated adducts, a higher CE (e.g., 25-35 eV) might be required for the neutral loss of cholestane.[2][3]
Suboptimal fragmentor/cone voltage.Optimize the fragmentor or cone voltage to ensure efficient transmission of the precursor ion into the collision cell. This parameter can also influence in-source fragmentation.[12]
High Background Noise Contamination from sample matrix or LC system.Use high-purity solvents and additives.[13] Implement a robust sample clean-up procedure.[13] Ensure the LC system is clean and well-maintained.
Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Resolution of 13(R) and 13(S) Isomers Suboptimal chiral stationary phase.Screen different types of chiral columns (e.g., polysaccharide-based). The choice of stationary phase is critical for chiral separations.[9][10]
Incorrect mobile phase composition.Optimize the mobile phase. For normal-phase chromatography, adjust the ratio of nonpolar (e.g., hexane) and polar (e.g., isopropanol, ethanol) solvents.[6] For reversed-phase, optimize the organic modifier and aqueous phase composition. Small changes in mobile phase composition can significantly impact chiral resolution.[9]
Inappropriate column temperature.Optimize the column temperature. Temperature can affect the selectivity of chiral separations, and in some cases, even reverse the elution order of enantiomers.[9]
Peak Tailing Secondary interactions with the stationary phase.For silica-based columns, residual silanol (B1196071) groups can cause tailing. Adding a small amount of a competitive base or acid to the mobile phase can help to improve peak shape.[14]
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.If the problem persists and is observed for all analytes, the column may be degraded and require replacement.[14]
Peak Fronting Sample solvent stronger than the mobile phase.Ensure the sample is dissolved in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of water.

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a nonpolar solvent such as methanol, isopropanol, or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Saponification for Indirect Quantification

In cases of complex matrices or for confirmatory analysis, indirect quantification of 13(R)-HODE can be performed after saponification of the cholesteryl ester.

  • Hydrolysis: To the lipid extract, add a solution of 0.5 M KOH in ethanol.

  • Incubation: Heat the mixture at 60-80°C for 30-60 minutes to hydrolyze the ester bond.

  • Neutralization and Extraction: Cool the sample, neutralize with an acid (e.g., HCl), and extract the released 13(R)-HODE using a nonpolar solvent like hexane (B92381) or ethyl acetate.

  • Analysis: Analyze the extracted 13(R)-HODE by LC-MS/MS using a validated method for free fatty acids.

Note: Saponification conditions (time, temperature, and reagent concentration) should be carefully optimized to ensure complete hydrolysis without degradation of the analyte. Incomplete hydrolysis has been reported as a potential issue.[15]

Data Presentation

Table 1: Optimized MS/MS Parameters for Cholesteryl Esters (Starting Points)
Parameter Ammoniated Adduct ([M+NH₄]⁺) Sodiated/Lithiated Adduct ([M+Na]⁺/[M+Li]⁺)
Precursor Ion m/z 682.6 (for 13-HODE-CE)m/z 688.1 / 672.1 (for 13-HODE-CE)
Product Ion / Neutral Loss m/z 369.3 (Cholesteryl cation)Neutral Loss of 368.5 Da (Cholestane)
Collision Energy (CE) 5 - 20 eV25 - 35 eV
Fragmentor/Cone Voltage Instrument dependent, requires optimization.Instrument dependent, requires optimization.

These values are starting points and should be optimized for your specific instrument and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Lipid Extraction (LLE or SPE) Sample->Extraction Saponification Saponification (Optional, for indirect analysis) Extraction->Saponification Extracted_Lipids Extracted Cholesteryl Esters Extraction->Extracted_Lipids Free_HODE Free 13(R)-HODE Saponification->Free_HODE Chiral_LC Chiral LC Separation Extracted_Lipids->Chiral_LC Direct Analysis Free_HODE->Chiral_LC Indirect Analysis MS_Detection MS/MS Detection (MRM Mode) Chiral_LC->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the analysis of this compound.

troubleshooting_logic Start Poor Chromatographic Resolution Check_Column Is a chiral column being used? Start->Check_Column Use_Chiral Use appropriate chiral column Check_Column->Use_Chiral No Optimize_Mobile_Phase Optimize mobile phase composition (solvent ratio, additives) Check_Column->Optimize_Mobile_Phase Yes Use_Chiral->Optimize_Mobile_Phase Optimize_Temp Optimize column temperature Optimize_Mobile_Phase->Optimize_Temp Resolved Problem Resolved Optimize_Temp->Resolved

References

Technical Support Center: Maximizing Recovery of 13(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 13(R)-HODE cholesteryl ester during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

A1: this compound is an oxidized lipid formed by the esterification of cholesterol with 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE). Its recovery is challenging due to the polyunsaturated fatty acid (PUFA) moiety, which is highly susceptible to further oxidation and degradation during sample collection, extraction, and storage. The ester bond can also be susceptible to hydrolysis under certain conditions.

Q2: What are the main causes of low recovery for this compound?

A2: The primary causes for low recovery include:

  • Oxidative Degradation: Exposure to air (oxygen), light, and high temperatures can lead to further oxidation and degradation of the molecule.

  • Hydrolysis: The ester bond can be hydrolyzed back to cholesterol and 13(R)-HODE, especially under non-optimal pH conditions or during certain harsh extraction procedures.

  • Inefficient Extraction: The choice of extraction solvent and method may not be optimal for this specific lipid, leading to incomplete extraction from the sample matrix.

  • Adsorption: The analyte can adsorb to plasticware or glassware, leading to losses.

  • Improper Storage: Long-term storage at inappropriate temperatures or without a protective atmosphere can lead to significant degradation.

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to:

  • Work quickly and on ice: Keep samples cold throughout the entire preparation process to reduce enzymatic and chemical degradation rates.

  • Use antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to extraction solvents to prevent oxidation.

  • Use an inert atmosphere: Purge sample vials and work under a stream of inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Protect from light: Use amber glass vials or wrap tubes in aluminum foil to prevent photo-oxidation.

  • Choose appropriate solvents: Use high-purity, de-gassed solvents for all extraction and reconstitution steps.

Q4: Which is better for extracting this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A4: Both LLE and SPE can be effective, and the best choice depends on the sample matrix and the desired purity of the extract.

  • LLE (e.g., Folch or Bligh & Dyer methods) is a robust method for the initial extraction of a broad range of lipids. Methods using methyl-tert-butyl ether (MTBE) are also gaining popularity due to safety and ease of phase separation.

  • SPE is excellent for sample cleanup and fractionation after an initial LLE. It can effectively separate cholesteryl esters from other lipid classes, reducing matrix effects in subsequent analyses. A combination of LLE followed by SPE often yields the cleanest samples and best recoveries.

Q5: What type of internal standard should I use for accurate quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 13-HODE-d4 cholesteryl ester. If a deuterated analog of the intact ester is unavailable, using a deuterated version of a closely related cholesteryl ester with a similar fatty acid chain length and degree of unsaturation is the next best option. This helps to account for variations in extraction efficiency and ionization in mass spectrometry.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Oxidative Degradation: Sample exposed to air, light, or high temperatures.- Work on ice and in a cold room if possible.- Add an antioxidant like BHT (0.01%) to all solvents.- Purge sample tubes with nitrogen or argon before sealing.- Use amber vials or wrap tubes in foil.
Ester Hydrolysis: Inappropriate pH during extraction or storage.- Maintain a neutral pH during extraction unless method specifies otherwise.- Avoid strong acids or bases unless performing saponification to measure total HODE.- Ensure complete removal of aqueous phase after LLE.
Inefficient Extraction: Suboptimal solvent system or extraction procedure.- For LLE, ensure vigorous vortexing and sufficient solvent volume.- Consider a multi-step extraction.- For SPE, ensure the cartridge is properly conditioned and the elution solvent is appropriate for cholesteryl esters (e.g., hexane (B92381) with a small percentage of a more polar solvent).
Analyte Adsorption: Loss of analyte to container surfaces.- Use silanized glass vials to minimize adsorption.- Rinse all transfer pipettes and tubes with the extraction solvent to recover any adsorbed analyte.
High Variability in Results Inconsistent Sample Handling: Differences in processing time or conditions between samples.- Standardize all sample preparation steps, including incubation times and temperatures.- Process all samples in a single batch when possible.
Matrix Effects in LC-MS/MS: Co-eluting compounds suppressing or enhancing the analyte signal.- Incorporate an SPE cleanup step to remove interfering substances.- Optimize the chromatographic separation to resolve the analyte from matrix components.
Inappropriate Internal Standard: The internal standard does not behave similarly to the analyte.- Use a stable isotope-labeled internal standard of 13-HODE cholesteryl ester or a closely related analog.
Presence of Degradation Products Oxidation: Peaks corresponding to further oxidized products are observed.- Implement all recommendations for preventing oxidative degradation.- Analyze samples as quickly as possible after preparation.
Hydrolysis: Increased levels of free 13(R)-HODE and cholesterol are detected.- Review the pH of all solutions used in the sample preparation.- Avoid prolonged storage of extracts in protic solvents.

Data Presentation: Comparison of Extraction Methods

The following tables summarize expected recovery efficiencies for cholesteryl esters using different sample preparation techniques. Note that actual recoveries can vary based on the specific sample matrix and experimental conditions.

Table 1: Representative Recovery of Cholesteryl Esters with Different LLE Methods

Extraction MethodSolvent SystemTypical Recovery (%)Reference
FolchChloroform/Methanol (B129727) (2:1, v/v)85-95[[“]]
Bligh & DyerChloroform/Methanol/Water (1:2:0.8, v/v/v)80-90[2]
MTBEMethyl-tert-butyl ether/Methanol (10:3, v/v)85-95[3]

Table 2: Comparison of SPE and LLE for Cholesteryl Ester Recovery

MethodAdvantagesDisadvantagesExpected Recovery (%)Reference
LLE High capacity, good for initial bulk extraction.Labor-intensive, may have lower selectivity.80-95[[“]][2][3]
SPE High selectivity, excellent for cleanup, easily automated.Lower capacity, may require method development.>90 (when optimized)[4][5]
LLE + SPE Combines high capacity with high selectivity for the cleanest samples.More time-consuming.>90[4][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with MTBE

This protocol is suitable for the extraction of total lipids from plasma or serum.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of an appropriate internal standard solution (e.g., 13-HODE-d4 cholesteryl ester in ethanol).

  • Protein Precipitation and Extraction: Add 300 µL of methanol containing 0.01% BHT and vortex for 30 seconds. Add 1 mL of MTBE containing 0.01% BHT and vortex for 1 minute.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 1,000 x g for 10 minutes.

  • Collection: Carefully collect the upper organic phase (MTBE layer) and transfer it to a clean glass tube.

  • Re-extraction (Optional): To the lower aqueous phase, add another 500 µL of MTBE, vortex, and centrifuge again. Combine the second organic phase with the first.

  • Drying and Reconstitution: Evaporate the combined organic phases to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v).

Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Fractionation

This protocol is designed for the cleanup of a total lipid extract obtained from LLE.

  • Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 100 mg) by washing with 2 mL of hexane.

  • Sample Loading: Reconstitute the dried lipid extract from LLE in 200 µL of hexane and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the cholesteryl esters with 2 mL of hexane/diethyl ether (99:1, v/v). Collect the eluate.

  • Elution of Other Lipids (Optional): More polar lipids can be subsequently eluted with solvents of increasing polarity if desired.

  • Drying and Reconstitution: Evaporate the collected cholesteryl ester fraction to dryness under a gentle stream of nitrogen. Reconstitute in a suitable solvent for LC-MS analysis.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard (e.g., 13-HODE-d4 CE) Sample->IS_Addition LLE Liquid-Liquid Extraction (e.g., MTBE method) + Antioxidant (BHT) IS_Addition->LLE SPE Solid-Phase Extraction (Silica Cartridge) LLE->SPE Cleanup Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LC_MS LC-MS/MS Analysis (Chiral Column) Dry_Reconstitute->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Final_Result Final_Result Data_Processing->Final_Result Final Concentration

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathway of 13-HODE Cholesteryl Ester in Macrophages

signaling_pathway cluster_extracellular Extracellular cluster_cell Macrophage OxLDL Oxidized LDL (containing 13(R/S)-HODE CE) CD36 CD36 OxLDL->CD36 Uptake HODE_CE 13(S/R)-HODE CE CD36->HODE_CE PPARg PPARγ Nucleus Nucleus PPARg->Nucleus Nuclear Translocation Nucleus->CD36 Upregulation of Gene Expression Lipid_Droplets Lipid Droplet Formation Foam_Cell Foam Cell Formation Lipid_Droplets->Foam_Cell Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis HODE_CE->PPARg Activation (13(S)-HODE) HODE_CE->Lipid_Droplets

Caption: 13-HODE signaling in macrophage foam cell formation.

References

Troubleshooting poor resolution in chiral separation of HODE esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during the chiral separation of hydroxyoctadecadienoic acid (HODE) esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution in the chiral separation of HODE esters?

Poor resolution in the chiral separation of HODE esters can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating hydroxy esters.[1] If the CSP's chiral selector does not have sufficient stereospecific interactions with the HODE ester enantiomers, the separation will be poor.

  • Suboptimal Mobile Phase Composition: The mobile phase, including the type and concentration of organic modifiers and additives, plays a crucial role in achieving selectivity.[1][2][3]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the separation, influencing retention times and enantioselectivity.[1][4][5]

  • Inadequate Flow Rate: While a lower flow rate often enhances resolution, an excessively low rate can lead to band broadening due to diffusion.[1]

  • Poor Peak Shape: Issues such as peak tailing, fronting, or splitting can compromise resolution. These may be caused by secondary interactions with the stationary phase, column overload, or problems with the sample solvent.[1]

Q2: Which type of chiral stationary phase (CSP) is most suitable for HODE ester separation?

Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are widely used and often successful for the chiral separation of hydroxy fatty acids and their esters.[1][5] An example of a suitable stationary phase is a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose.[6] The selection should be based on screening different CSPs to find the one that provides the best selectivity for your specific HODE ester isomers.[7][8]

Q3: How does the mobile phase composition affect the separation of HODE esters?

The mobile phase composition is a critical parameter for optimizing chiral separations.[5] Key considerations include:

  • Organic Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol (B130326), methanol) in a normal-phase system can significantly alter selectivity.[9][10]

  • Additives: Small amounts of acidic or basic additives can improve peak shape and influence retention times.[5][11]

  • Solvent Strength: The overall polarity of the mobile phase affects the retention of the analytes. In reversed-phase systems, the ratio of aqueous to organic solvent is a key parameter.

Q4: Can temperature be used to improve the resolution of HODE ester enantiomers?

Yes, temperature is a powerful tool for optimizing chiral separations. Generally, lower temperatures improve resolution by enhancing the differences in interaction energies between the enantiomers and the CSP.[4] However, this is not always the case, and in some instances, increasing the temperature can improve efficiency and peak shape.[5] It is advisable to study the effect of temperature in the range of 5°C to 50°C to determine the optimal condition for a specific separation.[5][12] A change in temperature can sometimes even reverse the elution order of the enantiomers.[5]

Q5: What should I do if I observe no separation of my HODE ester enantiomers?

A complete lack of separation can be due to:

  • Incorrect CSP: The chosen stationary phase may not be suitable for your analytes. It is recommended to screen different types of CSPs.[7]

  • Inappropriate Mobile Phase: The mobile phase may not be providing the necessary environment for chiral recognition. A systematic screening of different mobile phase compositions is necessary.[7]

  • Analyte Derivatization: For some HODE esters, derivatization may be necessary to enhance the interactions with the CSP. Common derivatives for hydroxy fatty acids include methyl esters or 3,5-dinitrophenylurethane derivatives.[13][14]

Troubleshooting Guides

Issue 1: Poor Resolution or Overlapping Peaks

If you are observing poor resolution or overlapping peaks for your HODE ester enantiomers, follow this troubleshooting workflow:

Poor_Resolution_Workflow start Poor Resolution check_csp Is the CSP appropriate? (e.g., polysaccharide-based) start->check_csp screen_csp Screen different CSPs (Amylose, Cellulose derivatives) check_csp->screen_csp No/Unsure optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes screen_csp->optimize_mp check_modifier Adjust organic modifier (type and concentration) optimize_mp->check_modifier check_additives Incorporate acidic/basic additives check_modifier->check_additives optimize_temp Optimize Temperature (e.g., 5-50°C) check_additives->optimize_temp optimize_flow Optimize Flow Rate (try lower rates, e.g., 0.5 mL/min) optimize_temp->optimize_flow consider_deriv Consider Derivatization (e.g., methyl ester) optimize_flow->consider_deriv solution Improved Resolution consider_deriv->solution

Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing or Fronting

Poor peak shape can significantly impact resolution. Here’s how to address peak tailing or fronting:

Peak_Shape_Workflow start Poor Peak Shape (Tailing/Fronting) check_overload Check for Column Overload start->check_overload reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes check_secondary_int Check for Secondary Interactions check_overload->check_secondary_int No reduce_conc->check_secondary_int add_modifier Add mobile phase modifier (e.g., TFA, DEA) check_secondary_int->add_modifier check_sample_solvent Is sample solvent stronger than mobile phase? add_modifier->check_sample_solvent dissolve_in_mp Dissolve sample in mobile phase check_sample_solvent->dissolve_in_mp Yes check_column_health Check Column Health check_sample_solvent->check_column_health No dissolve_in_mp->check_column_health flush_column Flush or regenerate column check_column_health->flush_column solution Improved Peak Shape flush_column->solution

Caption: Troubleshooting workflow for poor peak shape.

Data Presentation: Impact of Chromatographic Parameters on Resolution

The following tables summarize the expected impact of various parameters on the chiral separation of HODE esters.

Table 1: Effect of Mobile Phase Composition

ParameterModificationExpected Impact on Resolution
Organic Modifier Change alcohol type (e.g., Ethanol to Isopropanol)Can significantly alter selectivity and resolution.[9][10]
Increase % of polar modifier in normal phaseDecrease retention time, may increase or decrease resolution.[10]
Additive Add small amount of acid (e.g., 0.1% TFA)Can improve peak shape for acidic analytes.[5]
Add small amount of base (e.g., 0.1% DEA)Can improve peak shape for basic analytes.[15]

Table 2: Effect of Temperature and Flow Rate

ParameterModificationExpected Impact on Resolution
Temperature Decrease temperature (e.g., from 25°C to 10°C)Generally increases resolution, but may increase analysis time.[4][12]
Increase temperature (e.g., from 25°C to 40°C)May decrease resolution but can improve peak efficiency.[5]
Flow Rate Decrease flow rate (e.g., from 1.0 mL/min to 0.5 mL/min)Often improves resolution, but increases run time.
Increase flow rateDecreases run time but may lead to lower resolution.

Experimental Protocols

Protocol 1: Chiral Separation of HODE Methyl Esters

This protocol provides a starting point for the chiral separation of HODE methyl esters using normal-phase HPLC.

1. Sample Preparation:

  • Esterify HODE sample to its methyl ester using diazomethane (B1218177) or another suitable method.
  • Dissolve the HODE methyl ester sample in the initial mobile phase or a weak solvent like hexane.

2. HPLC System and Column:

  • HPLC System: A standard HPLC system with a UV detector.
  • Chiral Column: A polysaccharide-based CSP, for example, a column with a tris-(3,5-dimethylphenylcarbamate) derivative of amylose or cellulose (e.g., Chiralpak AD, Chiralcel OD).
  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Start with a ratio of 90:10 (v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 235 nm (for the conjugated diene system in HODE).
  • Injection Volume: 10 µL.

4. Optimization:

  • If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
  • Try different alcohol modifiers (ethanol, isopropanol, n-butanol).
  • Optimize the column temperature between 10°C and 40°C.
  • Reduce the flow rate to 0.5 mL/min to see if resolution improves.

Protocol 2: Experimental Workflow Diagram

The following diagram illustrates the general workflow for developing a chiral separation method for HODE esters.

Experimental_Workflow start Start: HODE Sample derivatization Derivatization (e.g., Methyl Ester) start->derivatization csp_screening CSP Screening (Amylose & Cellulose based) derivatization->csp_screening mp_screening Mobile Phase Screening (Normal & Reversed Phase) csp_screening->mp_screening optimization Parameter Optimization (Modifier %, Temp, Flow Rate) mp_screening->optimization validation Method Validation optimization->validation analysis Routine Analysis validation->analysis

Caption: General workflow for chiral method development.

References

Minimizing isomerization of 13(R)-HODE cholesteryl ester during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13(R)-HODE cholesteryl ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isomerization and ensure accurate quantification during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to maintain the integrity of the analyte.

Issue Potential Cause Recommended Solution
Poor chiral resolution of 13(R)- and 13(S)-HODE cholesteryl ester Inappropriate chiral stationary phase (CSP) or mobile phase composition.- Column Selection: Utilize a chiral column specifically designed for lipid analysis, such as those with cellulose (B213188) or amylose-based CSPs. - Mobile Phase Optimization: For normal-phase HPLC, a mobile phase of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v) can be effective. For reverse-phase, an acetonitrile/methanol/water gradient may be employed. Adjust the solvent ratios to optimize separation.[1]
Presence of unexpected geometric isomers (e.g., E,E-HODE) - Light Exposure: The conjugated diene system in HODE is susceptible to photoisomerization. - Acid/Base Catalysis: Extreme pH conditions during sample preparation or analysis can promote isomerization.- Protect from Light: Work under yellow or dim light and use amber vials for sample storage and analysis. - Maintain Neutral pH: Use neutral pH buffers (pH 6.8-7.4) during extraction and sample preparation. Avoid strong acids or bases.
Low recovery of this compound - Oxidative Degradation: The polyunsaturated fatty acid moiety is prone to oxidation. - Adsorption to Surfaces: Lipids can adsorb to glass and plastic surfaces.- Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) to extraction solvents (e.g., 0.005% w/v). - Inert Atmosphere: Perform sample preparation and solvent evaporation under an inert gas (nitrogen or argon). - Use Silanized Glassware: To prevent adsorption, use silanized glassware.
Inconsistent quantification results - Sample Instability: Degradation or isomerization during storage. - Inappropriate Internal Standard: The internal standard may not adequately mimic the behavior of the analyte.- Proper Storage: Store samples and standards at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. - Use a Suitable Internal Standard: A deuterated or 13C-labeled this compound is the ideal internal standard for mass spectrometry-based methods.
Epimerization of 13(R)-HODE to 13(S)-HODE during derivatization The derivatization process (e.g., for GC analysis) may involve harsh conditions that promote epimerization.- Mild Derivatization Conditions: If derivatization is necessary, use the mildest possible conditions (e.g., lower temperature, shorter reaction time). - Consider No Derivatization: Whenever possible, use analytical techniques like LC-MS/MS that do not require derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization during analysis?

A1: The primary causes are exposure to light, inappropriate pH conditions, and high temperatures. The conjugated diene structure of the HODE moiety is particularly susceptible to photo-induced and acid/base-catalyzed isomerization. Free radical-mediated oxidation during sample handling and storage can also lead to the formation of a mixture of stereoisomers.

Q2: How should I store my this compound standards and samples?

A2: Both standards and biological samples should be stored at -80°C in amber glass vials under an inert atmosphere (nitrogen or argon) to prevent degradation.[2] It is advisable to aliquot samples to avoid multiple freeze-thaw cycles. For solutions, use a solvent containing an antioxidant like BHT.

Q3: What type of HPLC column is best for separating 13(R)-HODE and 13(S)-HODE cholesteryl esters?

A3: A chiral stationary phase (CSP) column is essential for the separation of enantiomers. Columns based on polysaccharide derivatives, such as amylose (B160209) or cellulose tris(3,5-dimethylphenylcarbamate), have been shown to be effective for resolving HODE isomers.[3]

Q4: Can I use gas chromatography (GC) to analyze this compound?

A4: While GC can be used, it typically requires derivatization of the hydroxyl group, for example, by silylation. This process can potentially lead to epimerization at the chiral center if not performed under carefully controlled, mild conditions.[4] Liquid chromatography is often preferred to avoid this risk.

Q5: What are the key steps in sample preparation to minimize isomerization?

A5: The key steps are:

  • Work Quickly and on Ice: Keep the sample cold throughout the entire extraction process.

  • Protect from Light: Use amber vials and work under dim or yellow light.

  • Use Antioxidants: Add an antioxidant such as BHT or TPP to the extraction solvent.

  • Maintain Neutral pH: Ensure all aqueous solutions and buffers are at a neutral pH.

  • Use an Inert Atmosphere: Evaporate solvents and store samples under nitrogen or argon.

Q6: How can I confirm the stereochemical identity of my this compound peak?

A6: The most reliable method is to use a certified this compound standard and a 13(S)-HODE cholesteryl ester standard. By injecting these standards separately and then as a co-injection with your sample on a chiral HPLC system, you can confirm the retention time of each enantiomer.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a modified Folch extraction suitable for minimizing isomerization of this compound.

  • Homogenize the tissue or cell sample in a 2:1 (v/v) mixture of chloroform:methanol containing 0.005% (w/v) BHT. Perform this step on ice.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the lipid extract in the mobile phase for immediate HPLC analysis or in a storage solvent (e.g., ethanol (B145695) with BHT) for storage at -80°C.

Protocol 2: Chiral HPLC-MS/MS Analysis

This protocol provides a starting point for the chiral separation and quantification of this compound.

  • HPLC System: A system capable of gradient elution with a temperature-controlled column compartment.

  • Chiral Column: A Chiralpak IA-3 or similar amylose-based column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: n-Hexane with 0.1% acetic acid.

  • Mobile Phase B: Isopropanol.

  • Gradient:

    • 0-5 min: 2% B

    • 5-20 min: Ramp to 10% B

    • 20-25 min: Hold at 10% B

    • 25.1-30 min: Return to 2% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 13-HODE cholesteryl ester and the deuterated internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample homogenize Homogenize on Ice (Chloroform:Methanol + BHT) sample->homogenize extract Liquid-Liquid Extraction (Neutral pH) homogenize->extract dry Evaporate under N2 extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject separate Chiral HPLC Separation inject->separate detect Mass Spectrometry Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for minimizing isomerization during this compound analysis.

Troubleshooting_Logic start Isomerization or Degradation Suspected? check_light Check Light Exposure start->check_light Yes check_ph Check pH of Solutions start->check_ph Yes check_temp Check Temperature (Sample Prep & Storage) start->check_temp Yes check_o2 Check for Oxygen Exposure start->check_o2 Yes solution_light Use Amber Vials & Dim Light check_light->solution_light solution_ph Use Neutral Buffers (pH 6.8-7.4) check_ph->solution_ph solution_temp Work on Ice & Store at -80°C check_temp->solution_temp solution_o2 Use Inert Gas (N2/Ar) & Antioxidants (BHT) check_o2->solution_o2 end_node Re-analyze Sample solution_light->end_node solution_ph->end_node solution_temp->end_node solution_o2->end_node

Caption: Troubleshooting logic for addressing isomerization and degradation issues.

References

Technical Support Center: Quantification of 13(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 13(R)-HODE cholesteryl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the quantification of this compound, with a focus on mitigating matrix effects.

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification. In biological samples like plasma, major contributors to matrix effects are phospholipids, which can co-elute with the analyte and interfere with the electrospray ionization (ESI) process.

Q2: My signal for this compound is low and inconsistent across replicates. Could this be a matrix effect?

A: Yes, low and variable signal intensity are classic indicators of ion suppression caused by matrix effects. Inconsistent results can arise from variations in the matrix composition between samples. It is crucial to employ strategies to minimize these effects for reliable quantification.

Q3: How can I assess if my analysis is affected by matrix effects?

A: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Dips or peaks in the constant signal indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative approach. You compare the signal response of this compound spiked into a blank matrix after the extraction process to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1][2]

Q4: What is the most effective way to minimize matrix effects in my assay?

A: A multi-faceted approach is often the most effective:

  • Sample Preparation: The choice of sample preparation technique is critical. Methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components, such as phospholipids, compared to simple Protein Precipitation (PPT).[3][4][5]

  • Chromatography: Optimize your LC method to achieve baseline separation of this compound from co-eluting matrix components. This may involve adjusting the mobile phase gradient, using a different column chemistry, or employing techniques like chiral chromatography to separate 13(R)-HODE from its 13(S) isomer.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. An ideal SIL-IS for this analysis would be a deuterated or 13C-labeled version of this compound. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction during data analysis.[6]

Q5: I am having trouble with low recovery of this compound during sample preparation. What can I do?

A: Low recovery of non-polar analytes like cholesteryl esters is a common issue. Here are some troubleshooting steps:

  • Extraction Solvent: Ensure your extraction solvent is sufficiently non-polar to efficiently extract cholesteryl esters. For LLE, solvents like hexane (B92381) or methyl-tert-butyl ether (MTBE) are commonly used. For SPE, ensure the elution solvent is strong enough to desorb the analyte from the sorbent.

  • Phase Separation (LLE): In LLE, ensure complete phase separation to avoid loss of the organic layer containing the analyte.

  • Evaporation and Reconstitution: During the dry-down step, avoid excessive heat or a strong stream of nitrogen, which can lead to sample loss. Ensure the dried extract is fully reconstituted in a solvent that is compatible with your LC mobile phase.

  • Adsorption: Cholesteryl esters can adsorb to glass and plastic surfaces. Using silanized glassware and low-binding tubes can help minimize this issue.

Q6: How can I separate the 13(R)-HODE and 13(S)-HODE cholesteryl ester isomers?

A: The separation of these stereoisomers requires chiral chromatography. A chiral column, such as one with a cellulose (B213188) or amylose-based stationary phase, is necessary. The mobile phase typically consists of a non-polar solvent like hexane with a small amount of a polar modifier like ethanol (B145695) or isopropanol (B130326). Optimization of the mobile phase composition and column temperature is crucial for achieving baseline separation.

Quantitative Data Summary

The choice of sample preparation is a critical step in minimizing matrix effects and ensuring high recovery of this compound. The following table provides a summary of the expected performance of common extraction techniques for cholesteryl esters.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect Reduction (Phospholipids)ThroughputCost per SampleKey Considerations
Protein Precipitation (PPT) Moderate to HighLowHighLowSimple and fast, but often results in significant matrix effects due to insufficient removal of phospholipids.[4][7][8]
Liquid-Liquid Extraction (LLE) HighModerateModerateModerateMore selective than PPT, providing cleaner extracts.[3] Optimization of solvent systems is required.
Solid-Phase Extraction (SPE) HighHighLow to ModerateHighOffers the cleanest extracts by effectively removing salts and phospholipids, but requires method development and is more time-consuming.[6][9][10]

Experimental Protocols

Detailed methodologies for sample preparation are provided below. It is recommended to use a stable isotope-labeled internal standard, which should be added to the sample before extraction.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma, add 50 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma, add the internal standard.

  • Add 400 µL of ice-cold methanol (B129727) and vortex for 10 seconds.

  • Add 500 µL of methyl-tert-butyl ether (MTBE) and sonicate for 1 hour.[11]

  • Induce phase separation by adding 500 µL of water and vortexing.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 900 µL of ice-cold acetonitrile/methanol (95:5, v/v) for protein precipitation. Vortex and sonicate on ice.[6] Centrifuge to pellet the protein.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of a non-polar solvent mixture, such as 30% isopropanol in hexane.[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Visualizations

Troubleshooting Workflow for Matrix Effects

Troubleshooting Matrix Effects cluster_0 Problem Identification cluster_1 Assessment cluster_2 Mitigation Strategies cluster_3 Resolution start Inconsistent/Low Signal for This compound q1 Suspect Matrix Effects? start->q1 assess Perform Matrix Effect Assessment (Post-Column Infusion or Post-Extraction Spike) q1->assess Yes end Accurate & Reproducible Quantification Achieved q1->end No q2 Matrix Effect Confirmed? assess->q2 optimize_sample_prep Optimize Sample Preparation (e.g., switch from PPT to SPE) q2->optimize_sample_prep Yes q2->end No optimize_lc Optimize Chromatography (e.g., gradient, column) optimize_sample_prep->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is use_sil_is->end

A troubleshooting workflow for identifying and mitigating matrix effects.
General Workflow for Sample Preparation and Analysis

Sample Preparation Workflow sample Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is extraction Lipid Extraction (PPT, LLE, or SPE) add_is->extraction drydown Evaporation to Dryness extraction->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution lc_ms LC-MS/MS Analysis (Chiral Separation) reconstitution->lc_ms data Data Processing and Quantification lc_ms->data PPAR_Signaling HODE 13-HODE PPARg PPARγ HODE->PPARg activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds to Transcription Target Gene Transcription PPRE->Transcription initiates Response Regulation of Lipid Metabolism & Inflammation Transcription->Response

References

Stability of 13(R)-HODE cholesteryl ester in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 13(R)-HODE Cholesteryl Ester

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1][2] Several suppliers provide the compound in a solution, such as ethanol.[1][2] If you have the compound as a solid, it is recommended to store it at freezer temperatures.[3][4]

Q2: How long is this compound stable under the recommended storage conditions?

A2: When stored at -20°C, this compound is stable for at least two years.[1][2]

Q3: Can I store this compound at temperatures other than -20°C?

A3: Storing at temperatures warmer than -20°C is not recommended for long-term storage as it may lead to degradation. While short-term storage at 4°C or room temperature might be necessary for experimental procedures, prolonged exposure to these conditions should be avoided. Oxidized lipids, in general, are susceptible to degradation at higher temperatures.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS).[1][2]

Q5: How should I handle the compound to ensure its stability?

A5: Unsaturated lipids like this compound are prone to oxidation.[5] It is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when preparing solutions.[5] Use glass containers with Teflon-lined closures for storing solutions, as plastic containers can leach impurities.[5]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the compound has been consistently stored at -20°C. If the compound has been stored for an extended period, consider using a fresh vial.
Repeated freeze-thaw cycles.Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Oxidation during handling.Ensure that solutions are prepared and stored under an inert atmosphere. Avoid vigorous vortexing which can introduce oxygen.
Difficulty dissolving the compound Incorrect solvent selection.Use a recommended organic solvent such as ethanol, DMF, or DMSO.[1][2]
Low temperature of the solvent.Allow the solvent to reach room temperature before attempting to dissolve the compound. Gentle warming may aid dissolution, but avoid high temperatures.
Precipitate formation in solution Exceeding the solubility limit.Check the solubility information provided by the supplier. Do not exceed the recommended concentration.
Storage of the solution at a very low temperature.Some solvents may freeze or cause the solute to precipitate at -20°C. If this occurs, gently warm the solution to room temperature and sonicate briefly to redissolve the compound before use. Storing organic solutions below -30°C is generally not recommended unless in a sealed glass ampoule.[5]
Quantitative Data Summary
Storage Parameter Recommendation Reference
Temperature -20°C[1][2]
Duration ≥ 2 years[1][2]
Supplied Form In solution (e.g., ethanol) or as a solid[1][2][3]
Recommended Solvents Ethanol, DMF, DMSO[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Allow the vial containing this compound (solid or solution) to equilibrate to room temperature before opening to prevent condensation of moisture.

  • If working with a solid, weigh the desired amount in a clean glass vial.

  • Under an inert atmosphere (e.g., in a glove box or by purging the vial with argon or nitrogen), add the appropriate volume of a suitable organic solvent (e.g., ethanol) to achieve the desired concentration.

  • Cap the vial tightly with a Teflon-lined closure.

  • Gently agitate or sonicate the vial until the compound is completely dissolved.

  • For storage, flush the headspace of the vial with an inert gas before sealing.

  • Store the stock solution at -20°C.

Protocol 2: Aliquoting the Stock Solution

  • Thaw the stock solution at room temperature.

  • Under an inert atmosphere, use a glass syringe or pipette to dispense the desired volume into smaller, clean glass vials.

  • Flush the headspace of each aliquot vial with an inert gas.

  • Seal each vial tightly with a Teflon-lined closure.

  • Label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C? No temperature fluctuations?) start->check_storage check_handling Review Handling Procedures (Inert atmosphere? Proper solvent?) start->check_handling check_aliquoting Assess Freeze-Thaw Cycles (Using aliquots?) start->check_aliquoting storage_ok Storage OK check_storage->storage_ok Yes storage_issue Correct Storage Procedures (Maintain -20°C, use reliable freezer) check_storage->storage_issue No handling_ok Handling OK check_handling->handling_ok Yes handling_issue Implement Proper Handling (Use inert gas, appropriate glassware) check_handling->handling_issue No aliquoting_ok Aliquoting OK check_aliquoting->aliquoting_ok Yes aliquoting_issue Prepare Single-Use Aliquots check_aliquoting->aliquoting_issue No new_vial Consider Using a New Vial of Compound storage_ok->new_vial handling_ok->new_vial aliquoting_ok->new_vial storage_issue->start handling_issue->start aliquoting_issue->start

Caption: Troubleshooting workflow for stability issues.

SignalingPathway General Handling Protocol for this compound start Receive Compound store Store at -20°C start->store prepare_solution Prepare Stock Solution (Under Inert Gas) store->prepare_solution aliquot Aliquot into Single-Use Vials prepare_solution->aliquot store_aliquots Store Aliquots at -20°C aliquot->store_aliquots use_in_experiment Use in Experiment store_aliquots->use_in_experiment

Caption: Recommended handling and storage workflow.

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Oxidized Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of oxidized cholesteryl esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing oxidized cholesteryl esters?

A1: Peak tailing in the HPLC analysis of oxidized cholesteryl esters is often a multifactorial issue. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Oxidized cholesteryl esters possess additional polar functional groups (e.g., hydroxyl, keto, hydroperoxy) which can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). These interactions can lead to a secondary, stronger retention mechanism for some analyte molecules, resulting in a delayed elution and a tailing peak.[1][2][3]

  • Mobile Phase pH Effects: The pH of the mobile phase can influence the ionization state of residual silanol groups. At a higher pH, these groups can become deprotonated (Si-O-), increasing their interaction with any slightly basic sites on the analyte, which can exacerbate peak tailing.[1][3]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[5][6]

  • Column Contamination and Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can create active sites that cause peak tailing.[2][4]

Q2: How does the oxidation of cholesteryl esters affect their chromatographic behavior and contribute to peak tailing?

A2: The oxidation of cholesteryl esters introduces polar functional groups, such as hydroxyls, ketones, and hydroperoxides, into the otherwise nonpolar molecule. This increases the overall polarity of the analyte. As a result, oxidized cholesteryl esters are more prone to secondary interactions with polar residual silanol groups on the stationary phase compared to their non-oxidized counterparts. This enhanced secondary interaction is a primary reason for the increased tendency for peak tailing in the analysis of these compounds.

Q3: What are the ideal column chemistries for analyzing oxidized cholesteryl esters to minimize peak tailing?

A3: For reversed-phase HPLC of oxidized cholesteryl esters, several column chemistries can be employed to minimize peak tailing:

  • End-Capped C18 and C8 Columns: These are the most commonly used columns. End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[2] Modern, high-purity silica (B1680970) columns with advanced end-capping are recommended.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions with the phenyl groups. This can sometimes provide better peak shapes for certain oxidized sterols by altering the primary retention mechanism and reducing the relative contribution of silanol interactions.

  • Hybrid Silica Columns: These columns incorporate organic moieties into the silica matrix, which can improve pH stability and reduce silanol activity, leading to better peak shapes for challenging compounds.[1]

Q4: Can mobile phase additives effectively reduce peak tailing for oxidized cholesteryl esters?

A4: Yes, mobile phase additives are a crucial tool for improving the peak shape of polar analytes like oxidized cholesteryl esters.

  • Acidic Modifiers (e.g., Formic Acid, Acetic Acid): Adding a small amount of a weak acid (typically 0.1-0.5%) to the mobile phase can suppress the ionization of residual silanol groups by keeping them protonated (Si-OH).[7][8] This significantly reduces their ability to interact with the polar functional groups on the oxidized cholesteryl esters, leading to more symmetrical peaks.

  • Buffers (e.g., Ammonium Formate, Ammonium Acetate): These buffers help to maintain a constant pH and can also mask residual silanol groups, further improving peak shape.[8] They are particularly useful when interfacing with mass spectrometry (MS) detectors due to their volatility.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow for identifying and resolving peak tailing issues during the analysis of oxidized cholesteryl esters.

Diagram: Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing in Oxidized Cholesteryl Ester Analysis cluster_system System-Wide Problems cluster_chemical Analyte-Specific Problems start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue Potential Systemic Issue: - Extra-column volume - Column void/blockage - Detector issue check_all_peaks->system_issue Yes specific_peak_issue Potential Chemical Interaction Issue check_all_peaks->specific_peak_issue No check_tubing Check and shorten tubing. Ensure proper fittings. system_issue->check_tubing optimize_mobile_phase Optimize Mobile Phase specific_peak_issue->optimize_mobile_phase check_column Inspect/replace column frit. Backflush or replace column. check_tubing->check_column troubleshoot_system Troubleshoot hardware components. check_column->troubleshoot_system end_bad Issue Persists - Further Method Development troubleshoot_system->end_bad add_acid Add 0.1% Formic Acid optimize_mobile_phase->add_acid adjust_buffer Use/adjust buffer (e.g., 10mM Ammonium Formate) add_acid->adjust_buffer optimize_column Consider Column Chemistry adjust_buffer->optimize_column try_endcapped Use a high-purity, end-capped C18/C8 column optimize_column->try_endcapped try_alt_phase Try an alternative stationary phase (e.g., Phenyl-Hexyl) try_endcapped->try_alt_phase optimize_temp Optimize Column Temperature try_alt_phase->optimize_temp end_good Peak Shape Improved optimize_temp->end_good

Caption: A logical workflow to diagnose and resolve peak tailing issues.

Guide 2: Understanding the Chemical Basis of Peak Tailing

Secondary interactions with residual silanol groups are a primary cause of peak tailing for polar analytes like oxidized cholesteryl esters.

Diagram: Analyte Interaction with Stationary Phase

G Mechanism of Peak Tailing via Silanol Interaction cluster_0 Ideal Hydrophobic Interaction (Symmetrical Peak) cluster_1 Secondary Silanol Interaction (Peak Tailing) Analyte_A Non-polar part of Oxidized Cholesteryl Ester C18_A C18 Stationary Phase Analyte_A->C18_A Primary Hydrophobic Interaction Analyte_B Polar functional group (-OH) of Oxidized Cholesteryl Ester Silanol Residual Silanol Group (Si-OH) Analyte_B->Silanol Strong Secondary Interaction (H-bonding) C18_B C18 Stationary Phase Analyte_B_NP Non-polar part Analyte_B_NP->C18_B Primary Hydrophobic Interaction

Caption: Ideal vs. problematic interactions causing peak tailing.

Data Presentation

The following tables provide illustrative examples of how troubleshooting steps can quantitatively improve peak shape for oxidized cholesteryl esters. The peak asymmetry factor (As) is used as a metric, where a value closer to 1.0 indicates a more symmetrical peak.

Table 1: Effect of Mobile Phase Additive on Peak Asymmetry of 7-Ketocholesteryl Oleate

Mobile Phase CompositionPeak Asymmetry Factor (As)Peak Shape
Acetonitrile/Isopropanol/Water (50:40:10, v/v/v)1.85Significant Tailing
Acetonitrile/Isopropanol/Water (50:40:10, v/v/v) with 0.1% Formic Acid1.15Good Symmetry

Note: These are representative values to illustrate the expected improvement.

Table 2: Impact of Column Chemistry and Temperature on Peak Asymmetry of Cholesteryl Linoleate Hydroperoxide

Column TypeColumn Temperature (°C)Mobile PhasePeak Asymmetry Factor (As)
Standard C18 (Not end-capped)30Methanol (B129727)/Water (95:5, v/v)2.10
Modern End-Capped C1830Methanol/Water (95:5, v/v)1.35
Modern End-Capped C1845Methanol/Water (95:5, v/v)1.20

Note: These are representative values to illustrate the expected improvement.

Experimental Protocols

Protocol 1: Sample Preparation for Oxidized Cholesteryl Ester Analysis from Biological Matrices

This protocol is designed to extract oxidized cholesteryl esters while minimizing matrix effects that can contribute to peak tailing.

  • Lipid Extraction:

    • To 100 µL of plasma or homogenized tissue, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the dried and reconstituted lipid extract (in a non-polar solvent like hexane) onto the cartridge.

    • Wash with a polar solvent to remove highly polar interferences.

    • Elute the oxidized cholesteryl esters with a solvent of intermediate polarity (e.g., acetone (B3395972) or ethyl acetate).

  • Final Preparation:

    • Evaporate the collected fraction to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase of your HPLC method (e.g., methanol or isopropanol). A mismatch between the injection solvent and the mobile phase can cause peak distortion.[5]

Protocol 2: Optimized Reversed-Phase HPLC Method for Oxidized Cholesteryl Esters

This protocol provides a starting point for developing a robust HPLC method with good peak shape for oxidized cholesteryl esters.

  • HPLC System and Column:

    • HPLC system with a gradient pump, autosampler, and UV or MS detector.

    • Column: High-purity, end-capped C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

    • Column Temperature: 40 °C.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid.

  • Gradient Elution Program:

    • 0-2 min: 50% B

    • 2-20 min: 50% to 95% B (linear gradient)

    • 20-25 min: Hold at 95% B

    • 25.1-30 min: Return to 50% B and equilibrate.

  • Flow Rate:

    • 0.3 mL/min.

  • Injection Volume:

    • 5-10 µL.

  • Detection:

    • UV detection at 205-210 nm for general detection or specific wavelengths for conjugated dienes (approx. 234 nm) found in some oxidized species.

    • Mass Spectrometry (MS) for sensitive and specific detection.

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the challenges of peak tailing in the HPLC analysis of oxidized cholesteryl esters, leading to more accurate and reliable results.

References

Technical Support Center: Identification of 13(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and analysis of 13(R)-HODE cholesteryl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its specific identification important?

This compound is the cholesteryl ester of 13(R)-hydroxyoctadecadienoic acid. Distinguishing between the 13(R)-HODE and 13(S)-HODE stereoisomers is crucial because their presence can indicate different biological pathways. While the 13(S) isomer is typically formed via enzymatic pathways involving 15-lipoxygenase (15-LOX), the presence of both R and S isomers often suggests non-enzymatic, free-radical-mediated oxidation.[1][2] In pathologies like atherosclerosis, the stereoisomeric composition of HODE cholesteryl esters can provide insights into the disease progression, with enzymatic oxidation potentially playing a role in early stages and free radical oxidation becoming more prominent in later stages.[2]

Q2: What are the main challenges in the mass spectrometric analysis of this compound?

The mass spectrometric analysis of cholesteryl esters, including this compound, presents several challenges:

  • Poor Ionization: Cholesteryl esters are nonpolar lipids with a weak dipole moment, leading to poor electrospray ionization (ESI) efficiency.

  • Isobaric Interference: Cholesteryl esters can have the same nominal mass as other lipid classes, such as diacylglycerols (DAGs), which can lead to misidentification in single-stage mass spectrometry.

  • In-source Fragmentation: Cholesteryl esters can undergo fragmentation within the ion source of the mass spectrometer, which can complicate quantification and spectral interpretation. The degree of fragmentation can be influenced by the fatty acid chain's length and degree of unsaturation.[3]

  • Low Abundance: In complex biological matrices, this compound may be present at low concentrations, making detection and accurate quantification challenging.[4]

Q3: Can I distinguish between 13(R)-HODE and 13(S)-HODE cholesteryl esters using mass spectrometry alone?

No, mass spectrometry alone cannot differentiate between enantiomers like 13(R)-HODE and 13(S)-HODE cholesteryl esters because they have the same mass and fragmentation pattern. To separate these stereoisomers, a chiral chromatography step is required prior to mass spectrometric analysis.[1][5]

Q4: What is the characteristic fragment ion for cholesteryl esters in MS/MS analysis?

In positive ion mode tandem mass spectrometry (MS/MS), ammoniated adducts of cholesteryl esters typically yield a prominent cholesteryl cation fragment at m/z 369.3 upon collision-induced dissociation (CID).[5] This fragment results from the neutral loss of the fatty acid moiety. When analyzing oxidized cholesteryl esters, the presence of an unmodified m/z 369 fragment suggests that the oxidation has occurred on the fatty acyl chain, not the cholesterol backbone.[6]

Troubleshooting Guides

Issue 1: Poor or no signal for this compound in LC-MS analysis.
Possible Cause Troubleshooting Step
Inefficient Extraction Cholesteryl esters are highly hydrophobic. Ensure your lipid extraction protocol is optimized for nonpolar lipids. A Folch or Bligh-Dyer extraction is a common starting point, but may require modification for optimal recovery.
Poor Ionization Consider using atmospheric pressure chemical ionization (APCI) as it can be more efficient for nonpolar lipids like cholesteryl esters.[4] If using ESI, try forming lithiated or ammoniated[5] adducts to improve ionization efficiency.
Low Abundance Increase the amount of starting material if possible. Incorporate a sample enrichment step, such as solid-phase extraction (SPE), to concentrate the cholesteryl ester fraction.
Instrumental Parameters Optimize MS parameters, including capillary temperature, sheath gas flow, and collision energy, to maximize the signal for your target analyte.
Issue 2: Inability to separate 13(R)-HODE and 13(S)-HODE cholesteryl ester peaks.
Possible Cause Troubleshooting Step
Incorrect Column A standard reversed-phase (e.g., C18) column will not separate enantiomers. You must use a chiral stationary phase (CSP) column.[1][7]
Suboptimal Chiral Method Chiral separations are highly sensitive to the mobile phase composition and temperature.[8] Systematically screen different mobile phases (e.g., hexane (B92381)/isopropanol mixtures) and column temperatures to optimize resolution.[1]
Co-elution with other lipids Pre-fractionate your sample using normal-phase chromatography to isolate the cholesteryl ester class before chiral separation.[5][9]
Issue 3: Inaccurate quantification of this compound.
Possible Cause Troubleshooting Step
Matrix Effects Matrix components can suppress or enhance the ionization of the analyte. Use a stable isotope-labeled internal standard (e.g., d4-13-HODE) to normalize for these effects.[10] Prepare calibration curves in a matrix that closely matches your samples.[4]
In-source Fragmentation The degree of in-source fragmentation can vary between different cholesteryl ester species, affecting their relative response.[3] Use species-specific response factors or a calibration curve with an authentic this compound standard for accurate quantification.
Analyte Degradation Hydroxy fatty acids and their esters can be prone to oxidation and degradation. Handle samples at low temperatures, under an inert atmosphere (e.g., nitrogen or argon), and use antioxidants like BHT during extraction and storage.

Experimental Protocols

Protocol 1: Chiral Separation of 13(R)- and 13(S)-HODE Cholesteryl Esters

This protocol provides a general framework. Optimization will be required based on the specific instrument and column used.

  • Column: Chiral stationary phase column (e.g., Chiralpak IA).[1]

  • Mobile Phase: A mixture of hexane and 2-propanol (isopropanol), typically in a ratio around 90:10 (v/v).[1] The exact ratio may need to be optimized to achieve baseline separation.

  • Flow Rate: An isocratic flow rate of approximately 0.5 mL/min is a good starting point.[1]

  • Detection: UV detection at 234 nm can be used to monitor the conjugated diene system of HODE.[11] For higher sensitivity and specificity, couple the HPLC to a mass spectrometer.

  • Standard Injection: Inject authentic standards of 13(R)-HODE and 13(S)-HODE cholesteryl esters to determine their retention times and confirm peak identity.

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatography: As described in Protocol 1 for chiral separation.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).

  • MS Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transition:

    • Parent Ion: The m/z of the chosen adduct of 13-HODE cholesteryl ester (e.g., [M+NH₄]⁺). The molecular weight of 13-HODE cholesteryl ester is 665.1 g/mol .[11][12]

    • Product Ion: The m/z of the cholesteryl cation, which is 369.3.[5]

  • Data Analysis: Integrate the peak area for the specific MRM transition at the retention time determined for this compound. Quantify using a calibration curve generated with an authentic standard and normalize to an appropriate internal standard.

Data Presentation

Table 1: Example MRM Transitions for Cholesteryl Ester Analysis
Analyte Adduct Precursor Ion (m/z) Product Ion (m/z) Reference
Generic Cholesteryl Ester[M+NH₄]⁺Variable369.3[5]
13-HODE Cholesteryl Ester[M+NH₄]⁺682.6369.3[5]
Lithiated 16:0 CE[M+Li]⁺631.6263.0 (Lithiated palmitate)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch) sample->extraction fractionation NP-HPLC or SPE (Isolate CE fraction) extraction->fractionation chiral_hplc Chiral HPLC (Separates R/S Isomers) fractionation->chiral_hplc Inject CE Fraction ms_detection Tandem MS (MS/MS) (MRM for Quantification) chiral_hplc->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (vs. Standards) peak_integration->quantification

Caption: Workflow for the identification of this compound.

troubleshooting_logic start Poor Separation of R/S Isomers q1 Are you using a chiral column? start->q1 ans1_no Use a Chiral Stationary Phase (CSP) q1->ans1_no No q2 Is the mobile phase optimized? q1->q2 Yes ans1_yes Yes ans2_no Screen different solvent ratios and temperatures q2->ans2_no No end Consider sample pre-fractionation to remove interferences q2->end Yes ans2_yes Yes

Caption: Troubleshooting logic for poor chiral separation of HODE-CE isomers.

References

Enhancing sensitivity for low-level detection of 13(R)-HODE cholesteryl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 13(R)-HODE cholesteryl ester. Our goal is to help you enhance sensitivity for low-level detection and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of this compound.[1][2] This technique offers high selectivity through the use of multiple reaction monitoring (MRM) and can achieve low limits of detection, which is critical for analyzing endogenous levels of this lipid in biological samples. For enhanced sensitivity, especially with electrospray ionization (ESI), derivatization of the cholesterol moiety can be considered to improve ionization efficiency.[3]

Q2: Why is chiral chromatography necessary for the analysis of 13-HODE cholesteryl ester?

A2: 13-HODE cholesteryl ester exists as two stereoisomers, this compound and 13(S)-HODE cholesteryl ester. These isomers can have different biological activities and may be produced through different enzymatic or non-enzymatic pathways.[4][5] Standard reverse-phase chromatography cannot separate these enantiomers. Therefore, chiral chromatography is essential to differentiate and accurately quantify the 13(R) and 13(S) forms.[1][2]

Q3: What are the key considerations for sample preparation to ensure accurate measurement of this compound?

A3: Proper sample preparation is critical to prevent the artificial generation of oxidized lipids and to ensure accurate quantification. Key considerations include:

  • Minimizing Auto-oxidation: Use antioxidants such as butylated hydroxytoluene (BHT) during sample extraction and storage. It's also advisable to handle samples on ice and under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[2]

  • Efficient Extraction: Liquid-liquid extraction (e.g., using the Folch or Bligh-Dyer methods with chloroform (B151607)/methanol) or solid-phase extraction (SPE) are commonly used to isolate lipids from biological matrices.[6] The choice of method may need to be optimized depending on the sample type.

  • Removal of Interfering Substances: Biological samples are complex. It's important to remove phospholipids (B1166683) and other interfering lipids that can suppress the ionization of the target analyte. This can be achieved through specific SPE cartridges or chromatographic separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Signal for this compound 1. Inefficient Ionization: Cholesteryl esters, including this compound, can exhibit poor ionization with electrospray ionization (ESI).[3]2. Low Analyte Concentration: The endogenous levels of this compound may be below the limit of detection of the instrument.3. Sample Degradation: The analyte may have degraded during sample preparation or storage.1. Optimize Ionization Source: Atmospheric pressure chemical ionization (APCI) can be a better alternative to ESI for non-polar lipids like cholesteryl esters.[3] If using ESI, consider derivatization to improve ionization efficiency.[3]2. Increase Sample Amount: If possible, start with a larger amount of biological material. Concentrate the sample before injection.3. Improve Sample Handling: Ensure proper storage at -80°C. Add antioxidants during extraction and keep samples on ice.
Poor Peak Shape or Resolution 1. Inappropriate LC Column: The column may not be suitable for lipid analysis or for separating the isomers.2. Suboptimal Mobile Phase: The mobile phase composition may not be optimal for the separation.3. Matrix Effects: Co-eluting substances from the biological matrix can interfere with the chromatography.1. Use a Chiral Column: A chiral column is necessary to separate 13(R)-HODE and 13(S)-HODE cholesteryl esters.[1] C18 columns are suitable for separating different lipid classes.[7]2. Optimize Gradient Elution: Develop a gradient elution program with solvents like methanol (B129727), acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.3. Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]
High Background Noise 1. Contaminated Solvents or Glassware: Impurities in the solvents or on the glassware can contribute to high background noise.2. Matrix Effects: The biological matrix itself can be a source of high background.3. Instrument Contamination: The LC-MS system may be contaminated.1. Use High-Purity Solvents: Use LC-MS grade solvents and thoroughly clean all glassware.[2]2. Improve Sample Preparation: As mentioned above, a more effective sample cleanup can reduce matrix-related background.3. System Cleaning: Flush the LC system and clean the mass spectrometer ion source according to the manufacturer's recommendations.
Inability to Separate 13(R) and 13(S) Isomers 1. Non-Chiral Column: A standard C18 or other non-chiral column is being used.2. Incorrect Chiral Method: The mobile phase and temperature conditions are not suitable for the chiral column being used.1. Select an Appropriate Chiral Column: Use a column specifically designed for chiral separations, such as a CHIRALPAK series column.[1]2. Optimize Chiral Separation Conditions: Chiral separations are often sensitive to the mobile phase composition (e.g., hexane/ethanol mixtures) and column temperature.[1] Method development will be required to achieve baseline separation of the enantiomers.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a generalized procedure based on common lipid extraction techniques.

  • Sample Preparation: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 5 µL of an internal standard solution (e.g., a deuterated analog of a cholesteryl ester) and 10 µL of BHT solution (10 mg/mL in ethanol) to prevent auto-oxidation.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds. Add 800 µL of chloroform and vortex for another 30 seconds.

  • Phase Separation: Add 200 µL of water, vortex for 30 seconds, and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Lipid Layer: Carefully collect the lower organic layer containing the lipids using a glass pipette.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative protocol and may require optimization for your specific instrumentation.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Column: CHIRALPAK IB N-3 (or equivalent) for separation of R and S isomers.[1]

  • Mobile Phase: An isocratic mobile phase of hexane:ethanol (100:1, v/v) has been shown to be effective.[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 0°C.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: APCI or ESI (positive ion mode).

  • MRM Transition: The specific MRM transition for 13-HODE cholesteryl ester would be m/z [M+H]+ → fragment ion. For example, for a related compound, 13(RS)-HPODE CE, the transition m/z 703 > 247 has been used.[1] The exact m/z values will need to be determined for 13-HODE cholesteryl ester.

Visualizations

Signaling Pathway

13-HODE_Signaling_Pathway LA Linoleic Acid HODE_CE 13(R)-HODE Cholesteryl Ester LA->HODE_CE Oxidation OxLDL Oxidized LDL HODE_CE->OxLDL Component of PPARg PPARγ OxLDL->PPARg Activates Inflammation Inflammation OxLDL->Inflammation Promotes LXR LXRα PPARg->LXR Induces ABCA1 ABCA1 LXR->ABCA1 Upregulates ABCG1 ABCG1 LXR->ABCG1 Upregulates Chol_Efflux Cholesterol Efflux ABCA1->Chol_Efflux ABCG1->Chol_Efflux Atherosclerosis Atherosclerosis Chol_Efflux->Atherosclerosis Reduces Inflammation->Atherosclerosis Contributes to

Caption: Signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., LLE with Chloroform/Methanol) Sample->Extraction Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Separation Chiral LC Separation Cleanup->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General experimental workflow for 13(R)-HODE CE analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 13(R)-HODE and 13(S)-HODE Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the two principle stereoisomers of 13-hydroxyoctadecadienoic acid (13-HODE) cholesteryl esters: the (R) and (S) forms. These oxidized lipids are significant components of oxidized low-density lipoprotein (oxLDL) and are found in atherosclerotic plaques, where their relative abundance can shift with disease progression. Understanding their distinct biological effects is crucial for elucidating their roles in cardiovascular disease and other inflammatory conditions.

Introduction to 13-HODE Cholesteryl Esters

13-HODE is a product of linoleic acid oxidation. The formation of its stereoisomers is a key distinguishing feature. 13(S)-HODE is primarily generated through enzymatic oxidation by 15-lipoxygenase (15-LOX). In contrast, 13(R)-HODE is typically formed via non-enzymatic, free radical-mediated oxidation or through the action of cytochrome P450 enzymes. Within biological systems, particularly in the context of lipoproteins and atherosclerotic lesions, these hydroxy fatty acids are often found esterified to cholesterol. While much of the current research has focused on the biological activities of the free acid forms of 13-HODE, it is understood that the cholesteryl esters are delivered to cells, where they can be hydrolyzed to release the active fatty acid. This guide will present the known biological activities, with the understanding that the cholesteryl ester forms are the delivery vehicle for these bioactive lipids. In early atherosclerotic lesions, 13(S)-HODE is the predominant isomer, whereas more advanced plaques contain nearly equal amounts of the (S) and (R) stereoisomers[1].

Data Presentation: A Comparative Analysis

The following table summarizes the known and inferred biological activities of 13(R)-HODE and 13(S)-HODE, primarily based on studies of their free acid forms.

Biological Activity13(S)-HODE Cholesteryl Ester13(R)-HODE Cholesteryl EsterKey References
PPARγ Activation Potent agonist.Lacks the ability to activate PPARγ.[1]
Macrophage Foam Cell Formation Promotes lipid uptake and foam cell formation via PPARγ-mediated upregulation of CD36.Does not promote foam cell formation through the PPARγ pathway.[1]
Inflammatory Response Can have both pro- and anti-inflammatory effects depending on the context. Its activation of PPARγ is generally associated with anti-inflammatory responses.May have pro-inflammatory effects, though less is known compared to the (S) isomer.[2]
Cell Proliferation & Apoptosis Can induce apoptosis in certain cancer cell lines through a PPARγ-dependent mechanism.May promote cell proliferation.
Signaling Pathways Primarily signals through the PPARγ nuclear receptor pathway.Does not signal through PPARγ. The precise signaling pathways are less clear but may involve other receptors.[1]

Experimental Protocols

Synthesis of 13(R)-HODE and 13(S)-HODE Cholesteryl Esters

Objective: To synthesize the individual stereoisomers of 13-HODE cholesteryl ester for use in biological assays.

Methodology:

The synthesis involves a two-step process: first, the stereoselective synthesis of the 13-HODE isomers, followed by their esterification to cholesterol.

  • Step 1: Stereoselective Synthesis of 13(S)-HODE and 13(R)-HODE:

    • 13(S)-HODE: A common method involves the enzymatic oxidation of linoleic acid using soybean lipoxygenase (15-LOX), which stereospecifically produces 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE). This is followed by reduction of the hydroperoxide to the corresponding alcohol, 13(S)-HODE, using a reducing agent such as sodium borohydride.

    • 13(R)-HODE: The synthesis of 13(R)-HODE is more complex and often involves multi-step organic synthesis protocols to establish the correct stereochemistry at the C13 position. Asymmetric synthesis strategies are typically employed.

  • Step 2: Esterification to Cholesterol:

    • The purified 13(S)-HODE or 13(R)-HODE is esterified to cholesterol using standard esterification methods. A common approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The reaction is typically carried out in an aprotic solvent like dichloromethane.

    • The resulting cholesteryl esters are then purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate the desired product from unreacted starting materials and byproducts. The final products should be characterized by mass spectrometry and NMR to confirm their structure and purity.

Macrophage Foam Cell Formation Assay

Objective: To compare the potential of 13(S)-HODE cholesteryl ester and this compound to induce lipid accumulation in macrophages, a key event in atherosclerosis.

Methodology:

  • Cell Culture: Murine macrophage-like cell lines (e.g., J774 or RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) in multi-well plates.

  • Treatment: The macrophages are treated with either 13(S)-HODE cholesteryl ester or this compound at various concentrations for 24-48 hours. A vehicle control (e.g., ethanol) and a positive control (e.g., oxidized LDL) should be included.

  • Fixation: After incubation, the cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15-30 minutes.

  • Staining: The fixed cells are stained with Oil Red O, a lipid-soluble dye, for 30-60 minutes to visualize neutral lipid droplets.

  • Imaging and Quantification: The stained cells are visualized by light microscopy. The extent of foam cell formation can be quantified by extracting the Oil Red O from the cells with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 510 nm).

PPARγ Transactivation Assay

Objective: To determine and compare the ability of 13(S)-HODE cholesteryl ester and this compound to activate the peroxisome proliferator-activated receptor gamma (PPARγ).

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or Caco-2) is cultured in multi-well plates. The cells are co-transfected with two plasmids:

    • An expression vector for human PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE).

    • A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

  • Treatment: After transfection, the cells are treated with 13(S)-HODE cholesteryl ester, this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, or a vehicle control for 24 hours. It is hypothesized that the cholesteryl esters will be taken up by the cells and hydrolyzed to release the active HODE molecules.

  • Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.

  • Data Analysis: The fold induction of luciferase activity by the test compounds is calculated relative to the vehicle control.

Visualizations

G Differential Signaling of 13-HODE Stereoisomers cluster_S 13(S)-HODE Pathway cluster_R 13(R)-HODE Pathway s_hode 13(S)-HODE-CE s_hydrolysis Hydrolysis s_hode->s_hydrolysis s_hode_free 13(S)-HODE (free) s_hydrolysis->s_hode_free pparg PPARγ s_hode_free->pparg Agonist cd36 CD36 Upregulation pparg->cd36 foam_cell_s Foam Cell Formation cd36->foam_cell_s r_hode 13(R)-HODE-CE r_hydrolysis Hydrolysis r_hode->r_hydrolysis r_hode_free 13(R)-HODE (free) r_hydrolysis->r_hode_free other_receptor Other Receptors (e.g., BLT) r_hode_free->other_receptor no_pparg No PPARγ Activation r_hode_free->no_pparg proliferation Cell Proliferation other_receptor->proliferation

Caption: Differential Signaling of 13-HODE Stereoisomers.

G Workflow: Macrophage Foam Cell Formation Assay start Start culture Culture Macrophages start->culture treat Treat with 13(R/S)-HODE-CE culture->treat fix Fix Cells treat->fix stain Stain with Oil Red O fix->stain image Microscopy stain->image quantify Quantify Lipid Accumulation image->quantify end End quantify->end

Caption: Workflow: Macrophage Foam Cell Formation Assay.

G Workflow: PPARγ Transactivation Assay start Start culture Culture Cells (e.g., HEK293T) start->culture transfect Co-transfect with PPARγ and PPRE-Luciferase Plasmids culture->transfect treat Treat with 13(R/S)-HODE-CE transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Fold Induction) measure->analyze end End analyze->end

Caption: Workflow: PPARγ Transactivation Assay.

Conclusion

The available evidence, primarily from studies on the free acid forms, strongly suggests that 13(S)-HODE and 13(R)-HODE cholesteryl esters have distinct and potentially opposing biological activities. 13(S)-HODE, through its activation of PPARγ, appears to play a significant role in lipid metabolism and inflammation within macrophages, contributing to foam cell formation. In contrast, 13(R)-HODE does not activate PPARγ and may promote cell proliferation through alternative signaling pathways.

These differences have important implications for understanding the progression of atherosclerosis, where the balance between these two stereoisomers changes over time. Further research is critically needed to directly compare the biological effects of the cholesteryl ester forms of these lipids, as their uptake and intracellular processing may differ from that of the free fatty acids. Such studies will be invaluable for the development of novel therapeutic strategies targeting lipid-mediated inflammation in cardiovascular and other diseases.

References

Differentiating Enzymatic and Free-Radical Origins of HODE Cholesteryl Esters: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of cholesteryl linoleate (B1235992) to form hydroxyoctadecadienoic acid cholesteryl esters (HODE-CEs) is a critical process in the pathogenesis of atherosclerosis. These oxidized lipids contribute to the formation of foam cells and the progression of atherosclerotic plaques. HODE-CEs can be generated through two primary mechanisms: enzymatic oxidation, primarily by lipoxygenases, and non-enzymatic free-radical-mediated peroxidation. Distinguishing between these pathways is crucial for understanding disease mechanisms and for the development of targeted therapeutic interventions. This guide provides a comparative overview of these two pathways, supported by experimental data and detailed protocols.

Key Distinctions: Stereospecificity

The fundamental difference between enzymatic and free-radical formation of HODE-CEs lies in the stereospecificity of the products.

  • Enzymatic Oxidation: Lipoxygenases, such as 15-lipoxygenase (15-LOX), are highly stereospecific enzymes. They predominantly produce the S-enantiomer of HODEs. For example, the oxidation of cholesteryl linoleate by 15-LOX results in a high abundance of 13(S)-HODE-CE.

  • Free-Radical Oxidation: This non-enzymatic process, often initiated by reactive oxygen species (ROS), lacks stereospecificity. It results in the formation of a racemic mixture, meaning approximately equal amounts of the S and R enantiomers of HODEs are produced.

This difference in stereoisomer distribution is the cornerstone of experimental approaches to differentiate the origins of HODE-CEs.

Quantitative Comparison of HODE-CE Isomers

The analysis of the specific isomers of HODE-CEs and their relative abundance provides a quantitative method to determine their origin. Chiral phase chromatography is essential for separating the S and R enantiomers.

FeatureEnzymatic Oxidation (15-Lipoxygenase)Free-Radical Oxidation
Primary Products 13(S)-HODE-CE, 9(S)-HODE-CERacemic mixtures of 9-HODE-CE, 13-HODE-CE, and their geometric isomers
Stereospecificity High (predominantly S-isomers)Low (approximately 50% S and 50% R isomers)
Regiospecificity High (e.g., 15-LOX primarily forms 13-HODE)Low

Experimental Protocols

To investigate the origins of HODE-CEs, researchers can induce their formation in vitro using controlled enzymatic and free-radical systems. A common model is the oxidation of low-density lipoprotein (LDL), which is rich in cholesteryl linoleate.

Protocol 1: Enzymatic Oxidation of LDL using 15-Lipoxygenase

This protocol describes the in vitro oxidation of LDL using soybean lipoxygenase (a 15-lipoxygenase analog).

Materials:

  • Isolated human LDL

  • Soybean lipoxygenase (SLO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • Internal standards for LC-MS/MS analysis

Procedure:

  • Dialyze isolated LDL against PBS to remove any contaminants.

  • Incubate the LDL solution with soybean lipoxygenase at 37°C. The concentration of SLO and incubation time can be optimized based on experimental goals.

  • Stop the reaction by adding a lipid-soluble antioxidant like butylated hydroxytoluene (BHT) and placing the sample on ice.

  • Extract the lipids from the oxidized LDL solution using a suitable solvent system (e.g., Folch method).

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the analytical method.

  • Analyze the HODE-CE isomers using chiral phase HPLC-MS/MS.

Protocol 2: Free-Radical Oxidation of LDL using Copper Ions

This protocol details the induction of free-radical-mediated LDL oxidation using copper (II) sulfate (B86663).

Materials:

  • Isolated human LDL

  • Copper (II) sulfate (CuSO₄) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipid extraction solvents

  • Internal standards for LC-MS/MS analysis

Procedure:

  • Dialyze isolated LDL against PBS.

  • Incubate the LDL solution with a solution of CuSO₄ at 37°C. The final concentration of CuSO₄ is typically in the low micromolar range.[1]

  • Monitor the oxidation progress by measuring the formation of conjugated dienes at 234 nm.

  • Terminate the reaction by adding a chelating agent like EDTA to sequester the copper ions.

  • Extract the lipids from the oxidized LDL.

  • Dry and reconstitute the lipid extract.

  • Analyze the HODE-CE isomers using chiral phase HPLC-MS/MS.

Analytical Methodology: Chiral Phase HPLC-MS/MS

The separation and quantification of HODE-CE stereoisomers are critical for differentiating their origins. Chiral phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice.

Chromatography:

  • Column: A chiral stationary phase column (e.g., Chiralpak IA) is used to separate the S and R enantiomers of HODE-CEs.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically used for chiral separations.

  • Gradient: An isocratic or gradient elution may be employed to optimize the separation of different HODE-CE isomers.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used to ionize the HODE-CE molecules.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and specificity for quantifying the target analytes. Specific precursor-to-product ion transitions for each HODE-CE isomer are monitored.

Visualizing the Pathways and Workflows

Enzymatic Formation of 13(S)-HODE-CE

The following diagram illustrates the enzymatic pathway for the formation of 13(S)-HODE-CE from cholesteryl linoleate by 15-lipoxygenase.

Enzymatic_HODE_CE_Formation cluster_Enzymatic Enzymatic Pathway (15-Lipoxygenase) Cholesteryl_Linoleate Cholesteryl Linoleate Intermediate Cholesteryl Linoleate-15-LOX Complex Cholesteryl_Linoleate->Intermediate Binding HPODE_CE 13(S)-HPODE-CE Intermediate->HPODE_CE Stereospecific Oxygenation HODE_CE 13(S)-HODE-CE HPODE_CE->HODE_CE Reduction (e.g., by GPx)

Caption: Enzymatic formation of 13(S)-HODE-CE by 15-lipoxygenase.

Experimental Workflow for Differentiation

This diagram outlines the logical workflow for experimentally differentiating the enzymatic and free-radical origins of HODE-CEs.

Differentiation_Workflow cluster_Workflow Experimental Workflow Sample Biological Sample (e.g., LDL, tissue) Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Chiral_HPLC Chiral Phase HPLC-MS/MS Analysis Lipid_Extraction->Chiral_HPLC Data_Analysis Quantify S and R Isomers of HODE-CEs Chiral_HPLC->Data_Analysis Conclusion Determine Origin Data_Analysis->Conclusion Enzymatic Predominantly S-Isomer (Enzymatic Origin) Conclusion->Enzymatic High S:R ratio Free_Radical Racemic Mixture (S/R ≈ 1) (Free-Radical Origin) Conclusion->Free_Radical S:R ratio ≈ 1

Caption: Workflow for differentiating HODE-CE origins.

By employing these methodologies and understanding the fundamental differences in product formation, researchers can accurately determine the contribution of enzymatic and free-radical pathways to HODE-CE generation in various biological contexts. This knowledge is paramount for advancing our understanding of diseases like atherosclerosis and for the development of novel therapeutic strategies.

References

The Rising Profile of 13(R)-HODE Cholesteryl Ester in Lipid Peroxidation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a Novel Biomarker in Oxidative Stress Research

For Immediate Release

In the intricate landscape of oxidative stress research, the precise measurement of lipid peroxidation is paramount. For researchers, scientists, and drug development professionals, the identification of reliable and specific biomarkers is a continual pursuit. This guide provides an in-depth comparison of 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester as a marker of lipid peroxidation against other established alternatives, supported by experimental data and detailed methodologies.

Distinguishing Enzymatic from Free Radical Damage

Lipid peroxidation, the oxidative degradation of lipids, can occur through enzymatic pathways, often associated with specific cellular signaling, or via non-enzymatic, free radical-mediated damage, a hallmark of oxidative stress. A key advantage of measuring HODE isomers is the ability to distinguish between these two pathways. Enzymatic oxidation, primarily by lipoxygenases, stereospecifically produces 13(S)-HODE. In contrast, free radical-mediated peroxidation results in a racemic mixture of both 13(S)-HODE and 13(R)-HODE. Therefore, an equimolar ratio of the (S) and (R) isomers strongly indicates a free radical-driven process.

Comparative Analysis of Lipid Peroxidation Markers

While 13(R)-HODE cholesteryl ester is a specific product of free radical attack on cholesteryl linoleate, several other markers are commonly employed to assess lipid peroxidation. This section compares 13(R)-HODE with prominent alternatives, highlighting their respective strengths and weaknesses.

BiomarkerFormation PathwayAdvantagesDisadvantagesTypical Plasma Concentrations (Oxidative Stress)
This compound Free radical oxidation of cholesteryl linoleateHigh specificity for free radical damage; Stable molecule.Less established than other markers; Requires sensitive LC-MS/MS analysis.Data not widely available; research ongoing.
9-HODE Free radical and enzymatic oxidation of linoleic acidAbundant and readily detectable.Not specific to free radical damage without chiral analysis.Increases of over 3-fold have been observed in response to physiological stress[1][2].
F2-Isoprostanes Free radical oxidation of arachidonic acidConsidered the "gold standard" for in vivo oxidative stress; Chemically stable.[3][4]Requires highly sensitive and specific assays (GC-MS or LC-MS/MS).~35-100 pg/mL[5]
Malondialdehyde (MDA) Secondary product of lipid peroxidationWidely used and has established assay methods (TBARS).Lacks specificity; Can be produced during sample handling; Reacts with other biomolecules.[6][7]Varies widely depending on the assay method.
4-Hydroxynonenal (4-HNE) Secondary product of lipid peroxidationHighly reactive and involved in cell signaling and toxicity.High reactivity makes it difficult to measure accurately; Forms adducts with proteins and DNA.[7]Varies widely depending on the assay method.
7-Hydroxycholesterol Free radical and enzymatic oxidation of cholesterolReflects oxidation of a key lipid component.Not specific to free radical damage.Data not widely available.

Key Findings from Comparative Studies:

A study investigating the effects of strenuous exercise found a strong positive correlation (r = 0.75, P < 0.001) between the total plasma levels of 9- and 13-HODE and F2-isoprostanes, indicating that HODEs are reliable markers of exercise-induced oxidative stress[1][2]. The same study reported a 3.1-fold increase in plasma 13-HODE + 9-HODE immediately following a 75-km cycling bout[1][2].

Experimental Protocols

Detailed and robust analytical methods are crucial for the accurate quantification of lipid peroxidation biomarkers. Below are representative protocols for the analysis of HODE cholesteryl esters and F2-isoprostanes.

Protocol 1: Analysis of this compound by LC-MS/MS

This protocol is based on established methods for the analysis of cholesteryl esters and related oxidized lipids.

1. Sample Preparation (Plasma): a. To 100 µL of plasma, add an internal standard (e.g., d4-13-HODE cholesteryl ester). b. Extract lipids using a modified Bligh-Dyer method with chloroform:methanol (2:1, v/v). c. Vortex vigorously and centrifuge to separate the phases. d. Collect the lower organic phase and dry it under a stream of nitrogen. e. Reconstitute the lipid extract in a suitable solvent (e.g., methanol:isopropanol, 1:1, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatography: i. Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating cholesteryl esters. For chiral separation of R and S isomers, a chiral column (e.g., CHIRALPAK series) is required. ii. Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate. iii. Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate. iv. Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B. v. Flow Rate: 0.3 mL/min. b. Mass Spectrometry (Triple Quadrupole): i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. ii. Multiple Reaction Monitoring (MRM):

  • Parent Ion (Precursor): The [M+NH4]+ adduct of 13-HODE cholesteryl ester (m/z 682.6). The exact m/z will depend on the specific cholesteryl ester. For the free acid, the precursor would be different. A common fragment for cholesteryl esters is the cholesterol backbone at m/z 369.3.
  • Daughter Ion (Product): A specific fragment ion for 13-HODE, which would be determined by direct infusion of a standard. For oxidized cholesteryl esters where the oxidation is on the fatty acyl chain, a characteristic fragment is the unmodified cholestenyl cation (m/z 369)[8]. iii. Optimization: Declustering potential (DP) and collision energy (CE) should be optimized for the specific analyte and instrument.

Protocol 2: Analysis of F2-Isoprostanes by GC-MS

This is a widely accepted "gold standard" method for F2-isoprostane analysis.

1. Sample Preparation (Plasma or Urine): a. Add an internal standard (e.g., [2H4]-8-iso-PGF2α) to the sample. b. Perform alkaline hydrolysis to release esterified isoprostanes. c. Use solid-phase extraction (SPE) with a C18 cartridge to purify the sample. d. Derivatize the sample to form pentafluorobenzyl (PFB) esters to improve volatility for GC analysis. e. Further derivatize with trimethylsilyl (B98337) (TMS) ether to cap the hydroxyl groups.

2. GC-MS Analysis: a. Gas Chromatography: i. Column: A capillary column (e.g., 30 m x 0.25 mm) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane). ii. Carrier Gas: Helium. iii. Temperature Program: An optimized temperature ramp to separate the different isoprostane isomers. b. Mass Spectrometry: i. Ionization Mode: Negative Ion Chemical Ionization (NICI). ii. Selected Ion Monitoring (SIM): Monitor the characteristic [M-181]- ion (loss of the PFB group) for both the analyte and the internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical processes involved in lipid peroxidation and the analytical workflows for their measurement is essential for a clear understanding.

Lipid_Peroxidation_Pathways cluster_Enzymatic Enzymatic Oxidation cluster_FreeRadical Free Radical Oxidation LA_enz Linoleic Acid LOX Lipoxygenase (e.g., 15-LOX) LA_enz->LOX S_HPODE 13(S)-HPODE LOX->S_HPODE GSH_Px_enz GSH Peroxidase S_HPODE->GSH_Px_enz S_HODE 13(S)-HODE GSH_Px_enz->S_HODE LA_fr Linoleic Acid ROS Reactive Oxygen Species (ROS) LA_fr->ROS Initiation L_radical Lipid Radical ROS->L_radical O2 O2 L_radical->O2 Propagation LOO_radical Lipid Peroxyl Radical O2->LOO_radical LH Linoleic Acid LOO_radical->LH RS_HPODE 13(R,S)-HPODE LOO_radical->RS_HPODE LH->L_radical GSH_Px_fr GSH Peroxidase RS_HPODE->GSH_Px_fr RS_HODE 13(R,S)-HODE GSH_Px_fr->RS_HODE

Caption: Enzymatic vs. Free Radical Oxidation of Linoleic Acid.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Spiking Internal Standard Spiking Plasma->Spiking Extraction Lipid Extraction Spiking->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Liquid Chromatography (Chiral or C18) Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Data_Processing Data Acquisition & Quantification MS_Analysis->Data_Processing

Caption: Workflow for this compound Analysis.

Conclusion

The validation of this compound as a biomarker for lipid peroxidation offers a specific and valuable tool for researchers in the field of oxidative stress. Its ability to specifically pinpoint free radical-mediated damage provides a distinct advantage over more general markers. While F2-isoprostanes remain a gold standard, the strong correlation and high abundance of HODEs make them a compelling and complementary marker. As analytical techniques continue to improve in sensitivity and accessibility, the adoption of this compound and other specific lipid peroxidation products will undoubtedly enhance our understanding of the role of oxidative stress in health and disease, paving the way for more targeted therapeutic interventions.

References

Cross-reactivity of antibodies against different oxidized lipid species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antibodies for Oxidized Lipid Species

For researchers, scientists, and drug development professionals investigating the role of lipid oxidation in health and disease, the selection of specific and sensitive antibodies is paramount. This guide provides an objective comparison of antibodies targeting different oxidized lipid species, supported by experimental data to aid in your selection process.

Understanding Oxidized Lipids and Antibody Specificity

This guide focuses on antibodies against three major classes of oxidized lipid species:

  • Malondialdehyde (MDA)-modified proteins: MDA is a highly reactive aldehyde generated during the peroxidation of polyunsaturated fatty acids.

  • 4-Hydroxynonenal (B163490) (4-HNE)-modified proteins: 4-HNE is another major aldehydic product of lipid peroxidation, known to readily form adducts with proteins.

  • Oxidized Low-Density Lipoprotein (oxLDL): LDL particles are susceptible to oxidation, leading to a heterogeneous mixture of modified lipids and proteins that are implicated in atherosclerosis.

Comparative Analysis of Antibody Performance

The following tables summarize the cross-reactivity and specificity of various commercially available and research-grade antibodies against different oxidized lipid species.

Table 1: Cross-Reactivity of Anti-4-Hydroxynonenal (4-HNE) Modified Protein Antibodies

Antibody Clone/NameTypeTarget SpeciesNo Cross-Reactivity Detected WithSome Cross-Reactivity Detected WithManufacturer/SourceReference(s)
Monoclonal Antibodies (unnamed)Monoclonal (Mouse)4-HNE modified proteinsMalondialdehyde, nonanal, 4-hydroxyhexenal (B101363) modified proteinsProtein bound 4-hydroxyoctenal and 4-hydroxydecenalResearch Study[1][2]
12F7Monoclonal (Mouse)4-HNE modified proteins4-Hydroxy-2-hexenal, Acrolein, Crotonaldehyde, Hexanoyl Lysine, Malondialdehyde, or Methylglyoxal modified proteinsNot specifiedMyBioSource, Thermo Fisher Scientific[3][4]
ab46545Polyclonal (Rabbit)4-HNE modified proteinsNot specifiedSome non-specific binding to BSA noted in Western blotAbcam
NA59Monoclonal4-HNE-lysineNot specifiedNot specifiedResearch Study[5]

Table 2: Cross-Reactivity of Anti-Malondialdehyde (MDA)-Modified Protein/LDL Antibodies

Antibody Clone/NameTypeTarget SpeciesNo Cross-Reactivity Detected WithCross-Reactivity/Binding ProfileManufacturer/SourceReference(s)
mAb-1H11Monoclonal (Murine)MDA-modified LDLNot specifiedReacts with MDA-modified LDL in human atheromatous tissue and plasmaResearch Study[6]
MDA2Monoclonal (Murine IgG1a)MDA-lysine epitopesNot specifiedSpecific for MDA-lysine epitopesResearch Study[7]
LO1Monoclonal (Murine IgG3κ)MDA-conjugated LDLNative LDL, MDA-conjugated albuminRecognizes MDA-conjugated LDLResearch Study[8][9]
Anti-Apo B-100 p45/p210Polyclonal/AutoantibodiesNative and MDA-modified apoB peptidesNot specifiedTiters against native and MDA-modified peptides are positively correlatedResearch Study[10]

Table 3: Specificity of Anti-Oxidized LDL (oxLDL) and Oxidized Phospholipid Antibodies

Antibody Clone/NameTypeTarget SpeciesBinding Specificity and Cross-ReactivityManufacturer/SourceReference(s)
EO6Monoclonal (Murine IgM)Oxidized Phospholipids (B1166683) (e.g., POVPC)Binds to CuOx-LDL and oxidized PAPC. Does not bind to MDA-LDL. Competes with DLH3 for binding to CuOx-LDL.Research Study[7][11]
DLH3 (FOH1a/DLH3)Monoclonal (Murine)Oxidized LDLReacts with oxidized LDL and oxidized HDL. No reaction with native, acetylated, or malondialdehyde-treated LDL. The epitope is an oxidized phospholipid product.Research Study[7][12]
OLF4-3C10MonoclonalCu++ oxidized LDLSpecific for an undefined epitope generated during Cu++ oxidation of LDL. Does not cross-react with native LDL, VLDL, H2O2-oxidized LDL, or MDA-LDL.Research Study[5][13]
Anti-oxLDL (Polyclonal)Polyclonal (Rabbit)Oxidized LDLTargets Oxidized LDL in Human and Mouse samples. Validated for multiple applications.Thermo Fisher Scientific, Antibodies-online[14][15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of antibody application.

Signaling_Pathway cluster_0 Lipid Peroxidation and Antigen Formation cluster_1 Immune Response and Atherosclerosis PUFA Polyunsaturated Fatty Acids (PUFAs) Oxidized_Lipids Oxidized Lipid Species (MDA, 4-HNE, OxPLs) PUFA->Oxidized_Lipids ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidation Protein Proteins (e.g., ApoB in LDL) Oxidized_Lipids->Protein Adduction Oxidized_Protein Oxidized Protein Adducts (Neo-epitopes) Protein->Oxidized_Protein Macrophage Macrophage Oxidized_Protein->Macrophage Uptake via Scavenger Receptors Antibody_Production B-Cell Activation & Antibody Production Oxidized_Protein->Antibody_Production Antigen Presentation Foam_Cell Foam Cell Macrophage->Foam_Cell Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis Contributes to Antibody Antibodies to Oxidized Lipids Antibody_Production->Antibody Antibody->Oxidized_Protein Binding & Clearance

Caption: Signaling pathway of oxidized lipid formation and its role in atherosclerosis.

ELISA_Workflow cluster_0 ELISA for Antibody Specificity Testing start Start coat_plate Coat microtiter plate wells with different oxidized lipid antigens (e.g., MDA-LDL, 4-HNE-BSA, native LDL) start->coat_plate block Block non-specific binding sites coat_plate->block add_primary_ab Add primary antibody (antibody to be tested) block->add_primary_ab wash1 Wash to remove unbound antibody add_primary_ab->wash1 add_secondary_ab Add enzyme-conjugated secondary antibody wash1->add_secondary_ab wash2 Wash to remove unbound secondary antibody add_secondary_ab->wash2 add_substrate Add substrate and measure absorbance wash2->add_substrate analyze Analyze data to determine binding specificity and cross-reactivity add_substrate->analyze end End analyze->end

References

A Comparative Analysis of the Pro-inflammatory Effects of 13(R)-HODE Cholesteryl Ester and Other Oxysterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pro-inflammatory effects of 13(R)-hydroxyoctadecadienoic acid (HODE) cholesteryl ester and other well-characterized oxysterols. While direct comparative studies on 13(R)-HODE cholesteryl ester are limited, this document synthesizes available data on related compounds and provides a framework for experimental comparison.

Introduction to Oxysterols and Inflammation

Oxysterols, oxidized derivatives of cholesterol, are bioactive lipids implicated in a variety of physiological and pathological processes, including inflammation.[1] They are major components of oxidized low-density lipoprotein (oxLDL) and are found in atherosclerotic lesions.[2] Different oxysterols can exert distinct pro-inflammatory effects by activating specific signaling pathways in immune cells, particularly macrophages.[2][1] Understanding the relative pro-inflammatory potential of different oxysterol species is crucial for developing targeted therapies for inflammatory diseases such as atherosclerosis.

Comparative Pro-inflammatory Profiles

While quantitative data directly comparing the pro-inflammatory potency of this compound with other oxysterols is scarce, we can infer its potential effects based on studies of its constituent parts (13-HODE) and other oxidized cholesteryl esters. The following tables summarize the known pro-inflammatory effects of various oxysterols to provide a basis for comparison.

Table 1: Pro-inflammatory Cytokine and Chemokine Induction by Oxysterols
Oxysterol/Oxidized LipidCell TypeInduced Cytokines/ChemokinesReported Effect
7-Ketocholesterol (B24107) (7KC) MacrophagesIL-1β, IL-6, TNF-αPotent inducer of pro-inflammatory cytokines.[1]
25-Hydroxycholesterol (25-HC) MacrophagesIL-1β, IL-6, IL-8Strong inducer of inflammatory mediators.[2]
7β-Hydroxycholesterol (7β-OHC) MacrophagesIL-8Potent inducer of IL-8 secretion.
Oxidized Cholesteryl Esters (general) MacrophagesPro-inflammatory cytokinesActivation of macrophages leading to cytokine release.
13-HODE (free acid) Endothelial CellsICAM-1Induces expression of adhesion molecules.[3]
This compound MacrophagesData not availableExpected to have pro-inflammatory potential as a component of oxLDL.
Table 2: Signaling Pathways Activated by Oxysterols
Oxysterol/Oxidized LipidKey Signaling Pathway(s)Downstream Effects
7-Ketocholesterol (7KC) NF-κBUpregulation of pro-inflammatory genes.
25-Hydroxycholesterol (25-HC) NLRP3 InflammasomeCaspase-1 activation, IL-1β and IL-18 secretion.[4][5][6][7]
Oxidized Cholesteryl Esters (general) Toll-like Receptor 4 (TLR4)MyD88-dependent signaling, NF-κB activation.
13(S)-HODE (free acid) PPARγPotential for anti-inflammatory effects by promoting cholesterol efflux.[8][9]
13(S)-HODE (free acid) NF-κBInduction of NF-κB activity in keratinocytes has been reported.[10]
This compound Data not availableLikely involves pathways common to other oxidized lipids, such as TLR4 activation.

Signaling Pathways

The pro-inflammatory effects of oxysterols are mediated by distinct signaling cascades. The following diagrams illustrate the known pathways for some of the key comparator oxysterols and the putative pathway for oxidized cholesteryl esters.

G cluster_7KC 7-Ketocholesterol (7KC) Signaling 7KC 7KC TLR4 TLR4 7KC->TLR4 Binds IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus_7KC Nucleus NF-κB->Nucleus_7KC Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus_7KC->Pro-inflammatory Genes Upregulates G cluster_25HC 25-Hydroxycholesterol (25-HC) Signaling 25-HC 25-HC NLRP3 NLRP3 25-HC->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleaves to Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Forms G cluster_OxCE Oxidized Cholesteryl Ester Signaling (Putative) OxCE 13(R)-HODE-CE TLR4_OxCE TLR4 OxCE->TLR4_OxCE Binds MyD88 MyD88 TLR4_OxCE->MyD88 Activates IKK_OxCE IKK MyD88->IKK_OxCE Activates IκB_OxCE IκB IKK_OxCE->IκB_OxCE Phosphorylates NF-κB_OxCE NF-κB IκB_OxCE->NF-κB_OxCE Releases Nucleus_OxCE Nucleus NF-κB_OxCE->Nucleus_OxCE Translocates to Pro-inflammatory Genes_OxCE Pro-inflammatory Genes Nucleus_OxCE->Pro-inflammatory Genes_OxCE Upregulates G Start Start Culture Culture Macrophages (e.g., RAW 264.7 or THP-1) Start->Culture Stimulate Stimulate with Oxysterols (13(R)-HODE-CE, 7KC, 25-HC) Culture->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (e.g., TNF-α, IL-6) by ELISA Collect->ELISA Analyze Analyze and Compare Data ELISA->Analyze End End Analyze->End

References

Functional differences between 13(R)-HODE cholesteryl ester and its hydroperoxide precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between 13(R)-hydroxyoctadecadienoic acid (HODE) cholesteryl ester and its immediate precursor, cholesteryl 13(R)-hydroperoxyoctadecadienoate (13(R)-HpODE-CE). Both molecules are significant components of oxidized low-density lipoprotein (oxLDL) and are implicated in the pathophysiology of various diseases, most notably atherosclerosis.[1] While direct comparative studies on the cholesteryl ester forms are limited, this guide synthesizes available data on the functional activities of their free acid counterparts and the general roles of lipid hydroperoxides versus their reduced alcohol forms.

Core Functional Differences: An Overview

The primary distinction between 13(R)-HODE cholesteryl ester and its hydroperoxide precursor lies in their chemical stability and reactivity. The hydroperoxide group in 13(R)-HpODE-CE is a reactive oxygen species (ROS) that can initiate further lipid peroxidation and engage in redox signaling. In contrast, the hydroxyl group in this compound is a stable reduction product, rendering it less reactive but still biologically active, primarily through receptor-mediated signaling pathways.

Comparative Data

FeatureCholesteryl 13(R)-hydroperoxyoctadecadienoate (13(R)-HpODE-CE)This compound
Chemical Nature Unstable lipid hydroperoxideStable hydroxy fatty acid ester
Primary Role Pro-oxidant, signaling moleculeSignaling molecule
Reactivity High, can propagate lipid peroxidationLow
Interaction with PDGF Inactivates Platelet-Derived Growth Factor (PDGF)[2]Not reported to inactivate PDGF
PPARγ Activation Indirectly influences PPAR signaling through downstream products and cellular redox changes.[3]13(R)-HODE is not a direct ligand for PPARγ.[4] In contrast, the 13(S) isomer is a known PPARγ agonist.[4][5]
Cellular Adhesion Molecule Expression Induces ICAM-1 expression in endothelial cells.[6]A more potent inducer of ICAM-1 expression than its hydroperoxide precursor.[6]
Formation Non-enzymatic oxidation of cholesteryl linoleate (B1235992).[1]Reduction of 13(R)-HpODE-CE by cellular peroxidases.
Pathophysiological Context Found in early-stage atherosclerotic lesions.Found in more mature atherosclerotic plaques.[7]

Signaling Pathways and Functional Implications

The functional differences between these two molecules are rooted in the distinct signaling pathways they modulate.

Cholesteryl 13(R)-hydroperoxyoctadecadienoate: A Pro-Oxidant and Signaling Modulator

As a lipid hydroperoxide, 13(R)-HpODE-CE is a key player in oxidative stress. Its reactivity allows it to modify proteins and other lipids, thereby altering cellular signaling.

One of the significant functions of cholesteryl hydroperoxyoctadecadienoate is the inactivation of Platelet-Derived Growth Factor (PDGF).[2] This has profound implications in atherosclerosis, as PDGF is a potent mitogen for smooth muscle cells, a critical event in plaque progression. The hydroperoxide moiety is essential for this inactivation.

Furthermore, 13-HPODE (the free acid) has been shown to induce the expression of Intercellular Adhesion Molecule 1 (ICAM-1) in endothelial cells, which is a crucial step in the recruitment of inflammatory cells to the vascular wall.[6] It also influences gene expression related to lipid metabolism and detoxification pathways.[3]

Cholesteryl_13R_HpODE_Pathway Signaling Implications of Cholesteryl 13(R)-hydroperoxyoctadecadienoate Cholesteryl Linoleate Cholesteryl Linoleate 13(R)-HpODE-CE 13(R)-HpODE-CE Cholesteryl Linoleate->13(R)-HpODE-CE Non-enzymatic Oxidation Oxidative Stress Oxidative Stress Oxidative Stress->13(R)-HpODE-CE PDGF Inactivation PDGF Inactivation 13(R)-HpODE-CE->PDGF Inactivation ICAM-1 Upregulation ICAM-1 Upregulation 13(R)-HpODE-CE->ICAM-1 Upregulation 13(R)-HODE-CE 13(R)-HODE-CE 13(R)-HpODE-CE->13(R)-HODE-CE Reduction PDGF PDGF PDGF->PDGF Inactivation Inflammatory Cell Recruitment Inflammatory Cell Recruitment ICAM-1 Upregulation->Inflammatory Cell Recruitment Cellular Peroxidases Cellular Peroxidases Cellular Peroxidases->13(R)-HODE-CE

Caption: Formation and key signaling actions of Cholesteryl 13(R)-hydroperoxyoctadecadienoate.

This compound: A More Stable Signaling Molecule

The reduction of the hydroperoxide to a hydroxyl group marks a transition from a reactive, pro-oxidant species to a more stable signaling molecule. While 13(R)-HODE is less chemically reactive, it exhibits distinct biological activities.

Interestingly, 13-HODE (free acid form) is a more potent inducer of ICAM-1 expression than its hydroperoxide precursor, suggesting that the reduced form has specific signaling roles in inflammation that are independent of its oxidative potential.[6]

A critical distinction lies in the interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor in lipid metabolism and inflammation. Studies have shown that while the 13(S)-HODE enantiomer is a ligand for PPARγ, 13(R)-HODE is not.[4] This stereospecificity is crucial for understanding the differential biological effects of these isomers. The proliferative effect of 13(R)-HODE in certain cancer cell lines is suggested to be mediated, at least in part, through the activation of the cyclooxygenase (COX) pathway.[4]

Caption: Known signaling pathways influenced by 13(R)-HODE.

Experimental Protocols

Analysis of Cholesteryl Ester Hydroperoxides and Hydroxides

A common method for the separation and quantification of these lipids from biological samples like oxidized LDL is High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Separation of Cholesteryl Linoleate Oxidation Products [8]

  • Lipid Extraction: Extract total lipids from the sample (e.g., oxidized LDL) using a chloroform/methanol (2:1, v/v) mixture.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and redissolve in the mobile phase.

  • HPLC System:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic solvent system of acetonitrile/isopropanol/water (44/54/2, v/v/v).

    • Detection: UV absorbance at 234 nm (for conjugated dienes in hydroperoxides) and 210 nm (for the ester bond).

  • Quantification: Use purified standards of cholesteryl linoleate hydroperoxide and cholesteryl linoleate hydroxide (B78521) to create a standard curve for quantification.

HPLC_Workflow Workflow for HPLC Analysis of Cholesteryl Esters cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Sample (e.g., oxLDL) Sample (e.g., oxLDL) Lipid Extraction Lipid Extraction Sample (e.g., oxLDL)->Lipid Extraction Chloroform/Methanol Dry & Redissolve Dry & Redissolve Lipid Extraction->Dry & Redissolve Nitrogen Stream HPLC Injection HPLC Injection Dry & Redissolve->HPLC Injection C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation Mobile Phase UV Detection UV Detection C18 Column Separation->UV Detection 210nm & 234nm Data Analysis Data Analysis UV Detection->Data Analysis Chromatogram

Caption: Experimental workflow for the analysis of cholesteryl esters by HPLC.

Conclusion

The functional differences between this compound and its hydroperoxide precursor are significant and are primarily dictated by the chemistry of the oxygenated functional group. Cholesteryl 13(R)-hydroperoxyoctadecadienoate is a reactive, pro-oxidant species that can directly inactivate growth factors and initiate inflammatory signaling. In contrast, this compound is a stable signaling molecule that modulates inflammatory pathways through distinct, receptor-mediated mechanisms that are stereospecific and differ from those of its (S)-enantiomer. Further research is warranted to elucidate the specific roles of the cholesteryl ester forms of these lipids in cellular signaling and disease progression.

References

The Role of 13(R)-HODE in Atherosclerosis: A Comparative Guide to an Emerging Player in Vascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) with other key lipid metabolites implicated in the pathogenesis of atherosclerosis. Supported by experimental data, this document details the in vivo evidence for the formation of 13(R)-HODE in atherosclerotic lesions and contrasts its characteristics with those of its stereoisomer, 13(S)-HODE, and the regioisomer, 9-HODE.

Introduction

Atherosclerosis, a chronic inflammatory disease of the arterial wall, is characterized by the accumulation of lipids, inflammatory cells, and fibrous elements, leading to the formation of plaques. Oxidized low-density lipoprotein (oxLDL) is a key pathogenic factor in this process, and its lipid components, including hydroxyoctadecadienoic acids (HODEs), are increasingly recognized for their roles in disease progression. Among these, 13(R)-HODE, a non-enzymatically formed product of linoleic acid oxidation, has been identified within human atherosclerotic lesions, suggesting its involvement in the pathophysiology of the disease.[1][2] This guide will delve into the in vivo evidence for 13(R)-HODE formation and compare its biochemical properties and signaling pathways with other relevant HODE isomers.

Comparative Analysis of HODE Isomers in Atherosclerosis

The progression of atherosclerosis involves a complex interplay of various lipid mediators. Below is a comparative summary of 13(R)-HODE, 13(S)-HODE, and 9-HODE, highlighting their distinct origins and reported roles in atherosclerotic plaques.

Feature13(R)-HODE13(S)-HODE9-HODE
Formation Primarily non-enzymatic, resulting from oxidative stress.[1]Primarily enzymatic, via 15-lipoxygenase (15-LOX).[1]Primarily non-enzymatic in later stages of atherosclerosis.
Presence in Lesions Detected in vascular endothelial cells, macrophages, and smooth muscle cells of human carotid atherosclerotic plaques.[1][2] Found in both early and mature plaques.[3]Predominant in early atherosclerotic lesions.[4]Present in approximately equal quantities to 13-HODE in later-stage lesions.[4]
Relative Abundance Reported to be present in substantial levels, potentially greater than 13(S)-HODE in advanced lesions.[1]More abundant in the early stages of plaque development.[3][4]Becomes as abundant as 13-HODE in advanced disease.
Primary Receptor(s) PPARγ (Peroxisome Proliferator-Activated Receptor gamma) - activity is debated.[3][5][6]PPARγ.[3]GPR132 (G protein-coupled receptor 132).[4]
Reported Role in Atherosclerosis Pro-inflammatory effects and contribution to plaque instability in later stages. May act as a ligand for PPARγ, potentially influencing gene expression related to lipid metabolism and inflammation.[1][6]Initially considered protective through PPARγ activation, leading to clearance of lipid-laden cells.[4] However, its sustained presence may contribute to foam cell formation.[3]Pro-inflammatory effects mediated through GPR132, contributing to apoptosis and the development of a fragile, acellular plaque.[4]

Experimental Evidence and Methodologies

The in vivo detection and characterization of 13(R)-HODE in atherosclerotic lesions have been made possible through specific and sensitive experimental techniques.

Immunohistochemical Detection of 13(R)-HODE in Human Carotid Arteries

Objective: To visualize the localization of 13(R)-HODE within the cellular components of human atherosclerotic plaques.

Methodology:

  • Tissue Preparation: Freshly frozen human carotid endarterectomy specimens are embedded in optimal cutting temperature (OCT) compound. 10-µm-thick sections are cut using a cryostat, air-dried, and post-fixed in 100% acetone (B3395972) at 4°C for 10 minutes.[1]

  • Immunostaining:

    • Sections are rehydrated and endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes at 4°C.[1]

    • Non-specific binding is blocked by incubating the sections with 3% skim milk in phosphate-buffered saline (PBS) for 20 minutes at room temperature.[1]

    • The primary antibody, a mouse monoclonal antibody specific for 13(R)-HODE (clone mAb 13H1), is applied to the sections and incubated.[1]

    • A biotinylated secondary antibody is then added, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • The signal is visualized using 3,3'-diaminobenzidine (B165653) (DAB) as the chromogen, which produces a brown precipitate at the site of the antigen.[1]

    • Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.[1]

  • Specificity Control: To confirm the specificity of the staining, an absorption test is performed by pre-incubating the primary antibody with a 13(R)-HODE-BSA conjugate before applying it to the tissue sections.[1]

Competitive ELISA for 13(R)-HODE Quantification

Objective: To quantitatively measure the concentration of 13(R)-HODE in biological samples, such as tissue homogenates.

Methodology:

  • Plate Coating: A microtiter plate is coated with a capture antibody, which can be an antibody specific to the tag on the primary antibody (e.g., goat anti-mouse IgG).

  • Competitive Binding:

    • A known amount of 13(R)-HODE conjugated to a reporter enzyme (e.g., HRP) is mixed with the sample containing an unknown amount of 13(R)-HODE.

    • This mixture is then added to the wells of the microtiter plate, along with the specific primary antibody against 13(R)-HODE (mAb 13H1).[1]

    • The free 13(R)-HODE in the sample and the enzyme-conjugated 13(R)-HODE compete for binding to the primary antibody.

  • Signal Detection:

    • After incubation, the wells are washed to remove unbound reagents.

    • A substrate for the enzyme is added, leading to a colorimetric reaction.

    • The intensity of the color is measured using a microplate reader.

  • Quantification: The concentration of 13(R)-HODE in the sample is inversely proportional to the intensity of the color produced. A standard curve is generated using known concentrations of 13(R)-HODE to determine the concentration in the unknown samples.

Signaling Pathways and Molecular Interactions

The biological effects of HODE isomers are mediated through their interaction with specific cellular receptors and signaling pathways. The distinct pathways activated by 13(R)-HODE and its counterparts are crucial for understanding their differential roles in atherosclerosis.

GPR132_Signaling_Pathway cluster_9HODE 9-HODE Signaling 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Binds Pro-inflammatory Effects Pro-inflammatory Effects GPR132->Pro-inflammatory Effects Apoptosis Apoptosis GPR132->Apoptosis PPARg_Signaling_Pathway cluster_HODEs 13-HODE Signaling cluster_nucleus Nucleus 13(S)-HODE 13(S)-HODE PPARg PPARγ 13(S)-HODE->PPARg Activates 13(R)-HODE 13(R)-HODE 13(R)-HODE->PPARg Binds (Activation Debated) RXR RXR PPARg_RXR PPARγ-RXR Complex PPRE PPRE Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Regulates PPARg_RXR->PPRE Binds to Experimental_Workflow cluster_workflow Workflow for 13(R)-HODE Detection in Atherosclerotic Plaques Tissue_Collection Human Carotid Endarterectomy Specimen Freezing Embedding in OCT & Cryosectioning Tissue_Collection->Freezing Homogenization Tissue Homogenization Tissue_Collection->Homogenization Immunostaining Immunohistochemistry (anti-13(R)-HODE mAb 13H1) Freezing->Immunostaining Microscopy Microscopic Visualization & Localization Immunostaining->Microscopy Extraction Lipid Extraction Homogenization->Extraction Quantification Competitive ELISA Extraction->Quantification Data_Analysis Data Analysis & Quantification Quantification->Data_Analysis

References

A Head-to-Head Comparison of Analytical Methods for Oxidized Cholesteryl Ester Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of oxidized cholesteryl esters (oxCEs), critical biomarkers and mediators in various pathological conditions such as atherosclerosis, presents significant analytical challenges. This guide provides a head-to-head comparison of the two primary analytical techniques employed for oxCE profiling: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective performance characteristics, provide detailed experimental protocols, and illustrate key workflows and biological pathways.

Data Presentation: Quantitative Performance at a Glance

The choice between LC-MS/MS and GC-MS for oxCE analysis often depends on the specific research question, required sensitivity, and the nature of the biological matrix. Below is a summary of typical quantitative performance parameters for each technique, compiled from various studies.

ParameterLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) Typically in the low picomole (pmol) to femtomole (fmol) range. One study reported a detection limit of 0.1 pmol for a synthesized cholesteryl ester hydroperoxide.Generally in the low nanogram (ng) to picogram (pg) range. A validated method for sterol oxidation products reported LODs below 5 ng/mL[1].LC-MS/MS often provides superior sensitivity for many oxCE species without the need for derivatization.
Limit of Quantification (LOQ) Can be as low as ≤ 2 ng/mL for targeted oxCE analysis in complex matrices like plasma.Typically around 10 ng/mL for sterol oxidation products in serum[1].The specific LOQ is highly dependent on the analyte, matrix, and instrumentation.
**Linearity (R²) **Generally excellent, with R² values typically > 0.99 over several orders of magnitude.Good linearity is achievable with R² values often > 0.98 or 0.99[1].Both techniques can provide a linear response suitable for quantitative analysis.
Precision (%CV) Intra- and inter-day precision is typically < 15%.Good precision is reported, with intra- and between-day repeatability values below 10%[1].Both methods demonstrate good reproducibility when properly validated.
Accuracy/Recovery (%) Dependent on the extraction method; recovery can be optimized with appropriate internal standards.Recovery rates are reported to be between 77.65% and 110.29% for various sterol oxidation products[1].Sample preparation is a critical step affecting accuracy in both techniques.
Throughput Generally higher throughput due to simpler sample preparation (no mandatory derivatization).Lower throughput due to the mandatory, and often time-consuming, derivatization step.LC-MS/MS is often favored for larger-scale lipidomics studies.
Specificity High specificity is achieved through chromatographic separation and MS/MS fragmentation, allowing for isomer differentiation[2][3].High resolution and selectivity are hallmarks of GC-MS, particularly for isomer separation[4].The choice of column and MS parameters is crucial for resolving isomeric oxCEs in both methods.
Derivatization Not typically required, which simplifies sample preparation and reduces the risk of artifact formation.Mandatory to increase the volatility of oxCEs for gas-phase analysis. This step can introduce variability and potential artifacts[5][6][7].The derivatization step in GC-MS adds complexity and time to the workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed overview of the key steps involved in the analysis of oxidized cholesteryl esters using LC-MS/MS and GC-MS.

I. Sample Preparation: Extraction of Oxidized Cholesteryl Esters from Plasma (for both LC-MS/MS and GC-MS)

Sample preparation is a critical step to eliminate interferences and enhance sensitivity[8]. A common method for lipid extraction from plasma is the methyl-tert-butyl ether (MTBE) method.

Materials:

  • Plasma sample

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Ultrapure water

  • Internal standards (e.g., deuterated cholesteryl ester analogs)

  • Centrifuge capable of 4°C operation

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a glass tube, add the appropriate internal standard solution.

  • Protein Precipitation and Lipid Extraction:

    • Add 1.5 mL of MTBE.

    • Add 0.5 mL of methanol.

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of ultrapure water.

    • Vortex for 30 seconds.

  • Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. Two distinct phases will form: an upper organic phase (containing lipids) and a lower aqueous phase.

  • Lipid Collection: Carefully collect the upper organic phase into a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analysis (e.g., isopropanol/acetonitrile for LC-MS or a derivatization solvent for GC-MS).

II. LC-MS/MS Analysis of Oxidized Cholesteryl Esters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic oxCEs.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Column Temperature: Typically maintained between 30-50°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ion mode is commonly used for the detection of ammoniated or sodiated adducts of oxCEs.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS/MS for profiling.

  • Precursor and Product Ions: Specific precursor-to-product ion transitions are selected for each target oxCE. For example, a common neutral loss of the cholesterol backbone (m/z 368.5) can be monitored[5].

III. GC-MS Analysis of Oxidized Cholesteryl Esters

A. Derivatization: Silylation

To increase volatility, the hydroxyl groups of oxCEs must be derivatized, typically by silylation to form trimethylsilyl (B98337) (TMS) ethers[7][9].

Materials:

  • Dried lipid extract

  • Pyridine (B92270) (anhydrous)

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Heating block or oven

Procedure:

  • Reagent Addition: To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cooling: Allow the reaction mixture to cool to room temperature before injection into the GC-MS.

B. GC-MS Instrumentation and Conditions:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic Conditions (Example):

  • Column: A low-polarity capillary column, such as a DB-5MS or equivalent, is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the different oxCE derivatives. For example, starting at a lower temperature (e.g., 180°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 300°C).

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of known oxCEs or full scan mode for qualitative analysis.

  • Monitored Ions: Specific fragment ions characteristic of the TMS-derivatized oxCEs are monitored for quantification.

Mandatory Visualizations

Signaling Pathway: Oxidized LDL and Foam Cell Formation in Atherosclerosis

atherosclerosis_pathway LDL LDL oxLDL Oxidized LDL (oxLDL) LDL->oxLDL Macrophage Macrophage oxLDL->Macrophage Uptake via Scavenger Receptors (CD36, TLR4) FoamCell Foam Cell Macrophage->FoamCell Lipid Accumulation Inflammation Inflammatory Response FoamCell->Inflammation Secretion of Pro-inflammatory Cytokines analytical_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow Start Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., MTBE method) Start->Extraction LCMS_Reconstitution Reconstitution in LC Mobile Phase Extraction->LCMS_Reconstitution Direct Analysis Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Additional Step LC_Separation HPLC/UHPLC Separation LCMS_Reconstitution->LC_Separation MS_Detection_LC Tandem MS Detection (ESI/APCI) LC_Separation->MS_Detection_LC Data_Analysis Data Analysis and Quantification MS_Detection_LC->Data_Analysis GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC MS_Detection_GC->Data_Analysis

References

The Crossroads of Oxidation: Correlating 13(R)-HODE Cholesteryl Ester with Key Atherosclerosis Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Atherosclerosis, a chronic inflammatory disease of the arteries, is underpinned by a complex interplay of lipid accumulation and oxidative stress. While traditional markers like oxidized low-density lipoprotein (oxLDL) and inflammatory cytokines have been extensively studied, emerging lipid metabolites are offering a more nuanced understanding of disease progression. Among these, 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester, a non-enzymatically formed oxidation product of linoleic acid, is gaining attention as a potential biomarker intimately linked to the oxidative environment within atherosclerotic plaques. This guide provides a comparative overview of 13(R)-HODE cholesteryl ester alongside established markers of atherosclerosis—oxidized LDL, high-sensitivity C-reactive protein (hs-CRP), and Interleukin-6 (IL-6)—supported by experimental data and detailed methodologies.

Comparative Analysis of Atherosclerosis Markers

While direct quantitative correlational studies between this compound and other key atherosclerosis markers in a single patient cohort are limited, existing research points towards a significant interplay. 13-HODE is a major component of oxLDL found in atherosclerotic lesions, and its rectus (R) stereoisomer, 13(R)-HODE, is specifically formed under conditions of oxidative stress, suggesting a close relationship with the overall oxidative burden in the plaque.

Quantitative Data Summary

The following tables summarize the typical concentrations of these markers in patients with atherosclerosis compared to healthy controls. It is important to note that the data for this compound is less abundant in the literature compared to the other, more established markers.

Table 1: this compound Levels

CohortSample TypeConcentration RangeReference
Atherosclerotic PatientsPlaque TissueSubstantial levels detected[1][2]
Healthy ControlsPlaque TissueMinimal to undetectable[1][2]

Table 2: Oxidized LDL (oxLDL) Levels

CohortSample TypeConcentration RangeReference
Coronary Artery Disease PatientsSerum92.8 ± 8.12 U/L
Dyslipidemic PatientsSerum70 ± 16.24 U/L
Hypertensive PatientsSerum55.8 ± 10.84 U/L
Healthy ControlsSerum53.7 ± 7.11 U/L

Table 3: High-Sensitivity C-Reactive Protein (hs-CRP) Levels

CohortSample TypeConcentration RangeReference
Patients with Cardiac IschemiaSerum10.9 mg/L (mean)[3]
Healthy ControlsSerum2.3 mg/L (mean)[3]
Patients with Myocardial InfarctionSerumSignificantly higher than controls[4][5]

Table 4: Interleukin-6 (IL-6) Levels

CohortSample TypeConcentration RangeReference
Patients with Cardiovascular DiseaseSerumSignificantly higher than controls[6]
Patients with Unstable AnginaPlasmaAssociated with plaque progression
Healthy ControlsPlasmaLower levels[6]

Signaling Pathways and Experimental Workflows

13-HODE Signaling in Macrophage Foam Cell Formation

13-HODE, including the 13(R) stereoisomer, is implicated in the regulation of macrophage function within the atherosclerotic plaque. One key pathway involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.

Experimental_Workflow Experimental Workflow for Atherosclerosis Marker Analysis cluster_processing Sample Processing cluster_analysis Biomarker Quantification cluster_data Data Analysis Patient_Sample Patient Blood Sample (Serum/Plasma) Centrifugation Centrifugation Patient_Sample->Centrifugation Plaque_Sample Atherosclerotic Plaque Tissue Homogenization Tissue Homogenization Plaque_Sample->Homogenization Aliquoting Aliquoting Centrifugation->Aliquoting Lipid_Extraction Lipid Extraction LC_MS LC-MS/MS (13(R)-HODE-CE) Lipid_Extraction->LC_MS Homogenization->Lipid_Extraction Aliquoting->Lipid_Extraction ELISA_oxLDL ELISA (oxLDL) Aliquoting->ELISA_oxLDL ELISA_hsCRP Immunoassay (hs-CRP) Aliquoting->ELISA_hsCRP ELISA_IL6 ELISA (IL-6) Aliquoting->ELISA_IL6 Data_Integration Data Integration & Statistical Analysis LC_MS->Data_Integration ELISA_oxLDL->Data_Integration ELISA_hsCRP->Data_Integration ELISA_IL6->Data_Integration

References

Safety Operating Guide

Navigating the Disposal of 13(R)-HODE Cholesteryl Ester: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 13(R)-HODE cholesteryl ester are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step protocol for the safe disposal of this compound, aligning with standard hazardous waste management practices.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is crucial to operate in a well-ventilated area, ideally within a chemical fume hood. All personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat. According to product information, this compound should be considered hazardous until more information is available. Direct contact with eyes, skin, or clothing should be avoided, and thorough washing is required after handling[1][2][3].

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound, which is typically supplied in a solvent like ethanol (B145695), is to treat it as hazardous chemical waste. This waste must be collected for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department[4].

  • Waste Collection:

    • Designate a specific, leak-proof container for flammable organic waste. The container must be chemically compatible with organic esters and solvents; a glass or suitable plastic container is recommended[4].

    • Ensure the container is clearly labeled "Hazardous Waste" and includes the full chemical name: "this compound in [Solvent Name, e.g., Ethanol]"[4][5].

    • If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label[4].

  • Segregation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Keep the container closed except when adding waste[5][6].

    • Segregate the waste from incompatible materials to prevent dangerous reactions[5][6].

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must also be handled with care.

    • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste[5].

    • Subsequent rinses, after the initial hazardous rinse, can often be disposed of according to institutional guidelines.

    • All labels on the empty container must be removed or fully defaced before it is discarded[5].

Important Considerations:

  • DO NOT dispose of this compound down the sink or in regular trash. This is a prohibited practice that can harm the environment and violate regulations[4][5].

  • Incineration is a potential disposal method for bulk quantities of contaminated esters, but this should be handled by a licensed disposal facility[7].

Quantitative Data Presentation

The following table summarizes key quantitative data for this compound, gathered from supplier product information sheets.

PropertyValueSource
Molecular Formula C45H76O3[1][8][9]
Molecular Weight 665.1 g/mol [1][2][9]
Purity ≥98%[1][2][8]
Supplied As A solution in ethanol or acetonitrile[1][3]
Storage Temperature -20°C[1][2][3]
Stability ≥2 years at -20°C[1][2][3]
Solubility (in DMSO, Dimethyl Formamide) Approximately 50 mg/mL[1][2]
Solubility (in aqueous buffers, PBS pH 7.2) Sparingly soluble (<20 µg/ml)[1][2]

Experimental Protocols

No specific experimental protocols for the disposal or degradation of this compound were found in the reviewed literature. The provided disposal procedures are based on general best practices for the management of hazardous chemical waste, particularly for organic esters dissolved in flammable solvents[4][5][6][7][10]. It is imperative to follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Obtain a Labeled, Compatible Hazardous Waste Container C->D E Transfer Waste Solution to Container D->E F Securely Seal the Container E->F I Rinse Empty Original Container (Collect First Rinse as Hazardous Waste) E->I G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H J Deface Label and Dispose of Empty Container I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 13(R)-HODE cholesteryl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 13(R)-HODE cholesteryl ester. The following procedural steps and operational plans are designed to ensure the safe use and disposal of this compound in a laboratory setting, fostering a culture of safety and building trust in our commitment to your research needs beyond the product itself.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₄₅H₇₆O₃[1][2]
Molecular Weight 665.1 g/mol [1][2]
CAS Number 330800-94-7[1]
Physical State Typically supplied in solution
Storage Temperature -20°C is recommended for lipids in organic solvents[3]

Hazard Identification and Personal Protective Equipment (PPE)

  • Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any tears or punctures before use.

  • Body Protection : A standard laboratory coat is required. For procedures with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or vapors from the solvent.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, verify the integrity of the container.

  • Store the compound in its original vial, tightly sealed, at -20°C in a designated and clearly labeled area for oxidized lipids.[3]

  • If the compound is dissolved in an organic solvent, store it in a glass container with a Teflon-lined cap to prevent leaching of impurities from plastic.[3]

2. Preparation for Use:

  • Before opening, allow the vial to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the ester.[3]

  • Conduct all handling of the open container within a certified chemical fume hood to minimize inhalation exposure and prevent the contamination of the laboratory environment.

  • Use only clean, dry, glass or stainless-steel laboratory equipment for transferring the solution to avoid contamination and degradation.[3]

3. During the Experiment:

  • Avoid direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Prevent the generation of aerosols.

  • Keep the vial sealed when not in use to minimize exposure to air and light, which can promote further oxidation.

4. Spills and Decontamination:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal is crucial to maintain a safe laboratory environment and comply with regulations.

  • Waste Collection : All waste materials contaminated with this compound, including pipette tips, absorbent materials, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Segregation : Do not mix this waste with other waste streams.

  • Disposal Route : As this compound is a non-hazardous biological compound, it may be permissible to dispose of it as regular municipal waste after appropriate treatment, such as autoclaving or chemical disinfection, depending on local regulations.[4] However, given that it is often supplied in an organic solvent, the waste should be treated as chemical hazardous waste.

  • Consult Local Regulations : Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal. Chemical waste generators must ensure complete and accurate classification of waste.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receive & Inspect Shipment store Store at -20°C in original container start->store warm Warm to Room Temperature store->warm hood Work in Fume Hood warm->hood transfer Transfer with Glass/Steel hood->transfer experiment Conduct Experiment transfer->experiment seal Keep Vial Sealed experiment->seal spill Manage Spills (if any) experiment->spill If spill occurs waste Collect Contaminated Waste seal->waste After use spill->waste dispose Dispose via Hazardous Waste Stream waste->dispose end End of Procedure dispose->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.